molecular formula C8H10BrN B151677 (4-Bromo-2-methylphenyl)methanamine CAS No. 376646-62-7

(4-Bromo-2-methylphenyl)methanamine

Cat. No.: B151677
CAS No.: 376646-62-7
M. Wt: 200.08 g/mol
InChI Key: CRDQDMSHRCFAAW-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDQDMSHRCFAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370817
Record name 4-BROMO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376646-62-7
Record name 4-BROMO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanamine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of (4-Bromo-2-methylphenyl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Structure:

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 376646-62-7[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 270.9 ± 25.0 °C (Predicted)[3]
Density 1.410 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.03 ± 0.10 (Predicted)[3]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C. Air sensitive.[1][3]

Spectroscopic Data

¹H NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆) of the Hydrochloride Salt: [3]

  • δ 8.28 (broad singlet, 2H): Corresponds to the protons of the ammonium group (-NH₃⁺). The broadness of the signal is due to quadrupolar relaxation and exchange with trace amounts of water.

  • δ 7.42-7.54 (multiple peaks, 2H): Aromatic protons.

  • δ 7.34 (double peak, J = 7.93 Hz, 1H): Aromatic proton.

  • δ 3.99 (double peak, J = 4.15 Hz, 2H): Protons of the benzylic methylene group (-CH₂-NH₃⁺). The coupling is to the ammonium protons.

  • δ 2.35 (single peak, 3H): Protons of the methyl group (-CH₃).

Expected ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the substituents on the aromatic ring.

Expected Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region.

Mass Spectrometry:

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be evident in the spectrum, with two peaks of nearly equal intensity separated by 2 Da for any fragment containing a bromine atom.

Synthesis

A reliable method for the synthesis of this compound is the reduction of the corresponding benzonitrile, 4-bromo-2-methylbenzonitrile.[3]

Reaction Scheme:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Bromo-2-methylbenzonitrile product This compound (as hydrochloride salt) start->product Reduction reagent1 1. Borane in THF reagent2 2. Methanol (quench) reagent3 3. HCl in 1,4-dioxane

Synthetic Workflow Diagram

Experimental Protocol: Reduction of 4-Bromo-2-methylbenzonitrile [3]

This protocol details the synthesis of this compound as its hydrochloride salt.

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • 1.0 M Borane in THF

  • Methanol

  • Ethyl acetate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Ether

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-bromo-2-methylbenzonitrile (3.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a reaction flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of borane in tetrahydrofuran (46 mL), ensuring the reaction temperature is maintained at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • After 1 hour, warm the reaction to 80 °C and heat overnight.

  • Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), cool the mixture back to 0 °C.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under vacuum to remove the solvents.

  • Treat the crude product with ethyl acetate (20 mL).

  • Add a 4 M solution of hydrochloric acid in 1,4-dioxane (8.0 mL, 32 mmol) and stir for 5 minutes.

  • Collect the resulting solid by filtration.

  • Wash the solid with ether and dry to yield 4-bromo-2-methylbenzenemethanamine hydrochloride as a white powder (3.24 g, 100% yield).

Purification:

The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, the hydrochloride salt can be treated with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent. The free base, being a liquid, can then be purified by vacuum distillation.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, substituted benzylamines are a well-established class of compounds with a broad range of pharmacological activities. They are key structural motifs in many pharmaceuticals.

Potential Areas of Interest for this compound Derivatives:

  • Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors for various enzymes, including tryptase, which is a mediator of asthma.[2]

  • Neurological Disorders: The benzylamine scaffold is present in compounds designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase.[4]

  • Antimicrobial and Anticancer Activity: Various substituted benzylamine derivatives have shown promising results in antimicrobial and anticancer screenings.[5]

The structure of this compound, with its specific substitution pattern, offers a unique scaffold for further chemical modification and exploration of its biological potential. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

G cluster_core Core Scaffold cluster_mods Potential Modifications cluster_targets Potential Biological Targets core This compound mod1 Amine Functionalization (Amides, Sulfonamides, etc.) core->mod1 Derivatization mod2 Aromatic Ring Modification (Suzuki, Buchwald-Hartwig, etc.) core->mod2 Derivatization target1 Enzymes mod1->target1 target2 Receptors mod1->target2 target3 Ion Channels mod1->target3 mod2->target1 mod2->target2 mod2->target3

Drug Discovery Workflow

This guide provides a foundational understanding of this compound. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery and development.

References

In-Depth Technical Guide: (4-Bromo-2-methylphenyl)methanamine (CAS 376646-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The strategic placement of the bromo and methyl groups on the phenyl ring, along with the reactive primary amine functionality, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its chemical characterization, a representative synthetic protocol, and safety information.

Physicochemical and Spectroscopic Characterization

Physical and Chemical Properties
PropertyValueReference
CAS Number 376646-62-7[1][2][3][4]
Molecular Formula C₈H₁₀BrN[1][2][3][4]
Molecular Weight 200.08 g/mol [1][2][3][4]
Physical Form Liquid
Purity Typically ≥95% - 98%[2][4]
Boiling Point 270.9 °C at 760 mmHg (Predicted)[3]
Flash Point 117.6 °C (Predicted)[3]
Density 1.41 g/cm³ (Predicted)[3]
InChI Key CRDQDMSHRCFAAW-UHFFFAOYSA-N[3]
Spectroscopic Data (Predicted)
Spectrum TypePredicted Data
¹H NMR δ (ppm): 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8-3.9 (s, 2H, CH₂), 2.3-2.4 (s, 3H, CH₃), 1.5-1.7 (br s, 2H, NH₂)
¹³C NMR δ (ppm): 140-142 (Ar-C), 138-140 (Ar-C), 131-133 (Ar-CH), 129-131 (Ar-CH), 126-128 (Ar-CH), 120-122 (Ar-C-Br), 45-47 (CH₂), 18-20 (CH₃)
IR (Infrared) ν (cm⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), 1600-1650 (N-H bend), 1450-1500 (Ar C=C stretch), 1000-1100 (C-N stretch), 500-600 (C-Br stretch)
MS (Mass Spec.) m/z: 200/202 ([M]⁺, Br isotope pattern), 185/187 ([M-NH₂]⁺), 121 ([M-Br]⁺)

Synthesis and Purification

Representative Synthesis: Reduction of 4-Bromo-2-methylbenzonitrile

This two-step process involves the synthesis of the nitrile precursor followed by its reduction to the target amine.

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A common route to this intermediate is via a Sandmeyer reaction from 4-bromo-2-methylaniline.

  • Materials: 4-bromo-2-methylaniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, potassium cyanide.

  • Procedure:

    • 4-bromo-2-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to form the diazonium salt, maintaining the temperature below 5 °C.

    • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated.

    • The cold diazonium salt solution is slowly added to the hot cyanide solution.

    • The reaction mixture is heated to drive the reaction to completion.

    • After cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude 4-bromo-2-methylbenzonitrile, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Materials: 4-Bromo-2-methylbenzonitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide.

  • Procedure:

    • A solution of 4-bromo-2-methylbenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is carefully quenched by the sequential slow addition of water, followed by aqueous sodium hydroxide.

    • The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Reduction to Amine A 4-Bromo-2-methylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Sandmeyer Reaction (CuCN, KCN) B->C D 4-Bromo-2-methylbenzonitrile C->D E 4-Bromo-2-methylbenzonitrile F Reduction (LiAlH₄ or BH₃·THF) E->F G Workup & Purification F->G H This compound G->H

A representative two-step synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, a thorough search of scientific literature and databases has not revealed any published studies on the specific biological activity or the involvement of this compound in any signaling pathways. The biological effects of this compound remain an area for future investigation. However, substituted benzylamines are a well-established class of compounds with a wide range of pharmacological activities, and this molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.[5][6][7]

General Workflow for Biological Characterization

Should this compound be investigated for its biological effects, a typical workflow would be as follows:

Biological_Workflow A Compound Synthesis & Purification B In Vitro Screening (e.g., enzyme assays, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, pathway analysis) B->C D Hit Identification & SAR Studies C->D D->B Iterative Design E In Vivo Animal Models (e.g., efficacy, toxicology) D->E F Lead Optimization E->F

A general workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for various scientific disciplines, particularly in drug discovery. This guide provides a summary of its known characteristics and a framework for its synthesis and handling. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

References

Physical properties of (4-Bromo-2-methylphenyl)methanamine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of the physical properties of such intermediates is crucial for their effective handling, reaction optimization, and process scale-up. This technical guide provides a concise overview of the available physical property data for this compound, detailed experimental protocols for its characterization, and a logical workflow for its potential synthesis.

Physical Properties

PropertyValueSource
Physical Form Liquid
Melting Point Not Reported (below room temperature)
Boiling Point Not Reported
Boiling Point of Benzylamine (for reference) 185 °C (365 °F; 458 K)[1][2][3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is fundamental for the characterization of a chemical substance. The following are detailed methodologies for these measurements, particularly suitable for research and development settings where sample quantities may be limited.

Melting Point Determination (for low-temperature liquids)

Given that this compound is a liquid at room temperature, its melting point lies below this threshold. A cryostatic apparatus would be required for a precise measurement.

Protocol:

  • Sample Preparation: A small, anhydrous sample of the compound is introduced into a capillary tube.

  • Apparatus: A cryostat equipped with a viewing port and a calibrated temperature probe is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the cryostat.

    • The temperature is lowered until the sample solidifies completely.

    • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Microscale Method)

For the determination of the boiling point of a liquid, a microscale method is often preferred to minimize sample consumption.

Protocol:

  • Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube or a melting point capillary tube. A smaller, inverted capillary tube (sealed at one end) is then placed inside the larger tube containing the sample.

  • Apparatus: A standard melting point apparatus or a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) can be used. A calibrated thermometer is essential.

  • Procedure:

    • The sample tube assembly is attached to the thermometer and placed in the heating block of the melting point apparatus or immersed in the Thiele tube.

    • The apparatus is heated gradually. As the temperature rises, the air trapped in the inverted capillary will expand and escape as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the inverted capillary tube.[5][6][7][8]

Logical Synthesis Workflow

While a specific, detailed synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of 4-bromo-2-methylaniline.[9] The following diagram illustrates a logical workflow for the potential synthesis of the target compound.

SynthesisWorkflow Start o-Toluidine Step1 Bromination Start->Step1 Br2, Acetic Acid Intermediate1 4-Bromo-2-methylaniline Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 NaNO2, HCl Intermediate2 4-Bromo-2-methylbenzenediazonium salt Step2->Intermediate2 Step3 Cyanation (Sandmeyer Reaction) Intermediate2->Step3 CuCN Intermediate3 4-Bromo-2-methylbenzonitrile Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 LiAlH4 or H2/Catalyst End This compound Step4->End

Caption: A potential synthetic pathway for this compound.

This proposed workflow starts with the bromination of o-toluidine to introduce the bromine atom at the para position. The resulting 4-bromo-2-methylaniline can then undergo a Sandmeyer reaction, which involves diazotization followed by cyanation, to yield 4-bromo-2-methylbenzonitrile. The final step involves the reduction of the nitrile group to a primary amine, affording the desired product, this compound. Each of these transformations represents a standard and well-documented reaction in organic synthesis.

References

An In-depth Technical Guide to the Solubility of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromo-2-methylphenyl)methanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's physicochemical properties and offers detailed experimental protocols for its determination in common laboratory solvents.

Compound Overview

This compound is a substituted benzylamine derivative. Its structure, featuring a polar amine group and a larger, nonpolar bromo-methylphenyl group, dictates its solubility behavior. Understanding these properties is crucial for its application in research and drug development, particularly in reaction chemistry, formulation, and purification processes.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Physical Form Liquid
XLogP3-AA 1.8 - 2.2[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

The XLogP3-AA value suggests a degree of lipophilicity, indicating that the compound will favor nonpolar organic solvents over water. The presence of a primary amine group, capable of hydrogen bonding, will contribute to its solubility in polar protic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the principles of "like dissolves like" and the known solubility of similar substituted benzylamines, a qualitative solubility profile for this compound can be predicted. Amines with more than four carbon atoms generally exhibit low solubility in water but are soluble in organic solvents[3]. Given that this compound has eight carbon atoms, it is expected to be sparingly soluble in water but readily soluble in a range of organic solvents.

The hydrochloride salt of benzylamine is known to be water-soluble, a common strategy to enhance the aqueous solubility of amine-containing compounds[4]. Therefore, this compound is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt[5][6].

Predicted Qualitative Solubility Table:

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe nonpolar phenyl ring and bromo-methyl group outweigh the polarity of the amine group.
MethanolSolubleThe amine group can form hydrogen bonds with the hydroxyl group of methanol.
EthanolSolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
IsopropanolSolubleThe larger alkyl chain of isopropanol may enhance solubility compared to smaller alcohols.
Polar Aprotic AcetoneSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons.
Ethyl AcetateSolubleThe ester group can interact with the amine group.
Dichloromethane (DCM)SolubleThe compound's moderate polarity should allow for good solvation.
ChloroformSolubleSimilar to dichloromethane.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of solvating a wide range of compounds.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent that is a good solvent for many organic compounds.
Nonpolar TolueneSolubleThe aromatic ring of toluene will have favorable interactions with the phenyl ring of the solute.
HexaneSparingly SolubleThe high nonpolar character of hexane may not sufficiently solvate the polar amine group.
Aqueous Acid 1 M Hydrochloric AcidSolubleProtonation of the basic amine group forms a more soluble ammonium salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the isothermal shake-flask method, a reliable technique for determining equilibrium solubility[7].

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Add a known volume or mass of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Sample Collection (Supernatant Withdrawal) B->C D Filtration (Removal of Undissolved Solid) C->D E Quantitative Analysis (e.g., HPLC, GC) D->E F Solubility Calculation E->F

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and developers, this information is essential for designing experiments, developing formulations, and optimizing processes involving this compound.

References

Spectroscopic Analysis of (4-Bromo-2-methylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (4-Bromo-2-methylphenyl)methanamine, a key intermediate in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected and calculated spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.2dd1HAr-H
~7.0d1HAr-H
~3.8s2H-CH₂NH₂
~2.3s3HAr-CH₃
~1.5 (broad)s2H-NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and general chemical shift theory.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~140Ar-C (quaternary)
~138Ar-C (quaternary)
~132Ar-CH
~130Ar-CH
~128Ar-CH
~120Ar-C (quaternary, C-Br)
~45-CH₂NH₂
~19Ar-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and established carbon chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, Sharp (two bands)N-H stretch (primary amine)[1][2]
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580Medium to StrongN-H bend (scissoring)[1][2]
1475-1450MediumAromatic C=C stretch
1335-1250StrongAromatic C-N stretch[1]
1100-1000StrongC-Br stretch
910-665Strong, BroadN-H wag[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Notes
[M]⁺198.9997 / 200.9977Molecular ion peak with isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
[M+H]⁺200.0075 / 202.0055Protonated molecular ion[3]
[M+Na]⁺221.9895 / 223.9875Sodium adduct[3]
[M-NH₂]⁺182.9865 / 184.9845Fragment ion after loss of the amino group

Note: The molecular formula of this compound is C₈H₁₀BrN, with a monoisotopic mass of 198.9997 Da.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5]

  • Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Data Acquisition

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.[5]

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

  • Spectral Width: 12-16 ppm.[5]

  • Acquisition Time: 2-3 seconds.[5]

  • Relaxation Delay: 1-2 seconds.[5]

  • Number of Scans: 8-16.[5]

  • Temperature: 298 K.[5]

2.1.3 ¹³C NMR Data Acquisition

  • Instrument: 100 MHz or 125 MHz NMR Spectrometer.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[5]

  • Spectral Width: 200-220 ppm.[5]

  • Acquisition Time: 1-2 seconds.[5]

  • Relaxation Delay: 2-5 seconds.[5]

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[5]

  • Temperature: 298 K.[5]

IR Spectroscopy

2.2.1 Sample Preparation

  • Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄), and place it in a liquid sample cell.

2.2.2 Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or solvent) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

2.3.1 Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[6]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[6]

  • The final solution should be free of non-volatile salts and buffers.

2.3.2 Data Acquisition

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[7]

  • Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.[8]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.[7]

  • Scan Range: A typical m/z range would be 50-500 Da to encompass the molecular ion and expected fragments.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound Purification Purification Compound->Purification Dissolution Dissolution in Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Interpret Spectra ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structural Elucidation Interpret->Structure

References

Stability and Storage of (4-Bromo-2-methylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-Bromo-2-methylphenyl)methanamine. The information herein is curated for professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity and proper handling. While specific proprietary stability data for this compound is not publicly available, this guide synthesizes information from safety data sheets, general chemical stability principles, and regulatory guidelines to provide best-practice recommendations.

Compound Information

Identifier Value
IUPAC Name This compound
Synonyms 4-Bromo-2-methylbenzylamine
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
CAS Number 138964-03-5

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. Based on information from suppliers and general chemical safety guidelines, the following conditions are recommended:

  • Temperature: Store at room temperature.[1]

  • Atmosphere: An inert atmosphere is recommended for long-term storage to prevent oxidation.

  • Light: The compound should be kept in a dark place, protected from light, to prevent photodegradation.

  • Moisture: Store in a dry place and keep the container tightly sealed to prevent hydrolysis.[1][2]

  • Ventilation: Ensure the storage area is well-ventilated.[2]

Stability Profile

Potential Degradation Pathways
  • Oxidation: The amine group can be susceptible to oxidation, potentially forming N-oxides or other oxidation products. The aromatic ring may also be subject to oxidative degradation under harsh conditions.

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to degradation. Studies on other primary aromatic amines have shown instability in acidic media.

  • Photodegradation: Aromatic compounds can be light-sensitive. Exposure to UV or visible light may induce degradation. A study on 4-bromoaniline showed gradual decomposition under UV exposure.[3]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[3]

The following diagram illustrates a logical workflow for assessing the chemical stability of a compound like this compound.

Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Long-Term & Accelerated Stability Studies cluster_4 Data Analysis & Reporting A Compound Characterization (Structure, Purity) B Literature Review (Similar Compounds, Known Instabilities) A->B C Hydrolysis (Acidic, Basic, Neutral) B->C D Oxidation (e.g., H2O2) B->D E Photolysis (UV/Vis Exposure) B->E F Thermal Stress (Elevated Temperature) B->F G Develop Stability-Indicating Assay Method (e.g., HPLC) C->G D->G E->G F->G H Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) G->H I ICH Q1A Conditions (e.g., 25°C/60% RH, 40°C/75% RH) H->I J Analyze Samples at Defined Time Points I->J K Identify & Quantify Degradants J->K L Determine Degradation Rate K->L M Establish Shelf-Life & Storage Conditions L->M

Caption: Workflow for assessing the stability of a chemical compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on a compound such as this compound, based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.

4.1.1. Hydrolytic Degradation

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

4.1.2. Oxidative Degradation

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample at various time points to assess the degradation.

4.1.3. Photolytic Degradation

  • Preparation: Expose a solid sample of the compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A control sample should be protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples to evaluate the extent of photodegradation.

4.1.4. Thermal Degradation

  • Preparation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Incubation: Maintain the temperature for a defined period (e.g., 7 days).

  • Analysis: Analyze the sample at different time points to determine the impact of heat on stability.

The following diagram illustrates the workflow for a typical forced degradation study.

Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Sample at Time Points (e.g., 0, 4, 8, 24 hrs) B->G C->G D->G E->G F->G H Neutralize/Quench Reaction G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV) H->I J Identify and Quantify Degradation Products I->J

Caption: Experimental workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish a shelf-life for the compound under recommended storage conditions.

4.2.1. Protocol

  • Packaging: Place the compound in containers that simulate the proposed storage packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, analyze the samples for appearance, purity (assay), and degradation products using a validated stability-indicating method.

Data Presentation

The results of stability studies should be presented in a clear and organized manner. The following table is a template for summarizing quantitative stability data.

Storage Condition Time Point Appearance Assay (% of Initial) Total Degradation Products (%)
25°C / 60% RH0 MonthsConforms100.0< 0.1
3 MonthsConforms99.80.2
6 MonthsConforms99.70.3
12 MonthsConforms99.50.5
40°C / 75% RH0 MonthsConforms100.0< 0.1
3 MonthsConforms98.51.5
6 MonthsConforms97.22.8

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Conclusion

While specific stability data for this compound requires experimental determination, this guide provides a robust framework for its storage and stability assessment based on its chemical class and established scientific and regulatory principles. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount to maintaining the compound's integrity. For critical applications in research and drug development, it is strongly advised to perform dedicated stability studies following the outlined protocols to establish a definitive shelf-life and to understand its degradation profile.

References

Potential Biological Activities of (4-bromo-2-methylphenyl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (4-bromo-2-methylphenyl)methanamine represent a promising, yet largely unexplored, chemical scaffold with significant potential for exhibiting a range of biological activities. Extensive research on structurally related substituted benzylamines suggests that this class of compounds could be valuable starting points for the development of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives by examining the established activities of analogous compounds. The primary areas of focus include their potential as antimicrobial, antitumor, and neuropharmacological agents. This document provides a summary of relevant quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of pertinent biological pathways and experimental workflows to guide future research and development in this area.

Introduction

The benzylamine moiety is a versatile pharmacophore present in a wide array of biologically active compounds. The introduction of various substituents onto the phenyl ring and the amine group allows for the fine-tuning of their pharmacological profiles. The presence of a bromine atom, in particular, can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity. The specific substitution pattern of a 4-bromo and a 2-methyl group on the phenyl ring of a methanamine derivative presents a unique chemical entity with the potential for diverse biological interactions. While direct studies on this compound derivatives are limited in the public domain, a review of the literature on structurally similar compounds provides a strong rationale for investigating their therapeutic potential. This guide aims to provide a comprehensive overview of these potential activities to stimulate and direct future research efforts.

Potential Biological Activities

Based on the activities of structurally related bromo- and methyl-substituted benzylamine derivatives, the following biological activities are postulated for this compound derivatives.

Antimicrobial Activity

Substituted benzylamine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The mechanism of action for such compounds can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent activity against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[1] Furthermore, coumarin derivatives incorporating a benzylamine moiety have also shown promising antibacterial effects.[2] The presence of a halogen, such as bromine, on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Table 1: Representative Antimicrobial Activity of Substituted Benzylamine Derivatives

Compound ClassTarget OrganismActivity Metric (e.g., MIC)Reference
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivativesPseudomonas aeruginosa0.002 - 0.016 µg/mL[1]
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivativesStaphylococcus epidermidis0.002 - 0.016 µg/mL[1]
Coumarin-benzylamine derivativesXanthomonas oryzae pv. oryzae (Xoo)Good in vitro activity[2]
5β-cholanyl-24-benzylamine derivativesGram-positive bacteriaCorrelated with log P[3]
Antitumor Activity

The development of novel antitumor agents is a critical area of research. Several classes of substituted benzylamines have been investigated for their potential to inhibit cancer cell growth. For instance, 8-hydroxyquinoline substituted benzylamines have been identified as a new family of anticancer compounds.[4][5] These compounds are thought to act through the formation of a quinone methide intermediate that can form covalent adducts with proteins, leading to cytotoxic and cytostatic effects.[4]

More recently, 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have been designed as inhibitors of the PD-1/PD-L1 immune checkpoint, with some compounds showing potent inhibition in the nanomolar range.[6] This highlights the potential for appropriately substituted benzylamines to function as immunotherapeutic agents.

Table 2: Representative Antitumor Activity of Substituted Benzylamine Derivatives

Compound ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Mechanism of ActionReference
8-Hydroxyquinoline substituted benzylaminesGlioma and Carcinoma modelsNot specifiedFormation of quinone methide, protein adduction[4][5]
2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivativesPD-1/PD-L1 expressing cellsIC50 < 10 nMPD-1/PD-L1 inhibition[6]
Neuropharmacological Effects

Substituted benzylamines can also interact with components of the central and peripheral nervous systems. One notable activity is the inhibition of catecholamine reuptake. A study on benzylamine analogues of bretylium, such as N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, demonstrated potent inhibition of norepinephrine and dopamine accumulation in rat brain homogenates.[7] The ortho-substitution on the phenyl ring was found to be important for high potency and specificity.[7] This suggests that this compound derivatives, which also possess an ortho-methyl group, could be promising candidates for development as neuropharmacological agents. Additionally, some substituted benzylamides have been reported to exhibit sedative actions.[8]

Table 3: Representative Neuropharmacological Activity of Substituted Benzylamine Derivatives

CompoundTargetActivity Metric (I50)Reference
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamineNorepinephrine uptake (cortex)Lower than dopamine uptake[7]
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamineDopamine uptake (striatum)Higher than norepinephrine uptake[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Catecholamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine into synaptosomes.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex for norepinephrine uptake, striatum for dopamine uptake) of rats.

  • Pre-incubation: The synaptosomes are pre-incubated with the test compound at various concentrations.

  • Uptake Initiation: Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) is added to initiate the uptake process.

  • Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter.

  • Data Analysis: The I50 value (the concentration of the compound that causes 50% inhibition of neurotransmitter uptake) is determined.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of this compound derivatives.

Synthesis_Workflow start Starting Materials (e.g., 4-bromo-2-methyltoluene) step1 Bromination / Functionalization start->step1 intermediate1 Key Intermediate (e.g., 4-bromo-2-methylbenzaldehyde) step1->intermediate1 step2 Reductive Amination intermediate1->step2 product This compound Core Structure step2->product step3 Derivatization (N-alkylation, acylation, etc.) product->step3 derivatives Library of Derivatives step3->derivatives

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial_MoA compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with enzyme Essential Bacterial Enzyme compound->enzyme Binds to disruption Membrane Disruption (Loss of integrity, leakage) membrane->disruption inhibition Enzyme Inhibition (Metabolic pathway blocked) enzyme->inhibition death Bacterial Cell Death disruption->death inhibition->death

Caption: Potential mechanisms of antimicrobial action.

Antitumor_Pathway compound Antitumor Benzylamine Derivative receptor Cell Surface Receptor compound->receptor Binds to cell Cancer Cell signal Intracellular Signaling Cascade receptor->signal Activates apoptosis Pro-apoptotic Proteins (e.g., Bax) Anti-apoptotic Proteins (e.g., Bcl-2) signal->apoptosis Modulates caspase Caspase Activation apoptosis:f0->caspase Activates apoptosis:f1->caspase Inhibits cell_death Apoptotic Cell Death caspase->cell_death Induces

Caption: Simplified signaling pathway for apoptosis induction by an antitumor agent.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently lacking in publicly accessible literature, the information gathered from structurally analogous compounds strongly suggests a high potential for this chemical class in several therapeutic areas. The presence of the bromo and methyl substituents on the benzylamine core provides a unique electronic and steric profile that warrants thorough investigation.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the amine group. These compounds should then be systematically screened for antimicrobial, antitumor, and neuropharmacological activities using the assays detailed in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Promising lead compounds can then be advanced into more detailed mechanistic studies and in vivo models. The exploration of this chemical space holds significant promise for the discovery of novel drug candidates.

References

An In-depth Technical Guide on the Synthesis and Use of (4-bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-2-methylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structural features—a bromine atom amenable to cross-coupling reactions, a methyl group that can influence steric and electronic properties, and a reactive primary amine—make it a versatile intermediate for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive literature review of the synthesis and applications of this compound, with a focus on detailed experimental protocols and its role in the development of bioactive compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functional group transformation of readily available precursors. The most common routes originate from 4-bromo-2-methylaniline, 4-bromo-2-methylbenzaldehyde, or 4-bromo-2-methylbenzonitrile.

Route 1: From 4-bromo-2-methylaniline

A plausible synthetic route starts from 4-bromo-2-methylaniline, which can be synthesized from o-toluidine.

Synthesis of 4-bromo-2-methylaniline

A common method for the synthesis of 4-bromo-2-methylaniline involves a three-step process starting from 2-methylaniline (o-toluidine): protection of the amine, bromination, and deprotection.[1]

  • Step 1: Arylamine Protection. The amino group of 2-methylaniline is first protected, for example, as an acetamide (N-(2-methylphenyl)acetamide), to prevent side reactions during bromination.[1]

  • Step 2: Bromination. The protected compound undergoes electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the para position relative to the activating methyl group.[1]

  • Step 3: Deprotection. The protecting group is then removed by hydrolysis under acidic conditions to yield 4-bromo-2-methylaniline.[1]

While a direct conversion of 4-bromo-2-methylaniline to this compound is not explicitly detailed in the reviewed literature, this precursor sets the stage for subsequent transformations.

Route 2: Reduction of 4-bromo-2-methylbenzonitrile

A more direct approach involves the reduction of 4-bromo-2-methylbenzonitrile. This nitrile can be prepared from 4-bromo-2-methylaniline via the Sandmeyer reaction.

Experimental Protocol: Reduction of a Nitrile to a Primary Amine

While a specific protocol for 4-bromo-2-methylbenzonitrile was not found, a general and reliable method for the reduction of nitriles to primary amines utilizes lithium aluminum hydride (LiAlH4).

Reaction: R-C≡N → R-CH₂-NH₂

Reagents and Conditions:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄)

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Work-up: Sequential addition of water and an aqueous base (e.g., NaOH solution) to quench the reaction and precipitate aluminum salts.

General Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile in the chosen anhydrous solvent is prepared.

  • The flask is cooled in an ice bath, and LiAlH₄ is added portion-wise with careful temperature control.

  • The reaction mixture is then typically stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling the reaction mixture back to 0 °C, it is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water. This procedure is often referred to as the Fieser work-up.

  • The resulting precipitate is removed by filtration, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the primary amine.

Route 3: Reductive Amination of 4-bromo-2-methylbenzaldehyde

Another viable synthetic strategy is the reductive amination of 4-bromo-2-methylbenzaldehyde. This one-pot reaction involves the formation of an imine from the aldehyde and an amine source (like ammonia), followed by its in-situ reduction to the desired primary amine.

Experimental Protocol: Reductive Amination of an Aldehyde

Although a specific protocol for 4-bromo-2-methylbenzaldehyde is not detailed in the available literature, a general procedure for reductive amination using a borohydride reagent is well-established.

Reaction: R-CHO + NH₃ + [Reducing Agent] → R-CH₂-NH₂

Reagents and Conditions:

  • Amine Source: Ammonia (often used as a solution in an alcohol, e.g., ammonia in methanol)

  • Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is often preferred as it is more selective for the iminium ion over the aldehyde.

  • Solvent: Methanol or ethanol.

  • Catalyst (optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

General Procedure:

  • The aldehyde is dissolved in the chosen alcoholic solvent in a reaction flask.

  • The ammonia solution is added, and the mixture is stirred to allow for the formation of the imine intermediate.

  • The reducing agent is then added portion-wise, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched, typically with water, and the solvent is removed under reduced pressure.

  • The product is then extracted into an organic solvent, washed with brine, dried, and concentrated to yield the primary amine.

Applications in Drug Discovery and Development

This compound and its precursors are valuable intermediates in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-bromo-aniline moiety, a direct precursor to the target compound, is a common scaffold in the design of these inhibitors. The bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the fine-tuning of the inhibitor's potency and selectivity. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

While a direct application of this compound was not found in the synthesis of a specific, named kinase inhibitor in the reviewed literature, its structural motif is present in numerous patented compounds. The conversion of the aniline to the benzylamine could be a strategic step to alter the spacing and vector of the pharmacophoric groups, potentially leading to interactions with different regions of the kinase active site or improving pharmacokinetic properties.

Use of the Precursor 4-bromo-2-methylaniline in Bioactive Molecules

A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with antibacterial and alkaline phosphatase inhibitory activities.[2] In this work, 4-bromo-3-methylaniline was a key starting material. Although this is a constitutional isomer of the precursor to our target molecule, it highlights the utility of the bromo-methyl-aniline scaffold in generating bioactive compounds.

Quantitative Data from a Related Bioactive Compound

In the aforementioned study, the synthesized pyrazine carboxamide derivative 5d showed promising biological activity.[2]

CompoundTargetAssayResult
5d Extensively Drug-Resistant Salmonella TyphiAgar well diffusionStrongest antibacterial activity
Minimum Inhibitory Concentration (MIC)6.25 mg/mL
Alkaline PhosphataseIn vitro inhibitionMost potent compound
IC₅₀1.469 ± 0.02 µM

Table 1: Biological activity data for a compound synthesized from a bromo-methyl-aniline precursor.[2]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

Synthesis_Routes cluster_route1 Route 1: From 4-bromo-2-methylaniline cluster_route2 Route 2: From 4-bromo-2-methylbenzonitrile cluster_route3 Route 3: From 4-bromo-2-methylbenzaldehyde o-Toluidine o-Toluidine N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide o-Toluidine->N-(2-methylphenyl)acetamide Protection N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide Bromination 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-bromo-2-methylaniline Deprotection This compound This compound 4-bromo-2-methylaniline->this compound Hypothetical Conversion 4-bromo-2-methylaniline_r2 4-bromo-2-methylaniline 4-bromo-2-methylbenzonitrile 4-bromo-2-methylbenzonitrile 4-bromo-2-methylaniline_r2->4-bromo-2-methylbenzonitrile Sandmeyer Reaction (4-bromo-2-methylphenyl)methanamine_r2 This compound 4-bromo-2-methylbenzonitrile->(4-bromo-2-methylphenyl)methanamine_r2 Reduction (e.g., LiAlH4) 4-bromo-2-methylbenzaldehyde 4-bromo-2-methylbenzaldehyde (4-bromo-2-methylphenyl)methanamine_r3 This compound 4-bromo-2-methylbenzaldehyde->(4-bromo-2-methylphenyl)methanamine_r3 Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Synthetic pathways to this compound.

Conclusion

References

An In-depth Technical Guide to (4-bromo-2-methylphenyl)methanamine: Safety, Handling, and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for (4-bromo-2-methylphenyl)methanamine, a chemical intermediate with potential applications in pharmaceutical research and development. The information is compiled from various sources to ensure a thorough understanding of its properties and associated risks.

Chemical and Physical Properties

This compound, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
CAS Number 138049-74-6
Physical Form Liquid[1]
Purity Typically ≥95%

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause irritation and harm if ingested.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[2][3]

GHS Label Elements:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning [2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. The hazard classification is based on the expected properties of similar chemical structures.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound have not been found in the public domain. However, standardized OECD guidelines for chemical testing should be followed to evaluate its safety profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

  • Principle: A single dose of the substance is administered orally to a group of fasted animals. The presence or absence of mortality in a step determines the next dose level.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered by gavage.

    • A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation - In Vitro OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • Following an exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is determined using a cell viability assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours after application).

  • Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Store at room temperature.[2]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

  • Environmental Precautions:

    • Prevent the substance from entering drains or waterways.

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

    • For large spills, dike the area to contain the spill and collect the material for disposal.

    • Wash the spill area with soap and water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities, mechanisms of action, or signaling pathways associated with this compound. As a substituted benzylamine, it belongs to a class of compounds with diverse pharmacological activities. Further research is required to elucidate its biological profile.

Experimental Workflows

Due to the lack of specific research applications for this compound in the public domain, a detailed experimental workflow cannot be provided. However, a logical workflow for its initial characterization and safety assessment can be proposed.

G General Workflow for this compound Evaluation cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Safety Assessment cluster_3 Biological Screening Synthesis Synthesis via Reductive Amination Purification Purification by Column Chromatography Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, GC) Purification->Purity InVitro In Vitro Toxicity (Skin/Eye Irritation) Purity->InVitro Screening High-Throughput Screening (Target-based or Phenotypic) Purity->Screening InVivo In Vivo Acute Toxicity (Oral) InVitro->InVivo If required HitValidation Hit Validation & Dose-Response Screening->HitValidation

Caption: A logical workflow for the synthesis, characterization, and initial safety and biological evaluation of this compound.

Synthesis and Analytical Methods

Synthesis

A probable synthetic route is the reductive amination of 4-bromo-2-methylbenzaldehyde.

G Synthetic Pathway: Reductive Amination reactant1 4-bromo-2-methylbenzaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Ammonia reactant2->intermediate product This compound intermediate->product Reduction reagent Reducing Agent (e.g., NaBH3CN) reagent->product

Caption: A plausible synthetic route to this compound via reductive amination of the corresponding aldehyde.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis and purity determination of this compound.

General HPLC Method for Benzylamine Derivatives:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

General GC-MS Method for Benzylamine Derivatives:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C).

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile and thermally stable. Derivatization (e.g., with a silylating agent) may be necessary to improve chromatographic performance.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS for this compound from their supplier and follow all institutional and regulatory safety guidelines.

References

IUPAC name and synonyms for C8H10BrN

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C8H10BrN

This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C8H10BrN. Due to the existence of numerous structural isomers, this document will focus on a selection of the most prominent and well-documented isomers, providing their IUPAC names, synonyms, key properties, detailed experimental protocols for their synthesis, and their applications in research and industry.

Introduction to C8H10BrN Isomers

The molecular formula C8H10BrN represents a variety of aromatic compounds. The structural diversity arises from the different substitution patterns of the bromo, amino, and ethyl or dimethyl groups on the benzene ring, as well as the arrangement of atoms in the side chains. These isomers are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide will primarily focus on three exemplary isomers: 4-(2-Bromoethyl)aniline, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.

Isomer Profile: 4-(2-Bromoethyl)aniline

IUPAC Name: 4-(2-bromoethyl)aniline[4]

Synonyms:

  • 1-(4-Aminophenyl)-2-bromoethane[4]

  • 4-(2-BROMOETHYL)-PHENYLAMINE[4]

  • Benzenamine, 4-(2-bromoethyl)-[4]

CAS Number: 39232-03-6[4]

2.1. Physicochemical Properties

PropertyValueReference
Molecular Weight200.08 g/mol [4]
InChIKeyWNPSMKHXUKDOBN-UHFFFAOYSA-N[4]
SMILESC1=CC(=CC=C1CCBr)N[4]

2.2. Synthesis Protocols

Method 1: Reductive Amination of 4-Nitrophenethyl Bromide

A common synthetic route involves the reductive amination of 4-nitrophenethyl bromide with aniline, utilizing sodium borohydride as the reducing agent.[1]

Method 2: Reaction of 4-Iodoaniline with 1,2-Dibromoethane

This compound can also be obtained through the reaction of 4-iodoaniline with 1,2-dibromoethane in the presence of a copper(I) iodide catalyst.[1]

2.3. Applications

4-(2-Bromoethyl)aniline is a versatile intermediate in organic synthesis.[1] Its bifunctional nature, with a nucleophilic amino group and an electrophilic bromoethyl group, allows for a wide range of chemical transformations.[6]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for various more complex molecules with potential biological activity.[1]

  • Bioconjugation: The amine group can be used to link the molecule to proteins, peptides, or antibodies.[1]

  • Nucleophilic Substitution Reactions: The bromoethyl group is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.[1][6]

Isomer Profile: 3-Bromo-N,N-dimethylaniline

IUPAC Name: 3-bromo-N,N-dimethylaniline[7]

Synonyms:

  • Benzenamine, 3-bromo-N,N-dimethyl-[7]

  • m-Bromo-N,N-dimethylaniline[8]

  • (3-Bromophenyl)dimethylamine[8]

CAS Number: 16518-62-0[7]

3.1. Physicochemical and Spectral Data

PropertyValueReference
Molecular Weight200.08 g/mol [7]
Density1.402 g/mL at 25 °C[9]
Boiling Point100-104 °C at 2 Torr[8]
Refractive Indexn20/D 1.6015[9]
InChIKeyUSEXQPWLCGBYNT-UHFFFAOYSA-N[7]
SMILESCN(C)c1cccc(Br)c1[9]

3.2. Synthesis Protocol: Synthesis of 3-bromo-N,N-dimethylaniline N-oxide

The following protocol describes the synthesis of the N-oxide derivative, which is a common intermediate.

Experimental Protocol:

  • A solution of 3-bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol) in dichloromethane (25 mL) is added dropwise to a solution of m-CPBA (77%, 0.99 g, 6.0 mmol, 1.2 equiv) in dichloromethane (25 mL) at 23 °C.[10]

  • The resulting solution is stirred at 23 °C for 60 minutes.[10]

  • The solution is then concentrated in vacuo to yield a crude product.[10]

  • The crude product is purified using flash chromatography on basic alumina, eluting with a gradient from dichloromethane to 2% methanol in dichloromethane.[10]

  • This process yields 3-bromo-N,N-dimethylaniline N-oxide as a white solid (0.68 g, 63% yield).[10]

3.3. Applications

3-Bromo-N,N-dimethylaniline is a valuable reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

  • Fluorination Reactions: It is used in fluorination reactions with metal fluorides in the presence of a palladium precatalyst to prepare 3-fluoro-N,N-dimethylaniline.[11][12][13]

Isomer Profile: 4-Bromo-N,N-dimethylaniline

IUPAC Name: 4-bromo-N,N-dimethylaniline[14]

Synonyms:

  • p-Bromo-N,N-dimethylaniline[15]

  • N,N-Dimethyl-p-bromoaniline[15]

  • 1-Bromo-4-(dimethylamino)benzene[15]

CAS Number: 586-77-6[14]

4.1. Physicochemical and Spectral Data

PropertyValueReference
Molecular Weight200.08 g/mol [14]
Melting Point52-54 °C[16]
Boiling Point264 °C[16]
InChIKeyXYZWMVYYUIMRIZ-UHFFFAOYSA-N[14]
SMILESCN(C)C1=CC=C(C=C1)Br[14]
Spectral Data1H NMR, 13C NMR, IR, MS data are available.[14][17]

4.2. Synthesis Protocols

Method 1: Bromination of N,N-dimethylaniline

Experimental Protocol:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.[18]

  • Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid.[18]

  • Dilute the reaction mixture with water to precipitate the product.[18]

  • Filter the precipitate and recrystallize from alcohol.[18]

  • The yield is reported to be nearly quantitative (16-17 g). The product is obtained as white plates with a melting point of 55 °C.[18]

Method 2: N,N-dimethylation of 4-bromoaniline

Experimental Protocol:

  • Add glacial acetic acid (7.3 mL, 130 mmol) dropwise to a mixture of 4-bromoaniline (3.0 g), paraformaldehyde (3.9 g), and sodium cyanoborohydride (7.9 g, 130 mmol) in tetrahydrofuran (100 mL) at 23 °C.[19]

  • Heat the mixture to 50 °C and stir for 18 hours.[19]

  • Cool the reaction mixture to 23 °C.[19]

  • Partition the mixture between a saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).[19]

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).[19]

  • The combined organic layers are then worked up to isolate the product.[19]

4.3. Applications

4-Bromo-N,N-dimethylaniline is a crucial intermediate in the pharmaceutical and fine chemical industries.[3][20]

  • Pharmaceutical Intermediate: It is a key starting material in the synthesis of Mifepristone, a medication used in reproductive health.[20]

  • Organic Synthesis: It is a versatile building block for creating a variety of specialty chemicals, agrochemicals, and dyes.[2][20]

  • Analytical Standard: It is used as an internal standard for the determination of iodine in pharmaceuticals, iodate in iodized salt, and organically bound iodine in milk and vegetables.[21][22]

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the isomers of C8H10BrN.

G Synthesis of 4-Bromo-N,N-dimethylaniline cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Dimethylaniline N,N-dimethylaniline Mix Dissolve Dimethylaniline in Acetic Acid Dimethylaniline->Mix Bromine Bromine Add Add Bromine Solution Bromine->Add AceticAcid Glacial Acetic Acid AceticAcid->Mix Mix->Add Dilute Dilute with Water Add->Dilute Precipitate Precipitation Dilute->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize from Alcohol Filter->Recrystallize Product 4-Bromo-N,N-dimethylaniline Recrystallize->Product

Caption: Workflow for the synthesis of 4-Bromo-N,N-dimethylaniline.

G Role of 4-Bromo-N,N-dimethylaniline as a Pharmaceutical Intermediate cluster_intermediate Key Intermediate cluster_synthesis Multi-step Synthesis cluster_api Active Pharmaceutical Ingredient (API) cluster_application Therapeutic Application Intermediate 4-Bromo-N,N-dimethylaniline Synthesis Pharmaceutical Synthesis Intermediate->Synthesis Starting Material API Mifepristone Synthesis->API Application Reproductive Health Medication API->Application

References

Reactivity profile of the benzylic amine in (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of the Benzylic Amine in (4-Bromo-2-methylphenyl)methanamine

Abstract

This compound is a substituted benzylic amine that serves as a valuable building block in medicinal chemistry and materials science. The reactivity of its primary benzylic amine is modulated by the electronic and steric effects of the substituents on the aromatic ring. This guide provides a comprehensive analysis of the amine's reactivity profile, including its basicity, nucleophilicity, and participation in key synthetic transformations such as N-alkylation, N-acylation, reductive amination, and oxidation. Furthermore, the influence of the existing ring substituents on potential electrophilic aromatic substitution reactions is discussed. Detailed experimental protocols, quantitative data summaries, and logical diagrams are provided to serve as a practical resource for professionals in drug development and chemical research.

Introduction

Benzylic amines are a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. The carbon atom adjacent to the aromatic ring, known as the benzylic position, imparts unique reactivity due to the potential for resonance stabilization of reaction intermediates.[1][2] In this compound, the primary amine group (-CH₂NH₂) is the focal point of reactivity. Its behavior is influenced by the electronic properties of the bromo and methyl groups on the phenyl ring. The ortho-methyl group introduces steric hindrance, while both the methyl (weakly activating) and bromo (deactivating, ortho-, para-directing) groups electronically influence the nucleophilicity of the amine and the reactivity of the aromatic ring. Understanding this reactivity profile is crucial for its effective utilization in multi-step syntheses.

Physicochemical Properties and Basicity

The basicity of the amine, quantified by the pKa of its conjugate acid, is a fundamental property governing its behavior in reactions. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a Lewis base.[3]

Table 1: Estimated Physicochemical Properties

Property Value Comments
pKa (Conjugate Acid) ~9.2 - 9.5 Estimated based on benzylamine (pKa 9.33)[4]. The electron-donating methyl group may slightly increase basicity, while the electron-withdrawing bromo group may slightly decrease it. The net effect is expected to be minimal.
Appearance Liquid As reported for the pure substance.

| Storage | Inert atmosphere, room temperature, keep in dark place. | Recommended to prevent degradation via oxidation or reaction with atmospheric CO₂. |

Nucleophilicity of the Benzylic Amine

The primary amine in this compound is a potent nucleophile, readily donating its electron pair to electrophilic centers.[5][6] Its nucleophilicity is a balance of steric and electronic factors.

Caption: Factors influencing the amine's nucleophilicity.

  • Electronic Effects : The electron-donating inductive effect (+I) of the methyl group increases electron density on the nitrogen, enhancing nucleophilicity. Conversely, the inductive effect (-I) of the bromine atom withdraws electron density, reducing nucleophilicity.

  • Steric Hindrance : The ortho-methyl group provides steric bulk near the reactive center, which can hinder its approach to sterically demanding electrophiles.[5] For many reactions, primary amines are more nucleophilic than secondary or tertiary amines due to lower steric hindrance.[7]

Key Reactions and Reactivity Profile

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This reaction is fundamental for synthesizing secondary and tertiary amines.[8] Due to the high nucleophilicity of the primary amine, over-alkylation to form tertiary amines or even quaternary ammonium salts can occur if reaction conditions are not controlled.[6]

N_Alkylation_Workflow start Start: this compound + Alkyl Halide (R-X) dissolve 1. Dissolve amine in a suitable polar aprotic solvent (e.g., DMF, CH3CN) start->dissolve add_base 2. Add a non-nucleophilic base (e.g., K2CO3, NaHCO3, Et3N) dissolve->add_base add_halide 3. Add alkyl halide dropwise at controlled temperature (e.g., 0 °C to RT) add_base->add_halide react 4. Stir at room temperature or heat (e.g., 80 °C) until completion (TLC monitoring) add_halide->react workup 5. Quench reaction, perform aqueous workup, and extract with organic solvent react->workup purify 6. Purify product via column chromatography workup->purify end Product: N-alkylated amine purify->end Reductive_Amination_Workflow start Start: Benzylic Amine + Aldehyde/Ketone mix 1. Combine amine and carbonyl in a solvent (e.g., MeOH, DCE) start->mix imine_formation 2. Imine Formation (Often acid-catalyzed, pH 4-6) mix->imine_formation reduction 3. Add reducing agent in situ (e.g., NaBH(OAc)3, NaBH3CN) imine_formation->reduction Intermediate not isolated react 4. Stir at room temperature until completion reduction->react workup 5. Quench and perform aqueous workup react->workup end Product: Secondary or Tertiary Amine workup->end

References

Methodological & Application

Synthesis of (4-Bromo-2-methylphenyl)methanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (4-Bromo-2-methylphenyl)methanamine, a key building block in the development of novel therapeutics and functional materials. The following protocols are designed for researchers, scientists, and professionals in drug development, offering two reliable synthetic routes from commercially available starting materials.

Abstract

This compound is a valuable substituted benzylamine derivative. This document outlines two distinct and effective methods for its synthesis: the reduction of 4-bromo-2-methylbenzonitrile using lithium aluminum hydride (LiAlH4) and the reductive amination of 4-bromo-2-methylbenzaldehyde. Both protocols are presented with detailed, step-by-step instructions to ensure reproducibility. Quantitative data for each method is summarized for clear comparison. Additionally, signaling pathway-style diagrams generated using Graphviz are provided to visually represent the synthetic workflows.

Data Presentation

ParameterMethod 1: Nitrile ReductionMethod 2: Reductive Amination
Starting Material 4-Bromo-2-methylbenzonitrile4-Bromo-2-methylbenzaldehyde
Key Reagents Lithium Aluminum Hydride (LiAlH4), Tetrahydrofuran (THF), NaOHAmmonia (aq.), Sodium Borohydride (NaBH4), Methanol
Reaction Time Approximately 4-6 hoursApproximately 18-24 hours
Typical Yield HighModerate to High
Purification Acid-base extraction, Column chromatographyExtraction, Column chromatography

Experimental Protocols

Method 1: Synthesis via Reduction of 4-Bromo-2-methylbenzonitrile

This method involves the reduction of the nitrile functionality of 4-bromo-2-methylbenzonitrile to a primary amine using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (DCM)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition of Starting Material: Cool the suspension to 0°C using an ice bath. To this, add a solution of 4-bromo-2-methylbenzonitrile (1 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Carefully and sequentially quench the excess LiAlH₄ by the slow, dropwise addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water again (3 volumes).

  • Work-up: A granular precipitate will form. Filter the suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel.

Method 2: Synthesis via Reductive Amination of 4-Bromo-2-methylbenzaldehyde

This protocol describes the formation of the target amine through the reductive amination of 4-bromo-2-methylbenzaldehyde with ammonia, followed by in-situ reduction of the intermediate imine.

Materials:

  • 4-Bromo-2-methylbenzaldehyde

  • Ammonia solution (aqueous, concentrated)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromo-2-methylbenzaldehyde (1 equivalent) in methanol. Add a concentrated aqueous solution of ammonia (excess) and stir the mixture at room temperature. The formation of the imine can be monitored by TLC.

  • Reduction: Once the imine formation is deemed significant, cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (18-24 hours).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

Synthesis_Method_1 Start 4-Bromo-2-methylbenzonitrile Intermediate Intermediate Complex Start->Intermediate Reduction Reagent1 LiAlH4, THF Reagent1->Intermediate Product This compound Intermediate->Product Work-up Quench H2O, NaOH(aq) Quench->Product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Synthesis_Method_2 Start 4-Bromo-2-methylbenzaldehyde Intermediate Imine Intermediate Start->Intermediate Condensation Reagent1 NH3 (aq) Reagent1->Intermediate Product This compound Intermediate->Product Reduction Reagent2 NaBH4, MeOH Reagent2->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Application Notes and Protocols for the Use of (4-Bromo-2-methylphenyl)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (4-Bromo-2-methylphenyl)methanamine, a versatile chemical building block, in the synthesis of pharmaceutical intermediates. This compound serves as a valuable scaffold due to its dual reactivity: the primary amine allows for the formation of amides, ureas, and sulfonamides, while the aryl bromide is amenable to various cross-coupling reactions to build molecular complexity.

Application Note 1: Synthesis of a Novel Amide Intermediate via N-Acylation

This protocol details the N-acylation of this compound with a substituted benzoyl chloride. The resulting amide intermediate can be a precursor for a variety of biologically active molecules. Amide bond formation is a cornerstone of medicinal chemistry.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 2.14 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Addition of Base: Add triethylamine (1.5 eq, 2.1 mL, 15.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq, 1.88 g, 11.0 mmol) in anhydrous DCM (10 mL) to the cooled reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure N-(4-bromo-2-methylbenzyl)-4-methoxybenzamide.

Quantitative Data
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsWeight/VolumeYield (%)Purity (by HPLC) (%)
This compound214.1010.01.02.14 g->98
4-Methoxybenzoyl chloride170.5911.01.11.88 g->99
Triethylamine101.1915.01.52.1 mL--
N-(4-bromo-2-methylbenzyl)-4-methoxybenzamide348.23--3.03 g87>99

Workflow Diagram: N-Acylation

N_Acylation_Workflow start Dissolve this compound and Et3N in anhydrous DCM cool Cool reaction mixture to 0°C start->cool add_acyl Slowly add 4-Methoxybenzoyl Chloride cool->add_acyl react Stir at room temperature for 4h add_acyl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify product Pure N-(4-bromo-2-methylbenzyl) -4-methoxybenzamide purify->product

Workflow for the N-acylation of this compound.

Application Note 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using the aryl bromide of this compound and a boronic acid. This C-C bond formation is a powerful tool for creating biaryl structures, which are common motifs in many approved drugs.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq, 1.07 g, 5.0 mmol), 4-fluorophenylboronic acid (1.5 eq, 1.05 g, 7.5 mmol), and potassium carbonate (3.0 eq, 2.07 g, 15.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq, 22.4 mg, 0.1 mmol) and triphenylphosphine (0.08 eq, 105 mg, 0.4 mmol).

  • Solvent and Degassing: Add 1,4-dioxane (20 mL) and water (5 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) to obtain the pure (4-(4-fluorophenyl)-2-methylphenyl)methanamine.

Quantitative Data
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsWeight/VolumeYield (%)Purity (by HPLC) (%)
This compound214.105.01.01.07 g->98
4-Fluorophenylboronic acid139.927.51.51.05 g->98
Pd(OAc)₂224.490.10.0222.4 mg--
PPh₃262.290.40.08105 mg--
(4-(4-fluorophenyl)-2-methylphenyl)methanamine215.27--0.89 g83>99

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow setup Combine Reactants, Base, and Catalyst in Schlenk Flask solvent Add Dioxane/Water and Degas with Argon setup->solvent heat Heat to 90°C for 12h solvent->heat filter Cool, Dilute, and Filter through Celite heat->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Pure (4-(4-fluorophenyl)-2-methylphenyl) methanamine purify->product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Application in a Kinase Inhibitor Signaling Pathway

Many small molecule kinase inhibitors feature a biaryl core structure. A hypothetical drug derived from the intermediate synthesized in Application Note 2 could potentially target a signaling pathway commonly dysregulated in cancer, such as the MAPK/ERK pathway.

Diagram: Simplified MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Hypothetical Inhibitor (Derived from Intermediate) Inhibitor->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Hypothetical inhibition of the MAPK/ERK pathway by a novel drug.

References

Application Notes and Protocols for (4-Bromo-2-methylphenyl)methanamine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative that serves as a versatile chemical building block in organic synthesis. Its structure, featuring a reactive primary amine and a bromine-substituted aromatic ring, allows for a variety of chemical transformations. The presence of the bromine atom provides a handle for cross-coupling reactions, while the aminomethyl group is amenable to N-alkylation, amidation, and cyclization reactions. These functionalities make it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds with potential biological activity.

The strategic placement of the bromo and methyl groups on the phenyl ring can influence the physicochemical properties and biological activity of the resulting derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline derivatives, a class of compounds known for their broad range of pharmacological activities, including their role as kinase inhibitors in oncology.

Data Presentation

Physicochemical properties of this compound and its hydrochloride salt are summarized below.

PropertyThis compoundThis compound hydrochloride
CAS Number 376646-62-71171381-49-9
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN
Molecular Weight 200.08 g/mol 236.54 g/mol
Appearance LiquidSolid
Purity Typically ≥97%Typically ≥98%

Application: Synthesis of Quinazoline Derivatives

This compound is a key starting material for the synthesis of substituted quinazolines. The quinazoline scaffold is a prominent feature in many biologically active compounds and approved drugs. The following protocol describes a copper-catalyzed cascade reaction to synthesize 7-bromo-5-methyl-2-substituted-quinazolines. This method involves the reaction of this compound with an amidine hydrochloride, proceeding through a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation.[1]

Experimental Protocol: Copper-Catalyzed Synthesis of 7-Bromo-5-methyl-2-phenylquinazoline

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), benzamidine hydrochloride (1.2 mmol, 1.2 eq), Copper(I) bromide (0.1 mmol, 10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Stir the reaction mixture at reflux (approximately 101 °C) for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-5-methyl-2-phenylquinazoline.

Expected Yield: Based on similar reactions with related (2-bromophenyl)methylamines, yields for this type of transformation are expected to be in the range of 60-80%.

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound Benzamidine HCl CuBr, K₂CO₃ solvent Add Anhydrous 1,4-Dioxane start->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert reflux Reflux at 101 °C for 24 hours inert->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Dilute with EtOAc & Filter cool->filter wash Wash with Water & Brine filter->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Column Chromatography dry->purify product 7-Bromo-5-methyl-2-phenylquinazoline purify->product

Caption: Workflow for the synthesis of 7-bromo-5-methyl-2-phenylquinazoline.

Biological Relevance and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities. Many kinase inhibitors used in cancer therapy are based on the quinazoline scaffold. These inhibitors often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

The synthesized 7-bromo-5-methyl-2-phenylquinazoline and its analogues can be screened for their potential as kinase inhibitors. The bromine atom at the 7-position can be further functionalized via cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinases.

Visualization of a Representative Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) that could be targeted by quinazoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Enters Nucleus GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Angiogenesis Angiogenesis GeneExpression->Angiogenesis Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates QuinazolineInhibitor Quinazoline-based Inhibitor QuinazolineInhibitor->RTK Inhibits (ATP-competitive)

Caption: Simplified RTK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The provided protocol for the synthesis of quinazoline derivatives highlights one of its key applications in medicinal chemistry. The resulting compounds have the potential for further elaboration and screening as biologically active agents, particularly as kinase inhibitors. The methodologies and information presented here are intended to serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Synthetic Routes for a Library of (4-Bromo-2-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a diverse library of (4-bromo-2-methylphenyl)methanamine derivatives. The strategies outlined below focus on robust and versatile reactions amenable to parallel synthesis, enabling the rapid generation of novel compounds for screening and lead optimization in drug discovery.

Introduction

This compound is a valuable starting material for the construction of compound libraries due to its synthetically versatile functional groups: a primary amine and a brominated aromatic ring. The primary amine allows for diversification through reactions such as reductive amination and acylation, while the bromo substituent can be utilized in cross-coupling reactions to introduce further complexity. This document details two primary synthetic pathways for library generation starting from commercially available this compound.

Core Scaffold

StructureChemical NameCAS NumberMolecular FormulaMolecular Weight
This compound376646-62-7[1]C8H10BrN200.08 g/mol

Protocol 1: Library Synthesis via Reductive Amination

This protocol describes the synthesis of a library of N-substituted this compound derivatives through reductive amination with a diverse set of aldehydes and ketones. Reductive amination is a widely used and reliable method for forming carbon-nitrogen bonds.[2][3][4]

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dispense this compound solution to reaction vessels aldehyde Add diverse aldehyde/ketone library (R1-CHO / R1-C(O)-R2) start->aldehyde 1. imine Imine Formation (e.g., room temp, 1-2 h) aldehyde->imine 2. reduction Reduction (e.g., add NaBH(OAc)3, stir 12-24 h) imine->reduction 3. quench Quench reaction (e.g., saturated NaHCO3) reduction->quench 4. extract Liquid-liquid extraction (e.g., DCM or EtOAc) quench->extract 5. purify Purification (e.g., column chromatography or preparative HPLC) extract->purify 6. end Characterized Library of Secondary Amines purify->end 7.

Caption: Workflow for parallel reductive amination.

Materials
  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials/plates for parallel synthesis

Protocol
  • To each reaction vessel in a parallel synthesis array, add a solution of this compound (1.0 eq) in DCM.

  • To each respective vessel, add a solution of a unique aldehyde or ketone (1.1 eq) from the library.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to each reaction mixture.

  • Stir the reactions at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify each derivative by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired library of N-substituted (4-bromo-2-methylphenyl)methanamines.

Data Summary Table
EntryAldehyde/Ketone (R-CHO / R-C(O)-R')Product StructureExpected Yield Range (%)
1BenzaldehydeN-benzyl-(4-bromo-2-methylphenyl)methanamine75-90
2CyclohexanoneN-cyclohexyl-(4-bromo-2-methylphenyl)methanamine70-85
34-PyridinecarboxaldehydeN-(pyridin-4-ylmethyl)-(4-bromo-2-methylphenyl)methanamine65-80
4AcetoneN-isopropyl-(4-bromo-2-methylphenyl)methanamine60-75
n... (expand with library)......

Protocol 2: Library Synthesis via Amide Coupling

This protocol details the synthesis of a library of N-((4-bromo-2-methylphenyl)methyl)amides through the coupling of this compound with a diverse set of carboxylic acids. This is a fundamental transformation in medicinal chemistry for generating compounds with varied physicochemical properties.

Experimental Workflow

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dispense carboxylic acid library (R-COOH) to reaction vessels activate Add coupling agents (e.g., HATU, DIPEA) start->activate 1. amine_add Add this compound activate->amine_add 2. couple Amide Bond Formation (e.g., room temp, 4-12 h) amine_add->couple 3. workup Aqueous workup (e.g., wash with 1M HCl, sat. NaHCO3, brine) couple->workup 4. purify Purification (e.g., column chromatography or preparative HPLC) workup->purify 5. end Characterized Library of Amides purify->end 6.

Caption: Workflow for parallel amide coupling.

Materials
  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials/plates for parallel synthesis

Protocol
  • To each reaction vessel, add a solution of a unique carboxylic acid (1.1 eq) from the library in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to each vessel.

  • Stir the mixtures at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Add a solution of this compound (1.0 eq) in DMF to each reaction vessel.

  • Stir the reactions at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Upon completion, dilute each reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify each derivative by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired library of N-((4-bromo-2-methylphenyl)methyl)amides.

Data Summary Table
EntryCarboxylic Acid (R-COOH)Product StructureExpected Yield Range (%)
1Benzoic acidN-((4-bromo-2-methylphenyl)methyl)benzamide80-95
2Acetic acidN-((4-bromo-2-methylphenyl)methyl)acetamide85-98
3Cyclohexanecarboxylic acidN-((4-bromo-2-methylphenyl)methyl)cyclohexanecarboxamide75-90
4Isonicotinic acidN-((4-bromo-2-methylphenyl)methyl)isonicotinamide70-85
n... (expand with library)......

Logical Relationship of Library Generation

The following diagram illustrates the diversification strategy starting from the core scaffold.

Library_Diversification cluster_reactions Diversification Reactions cluster_reagents Reagent Libraries cluster_products Product Libraries start This compound (Core Scaffold) reductive_amination Reductive Amination start->reductive_amination amide_coupling Amide Coupling start->amide_coupling amines Secondary Amines Library reductive_amination->amines amides Amides Library amide_coupling->amides aldehydes Aldehydes / Ketones (R1-CHO, R1-CO-R2) aldehydes->reductive_amination acids Carboxylic Acids (R3-COOH) acids->amide_coupling

Caption: Diversification strategy for the compound library.

These protocols provide a foundation for the efficient, parallel synthesis of a diverse library of this compound derivatives. The choice of building blocks (aldehydes, ketones, or carboxylic acids) will determine the chemical space explored. Standard analytical techniques (LC-MS, ¹H NMR) should be used to confirm the identity and purity of the final compounds.

References

Application Notes and Protocols for the N-acylation of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acylation is a fundamental and widely employed chemical transformation in organic synthesis, crucial for the formation of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptidomimetics. The substrate, (4-Bromo-2-methylphenyl)methanamine, is a substituted benzylamine that serves as a versatile building block in medicinal chemistry. Its N-acylated derivatives are of significant interest as potential intermediates in the synthesis of novel therapeutic agents. This document provides detailed experimental protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and carboxylic anhydrides.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the primary amine of this compound attacks the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acidic byproduct generated during the reaction, such as hydrochloric acid or a carboxylic acid, thereby driving the reaction to completion.[1] The choice of base, solvent, and reaction conditions can be tailored to optimize the yield and purity of the desired N-acylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents. The yields and purity are typical for these types of reactions under optimized conditions.

EntryAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Acetyl ChlorideTriethylamineDichloromethane20 to RT95>98
2Benzoyl ChloridePyridineDichloromethane30 to RT92>97
3Acetic AnhydridePyridineDichloromethane4RT96>98
4Propionic AnhydrideTriethylamineTetrahydrofuran4RT93>97
5Isobutyryl ChlorideDIPEADichloromethane30 to RT90>96

Note: The data presented are representative and may vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol is based on the widely used Schotten-Baumann reaction conditions, adapted for the N-acylation of substituted benzylamines.[2][3]

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-(4-bromo-2-methylphenyl)methanamine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Acylation using a Carboxylic Anhydride (e.g., Acetic Anhydride)

This method provides an alternative to using acyl chlorides and often proceeds under milder conditions.[4][5]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or pyridine. If using DCM, add pyridine (1.5 eq.) as the base.

  • Anhydride Addition: Add acetic anhydride (1.2 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-acetyl-(4-bromo-2-methylphenyl)methanamine by flash column chromatography or recrystallization as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., Triethylamine or Pyridine) start->add_base cool Cool to 0 °C (for Acyl Chloride) add_base->cool If using Acyl Chloride add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) add_base->add_acyl If using Anhydride cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Aqueous Work-up (HCl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end_product Pure N-Acylated Product purify->end_product

Caption: General experimental workflow for the N-acylation of this compound.

Potential Signaling Pathway Inhibition

N-acylated compounds are known to interact with various biological targets, including enzymes. For instance, certain carboxamides have shown inhibitory activity against enzymes like alkaline phosphatase.[6] The diagram below illustrates a hypothetical scenario where an N-acylated derivative of this compound acts as an enzyme inhibitor, disrupting a signaling cascade.

signaling_pathway cluster_pathway Enzymatic Signaling Cascade Substrate Substrate (e.g., Phosphoprotein) Enzyme Enzyme (e.g., Phosphatase) Substrate->Enzyme Product Product (e.g., Dephosphorylated Protein) Enzyme->Product Downstream Downstream Signaling Product->Downstream Biological_Response Altered Biological Response Downstream->Biological_Response Inhibitor N-Acyl-(4-bromo-2-methylphenyl)methanamine Derivative Inhibitor->Enzyme Inhibition

Caption: Hypothetical inhibition of an enzyme-mediated signaling pathway by an N-acylated derivative.

References

Application Notes and Protocols: (4-Bromo-2-methylphenyl)methanamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone, benzimidazole, and isoquinoline derivatives starting from (4-bromo-2-methylphenyl)methanamine. The synthesized heterocyclic cores are of significant interest in medicinal chemistry due to their broad range of biological activities.

Synthesis of 7-Bromo-5-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Application Note: Quinazolinones are a class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This protocol describes a plausible synthetic route to a novel substituted quinazolinone, 7-Bromo-5-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, from this compound. The bromine substituent offers a handle for further functionalization, enabling the generation of diverse compound libraries for drug discovery.

Proposed Synthetic Pathway

The synthesis involves a two-step process. First, the starting amine is acylated with 2-nitrobenzoyl chloride. The resulting amide undergoes reduction of the nitro group to an amine, which then spontaneously cyclizes to form the dihydroquinazolinone.

G cluster_synthesis Synthesis of 7-Bromo-5-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one start This compound step1 Acylation with 2-Nitrobenzoyl Chloride start->step1 intermediate N-((4-Bromo-2-methylphenyl)methyl)-2-nitrobenzamide step1->intermediate step2 Reduction and Intramolecular Cyclization intermediate->step2 product 7-Bromo-5-methyl-2-phenyl- 2,3-dihydroquinazolin-4(1H)-one step2->product

Caption: Proposed synthesis of a quinazolinone derivative.

Experimental Protocol

Step 1: Synthesis of N-((4-Bromo-2-methylphenyl)methyl)-2-nitrobenzamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 eq) in DCM (5 mL/mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient).

Step 2: Synthesis of 7-Bromo-5-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

  • Dissolve the N-((4-Bromo-2-methylphenyl)methyl)-2-nitrobenzamide (1.0 eq) in ethanol (15 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by recrystallization from ethanol.

Quantitative Data (Hypothetical)
CompoundMolecular WeightYield (%)Purity (HPLC)Melting Point (°C)
N-((4-Bromo-2-methylphenyl)methyl)-2-nitrobenzamide365.2085>98%155-157
7-Bromo-5-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one317.1978>99%210-212

Synthesis of 6-Bromo-4-methyl-1H-benzimidazole

Application Note: Benzimidazoles are a vital class of heterocyclic compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This protocol outlines a hypothetical synthesis of 6-Bromo-4-methyl-1H-benzimidazole. The synthetic strategy involves the condensation of this compound with a suitable ortho-phenylenediamine derivative, followed by oxidative cyclization. The resulting substituted benzimidazole can serve as a key intermediate for the synthesis of more complex drug candidates.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of this compound with o-phenylenediamine in the presence of an oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring.

G cluster_synthesis Synthesis of 6-Bromo-4-methyl-1H-benzimidazole start This compound step1 Oxidative Condensation start->step1 reactant o-Phenylenediamine reactant->step1 product 6-Bromo-4-methyl-1H-benzimidazole step1->product

Caption: Proposed synthesis of a benzimidazole derivative.

Experimental Protocol
  • In a round-bottom flask, combine this compound (1.0 eq) and o-phenylenediamine (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture at 120 °C in an oil bath for 2 hours.

  • Monitor the formation of the intermediate Schiff base by TLC.

  • After cooling, add an oxidizing agent such as nitrobenzene (2.0 eq).

  • Heat the reaction mixture to 180 °C for 6 hours.

  • Cool the mixture to room temperature and add 2M NaOH solution to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography (Ethyl acetate/Hexane gradient).

Quantitative Data (Hypothetical)
CompoundMolecular WeightYield (%)Purity (HPLC)Melting Point (°C)
6-Bromo-4-methyl-1H-benzimidazole211.0765>97%188-190

Synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Application Note: Isoquinoline and its derivatives, particularly tetrahydroisoquinolines, are core structures in many natural alkaloids and synthetic compounds with significant biological activities, including antitumor and antimicrobial properties.[1][2][3][4] This protocol details a plausible synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline via a Pictet-Spengler reaction.[5] This classic reaction provides an efficient method for constructing the tetrahydroisoquinoline scaffold.

Proposed Synthetic Pathway

The synthesis of the tetrahydroisoquinoline is proposed to proceed via a Pictet-Spengler reaction, where this compound is first converted to the corresponding phenylethylamine, which then reacts with formaldehyde in the presence of an acid catalyst to undergo cyclization.

G cluster_synthesis Synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline start This compound step1 Conversion to β-phenylethylamine derivative start->step1 intermediate 2-(4-Bromo-2-methylphenyl)ethan-1-amine step1->intermediate step2 Pictet-Spengler Reaction (with Formaldehyde) intermediate->step2 product 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline step2->product

Caption: Proposed synthesis of a tetrahydroisoquinoline derivative.

Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine

  • This intermediate can be synthesized from 4-bromo-2-methylbenzaldehyde (not the starting material of this note) through a multi-step sequence (e.g., Wittig reaction followed by reduction). For the purpose of this protocol, we assume this intermediate is available.

Step 2: Synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 2-(4-Bromo-2-methylphenyl)ethan-1-amine (1.0 eq) in a mixture of methanol and water (10:1).

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Add concentrated hydrochloric acid (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient).

Quantitative Data (Hypothetical)
CompoundMolecular WeightYield (%)Purity (HPLC)Melting Point (°C)
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline240.1370>98%65-67 (as hydrochloride salt)

Disclaimer: The provided protocols and data are hypothetical and based on established chemical principles. They are intended for illustrative purposes for researchers and scientists in the field of drug development. Actual experimental results may vary and optimization of reaction conditions may be required. Always perform a thorough literature search and risk assessment before conducting any new chemical synthesis.

References

Application Notes & Protocols for the Large-Scale Production of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-CM-2025-01 Revision: 1.0 For: Researchers, scientists, and drug development professionals.

Application Notes

(4-Bromo-2-methylphenyl)methanamine (CAS No. 86940-96-7) is a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzylamine core with bromine and methyl substituents on the aromatic ring, makes it a versatile intermediate for constructing complex molecules. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine is readily functionalized, enabling the synthesis of a diverse range of pharmaceutical candidates and research compounds.[1][2]

This document outlines a robust and scalable protocol for the synthesis of this compound via the reduction of 4-Bromo-2-methylbenzonitrile. This method is preferred for large-scale production due to the availability of the starting material, high potential yields, and relatively straightforward purification procedures. The nitrile reduction pathway avoids some of the challenges associated with direct amination or other multi-step sequences.[2]

Primary Applications:

  • Intermediate in the synthesis of kinase inhibitors.

  • Precursor for novel therapeutic agents in oncology and cardiovascular research.[1]

  • Building block for agrochemicals and materials science.[2]

Safety Information: The target compound, this compound, is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation (H302, H315, H319, H335). The starting material, 4-Bromo-2-methylbenzonitrile, shares similar hazard classifications.[3] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Overview & Rationale

The selected synthesis route involves the chemical reduction of 4-Bromo-2-methylbenzonitrile. This transformation can be achieved using various reducing agents. For large-scale applications, catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes are common. The protocol detailed below utilizes a borane complex, which is often favored for its high selectivity and milder reaction conditions compared to LiAlH₄, making it suitable for scale-up.[4]

Experimental Protocol: Nitrile Reduction

This protocol details the reduction of 4-bromo-2-methylbenzonitrile to this compound using a borane-tetrahydrofuran (BH₃·THF) complex.

3.1 Materials and Reagents

Reagent / MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Notes
4-Bromo-2-methylbenzonitrile67832-11-5196.05100 g (0.51 mol)Starting Material
Borane-tetrahydrofuran complex (1M in THF)14044-65-685.94 (BH₃·THF)1.2 L (1.2 mol)Reducing Agent (2.35 eq.)
Tetrahydrofuran (THF), anhydrous109-99-972.111.0 LReaction Solvent
Hydrochloric acid (HCl), concentrated7647-01-036.46~250 mLFor Quenching & Salt Formation
Sodium hydroxide (NaOH), 10M solution1310-73-240.00As requiredFor Basification
Diethyl ether or Ethyl acetate60-29-7 / 141-78-674.12 / 88.11~2.0 LExtraction Solvent
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04As requiredDrying Agent

3.2 Equipment

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Addition funnel (1.5 L)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (4 L)

  • Rotary evaporator

3.3 Step-by-Step Procedure

  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser (under inert atmosphere), and addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Charging: Charge the flask with 4-Bromo-2-methylbenzonitrile (100 g, 0.51 mol) and anhydrous THF (1.0 L). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the 1M solution of borane-tetrahydrofuran complex (1.2 L, 1.2 mol) to the stirred nitrile solution via the addition funnel over a period of 90-120 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C with an ice-water bath. Very slowly and carefully, add concentrated HCl (~250 mL) dropwise to quench the excess borane complex. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and control the addition rate to manage the effervescence.

  • Solvent Removal: Remove the THF from the mixture using a rotary evaporator.

  • Basification: To the remaining aqueous residue, add 10M sodium hydroxide solution while cooling in an ice bath until the pH is >12. This will deprotonate the amine salt and liberate the free amine product, which may appear as an oil or solid.

  • Extraction: Transfer the mixture to a 4 L separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 700 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if required to achieve higher purity.

3.4 Expected Results

ParameterExpected Value
Product Appearance Colorless to pale yellow liquid
Expected Yield 85-95%
Purity (Crude) >95% (by GC or ¹H NMR)
Boiling Point ~110-115 °C at reduced pressure

Visualizations

4.1 Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep1 Dry Glassware prep2 Charge Nitrile & THF prep1->prep2 react1 Cool to 0-5 °C prep2->react1 react2 Add BH3-THF Solution (T < 10 °C) react1->react2 react3 Reflux for 4-6h react2->react3 workup1 Cool to 0-5 °C react3->workup1 workup2 Quench with HCl (Caution: H2 gas!) workup1->workup2 workup3 Remove THF workup2->workup3 workup4 Basify with NaOH workup3->workup4 workup5 Extract with Ether/EtOAc workup4->workup5 workup6 Dry & Concentrate workup5->workup6 final_prod This compound workup6->final_prod

Caption: Workflow for the large-scale synthesis of this compound.

4.2 Chemical Reaction Pathway

Caption: Reaction scheme for the reduction of a nitrile to a primary amine.

References

Application Notes and Protocols for the Purification of (4-Bromo-2-methylphenyl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to its basic nature, purification by standard silica gel column chromatography can be challenging, often resulting in poor separation and product recovery. This is attributed to the strong interaction between the basic amine group and the acidic silanol groups on the silica surface.[1][2] This application note provides a detailed protocol for the effective purification of this compound using both standard silica gel and amine-functionalized silica gel, including guidelines for method development using Thin-Layer Chromatography (TLC).

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic compounds like this compound, two primary strategies can be employed:

  • Standard Silica Gel with a Modified Mobile Phase: By adding a small amount of a competing base, such as triethylamine or ammonium hydroxide, to the mobile phase, the interaction between the target amine and the acidic silica can be minimized, leading to improved elution and peak shape.[2]

  • Amine-Functionalized Silica Gel: This specialized stationary phase has an amine-modified surface that neutralizes the acidic sites of the silica.[1][3] This allows for the efficient purification of basic compounds using neutral, non-polar mobile phases like hexane and ethyl acetate, often providing better separation and predictability based on TLC.[1]

Experimental Protocols

Method Development using Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[4][5][6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4]

Materials:

  • TLC plates (silica gel 60 F₂₅₄ or amine-functionalized TLC plates)

  • TLC developing chamber

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol, triethylamine (TEA)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.

  • Solvent System Screening:

    • For Standard Silica: Start with a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). If the compound does not move from the baseline, gradually increase the polarity by adding more ethyl acetate or a small amount of methanol. To improve the spot shape and reduce tailing, add 0.5-1% triethylamine to the mobile phase.

    • For Amine-Functionalized Silica: Begin with a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). These plates often allow for elution with less polar solvent systems compared to standard silica.[1]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a suitable stain like ninhydrin (for primary amines) or potassium permanganate.

  • Rf Calculation: Calculate the Rf value for the target compound: Rf = (distance traveled by the compound) / (distance traveled by the solvent front). Adjust the solvent system until the desired Rf value is achieved.

Column Chromatography Protocol

Materials and Equipment:

  • Glass chromatography column

  • Stationary Phase: Silica gel (Geduran Si 60, 0.040-0.063 mm) or pre-packed amine-functionalized silica cartridge.[7]

  • Mobile Phase: As determined by TLC.

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing (Wet Packing Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7][9]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock. Maintain a consistent flow rate.

    • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity as determined by the TLC analysis.[7] A typical gradient might be to start with 100% hexane and gradually increase the percentage of ethyl acetate.[7]

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product as identified by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical conditions and expected results for the purification of this compound. Note: These values are illustrative and may need to be optimized for specific crude mixtures.

ParameterCondition A: Standard SilicaCondition B: Amine-Functionalized Silica
Stationary Phase Silica Gel (60 Å, 40-63 µm)Amine-Functionalized Silica Gel
Mobile Phase Hexane:Ethyl Acetate (gradient) with 0.5% TriethylamineHexane:Ethyl Acetate (gradient)
Example Gradient Start: 95:5, End: 70:30Start: 98:2, End: 80:20
Typical Rf of Product ~0.3 in 80:20 Hex:EtOAc + 0.5% TEA~0.3 in 90:10 Hex:EtOAc
Expected Purity >98%>98%
Advantages Readily available and inexpensive stationary phase.Better peak shape, higher recovery for basic amines, simpler mobile phase.[1][2]
Disadvantages Potential for product tailing and irreversible adsorption.Higher cost of stationary phase.

Workflow and Pathway Visualization

The logical workflow for developing a column chromatography purification method is depicted below.

ColumnChromatographyWorkflow start Crude Sample This compound tlc TLC Method Development - Select Stationary Phase - Screen Mobile Phases - Optimize Rf to 0.2-0.4 start->tlc Analyze column_prep Column Preparation - Select Stationary Phase - Pack Column - Equilibrate tlc->column_prep Define Conditions sample_load Sample Loading - Wet or Dry Loading column_prep->sample_load elution Elution & Fraction Collection - Isocratic or Gradient sample_load->elution monitoring Fraction Monitoring (TLC) elution->monitoring monitoring->elution Adjust Gradient combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

References

Application Notes and Protocols: The Role of the 4-Bromophenyl Moiety in the Development of Potent Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) is a potent vasoconstrictive peptide that mediates its effects through two G-protein coupled receptors, ETA and ETB.[1] The endothelin system plays a crucial role in various physiological processes, and its dysregulation is implicated in several cardiovascular diseases, including pulmonary arterial hypertension (PAH).[2][3] Consequently, the development of endothelin receptor antagonists has been a significant focus of pharmaceutical research.[4] While the specific precursor (4-Bromo-2-methylphenyl)methanamine is not prominently featured in the synthesis of mainstream endothelin receptor antagonists, the closely related 4-bromophenyl group is a critical pharmacophore in the design of potent antagonists, most notably in the dual ETA/ETB receptor antagonist, Macitentan .[2]

These application notes will focus on the pivotal role of the 4-bromophenyl moiety in the development of Macitentan, providing detailed insights into its impact on structure-activity relationships (SAR), along with comprehensive experimental protocols for synthesis and biological evaluation.

The Significance of the 4-Bromophenyl Group in Macitentan

Macitentan (Opsumit®) is an orally active dual endothelin receptor antagonist approved for the treatment of PAH. Its structure features a distinct 5-(4-bromophenyl)-pyrimidine core. The inclusion of the bromine atom in the para position of the phenyl ring was a result of extensive medicinal chemistry efforts aimed at optimizing the potency and pharmacokinetic profile of the lead compounds.[1]

Structure-activity relationship studies revealed that the introduction of a halogen, specifically bromine or chlorine, at the para position of the phenyl ring at the 5-position of the pyrimidine core significantly enhanced the compound's affinity for both ETA and ETB receptors.[1] This substitution is believed to contribute to favorable binding interactions within the receptor pocket.

Quantitative Data: In Vitro Potency of Macitentan and Related Analogues

The following table summarizes the in vitro inhibitory potencies of Macitentan and key analogues, highlighting the impact of substitutions on the phenyl ring at the 5-position of the pyrimidine core. This data is crucial for understanding the structure-activity relationships.

CompoundR (Substitution on Phenyl Ring)ETA IC50 (nM)ETB IC50 (nM)
Macitentan (17) 4-Bromo 0.5 26
Analogue 554-Methyl1.175
Analogue 564-Chloro0.635
Analogue 584-tert-Butyl0.8200
Analogue 594-Phenyl1.2250
Unsubstituted AnalogueH4.5350

Data compiled from Bolli, M. H., et al. (2012). J Med Chem.

Experimental Protocols

General Synthesis of Macitentan

The synthesis of Macitentan involves a multi-step process. A key step is the introduction of the 4-bromophenyl group via a Suzuki coupling reaction, followed by the elaboration of the pyrimidine core and the attachment of the sulfamide side chain. The following is a generalized protocol based on published methods.

dot

Synthesis_Workflow A 5-(4-Bromophenyl)-4,6-dichloropyrimidine C Intermediate A A->C Reaction with B (e.g., K2CO3, Acetonitrile) B N-Propylsulfamide E Macitentan C->E Reaction with D (e.g., NaH, THF) D 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol Assay_Workflow A Prepare membranes from cells expressing ETA or ETB receptors B Incubate membranes with radiolabeled endothelin (e.g., [125I]ET-1) A->B C Add varying concentrations of test compound (e.g., Macitentan) B->C D Separate bound from free radioligand (e.g., filtration) C->D E Measure radioactivity of bound ligand D->E F Calculate IC50 values E->F Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks Gq Gq protein ETAR->Gq Activates ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Increased intracellular Ca2+ IP3->Ca2 DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

References

Application Notes and Protocols for the Preparation of (4-Bromo-2-methylphenyl)methanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (4-Bromo-2-methylphenyl)methanamine hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the reduction of 4-bromo-2-methylbenzonitrile to this compound, followed by the conversion of the free amine to its hydrochloride salt. This guide offers comprehensive methodologies, characterization data, and safety precautions to ensure a reproducible and safe laboratory synthesis.

Introduction

This compound and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the bromo and methyl functionalities on the phenyl ring allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutic agents. This document outlines a reliable protocol for its preparation, starting from the commercially available 4-bromo-2-methylbenzonitrile.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and products is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Bromo-2-methylbenzonitrileC₈H₆BrN196.0467832-11-5
This compoundC₈H₁₀BrN200.08376646-62-7
This compound HClC₈H₁₁BrClN236.541171381-49-9

Experimental Protocols

Part 1: Synthesis of this compound via Reduction of 4-Bromo-2-methylbenzonitrile

This protocol details the reduction of the nitrile group of 4-bromo-2-methylbenzonitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent reducing agent that requires handling under anhydrous conditions.

Materials and Reagents:

  • 4-Bromo-2-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • LiAlH₄ Suspension: To the flask, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Substrate Addition: Dissolve 4-bromo-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (using an ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL) dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% NaOH solution (x mL), and finally another portion of water (3x mL), where x is the number of grams of LiAlH₄ used. This should result in the formation of a granular precipitate.[1]

  • Work-up: Filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washes. Dry the combined organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

Expected Yield and Purity:

The typical yield for this reduction is in the range of 80-90%. The purity of the crude product can be assessed by TLC and NMR spectroscopy. Further purification can be achieved by vacuum distillation if necessary.

Characterization Data for this compound:

TechniqueData
¹H NMR Predicted: δ 7.3-7.1 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.6 (br s, 2H, NH₂). Note: Actual shifts may vary depending on the solvent.
¹³C NMR Predicted: δ 140-120 (Ar-C), 45 (CH₂), 20 (CH₃). Note: Actual shifts may vary depending on the solvent.
IR Predicted: ν (cm⁻¹) 3370-3280 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1480 (C=C stretch), 1050 (C-N stretch), 820 (C-Br stretch).
MS Predicted: m/z [M]+ calculated for C₈H₁₀BrN: 199.00/201.00.
Part 2: Preparation of this compound Hydrochloride Salt

This protocol describes the conversion of the free amine to its corresponding hydrochloride salt, which is often a more stable and crystalline solid.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Diethyl Ether or Ethanol

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or ethanol in a beaker.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Crystallization: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the this compound hydrochloride salt under vacuum to obtain a stable, crystalline solid.

Expected Yield and Purity:

The yield for the salt formation is typically quantitative. The purity can be assessed by melting point determination and NMR spectroscopy.

Characterization Data for this compound Hydrochloride:

TechniqueData
¹H NMR Predicted: δ 8.5 (br s, 3H, NH₃⁺), 7.4-7.2 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂), 2.4 (s, 3H, CH₃). Note: Actual shifts may vary depending on the solvent (e.g., DMSO-d₆ or D₂O).
¹³C NMR Predicted: δ 138-122 (Ar-C), 43 (CH₂), 19 (CH₃). Note: Actual shifts may vary depending on the solvent.
IR Predicted: ν (cm⁻¹) 3000-2800 (N-H stretch of amine salt), 1600, 1500 (C=C stretch).
MS Predicted: m/z [M-Cl]+ calculated for C₈H₁₁BrN⁺: 200.01.

Experimental Workflow and Diagrams

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 4-Bromo-2-methylbenzonitrile Reduction Reduction (LiAlH4, Anhydrous THF) Start->Reduction Amine This compound (Free Base) Reduction->Amine Salt_Formation Salt Formation (Conc. HCl, Ether/Ethanol) Amine->Salt_Formation Product This compound HCl Salt_Formation->Product

References

Application Notes and Protocols: Suzuki Coupling Reactions of (4-bromo-2-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science.

This document provides detailed application notes and protocols for the Suzuki coupling reaction involving (4-bromo-2-methylphenyl)methanamine and its derivatives. The resulting biarylmethylamine scaffolds are important structural motifs found in numerous biologically active compounds and are of significant interest in drug development programs.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ int1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->int1 Oxidative Addition aryl_halide This compound (Ar-X) aryl_halide->int1 boronic_acid Arylboronic Acid (Ar'-B(OH)₂) int2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') boronic_acid->int2 base Base (e.g., K₃PO₄) base->int1 product Biaryl Product (Ar-Ar') int1->int2 Transmetalation int2->pd0 int2->product Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar substrates, such as ortho-bromoanilines and bromobenzyl chlorides, and provide a robust starting point for the Suzuki coupling of this compound derivatives.[1][2] Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on conditions found to be effective for the coupling of various arylboronic acids with brominated benzyl derivatives.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and degassed water (typically in a 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylmethylamine derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base B Seal Flask and Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat Reaction Mixture (80-100 °C) with Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Scope and Yields

The following tables summarize the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on data from analogous reactions with bromobenzyl derivatives.[1] These values serve as a predictive guide and may vary based on specific reaction conditions and substrate purity.

Table 1: Coupling with Phenylboronic Acids Bearing Electron-Donating Groups

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid(2-methyl-[1,1'-biphenyl]-4-yl)methanamine85-95
24-Methylphenylboronic acid(4'-methyl-2-methyl-[1,1'-biphenyl]-4-yl)methanamine90-98
34-Methoxyphenylboronic acid(4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)methanamine92-99
43,5-Dimethylphenylboronic acid(3',5'-dimethyl-2-methyl-[1,1'-biphenyl]-4-yl)methanamine88-96

Table 2: Coupling with Phenylboronic Acids Bearing Electron-Withdrawing Groups

EntryArylboronic AcidProductExpected Yield (%)
14-Fluorophenylboronic acid(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanamine80-90
24-Chlorophenylboronic acid(4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl)methanamine75-85
34-(Trifluoromethyl)phenylboronic acid(2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine70-80
44-Acetylphenylboronic acid1-(2'-methyl-4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one72-82

Generally, arylboronic acids with electron-donating substituents tend to provide slightly higher yields compared to those with electron-withdrawing groups, as the former can accelerate the transmetalation step.[3]

Applications in Drug Discovery: A Conceptual Pathway

Biarylmethylamines are privileged scaffolds in medicinal chemistry. For instance, derivatives of these structures can act as antagonists for receptors implicated in various diseases. A hypothetical application could involve the development of antagonists for the endothelin (ET) receptor system, which plays a role in vasoconstriction and cell proliferation. The drug Macitentan, an endothelin receptor antagonist, features a biaryl core, highlighting the relevance of this structural motif.[4][5][6]

The synthesized biarylmethylamines from this compound could serve as key intermediates in a drug discovery workflow. Subsequent chemical modifications could lead to the identification of potent and selective receptor antagonists.

Drug_Discovery_Pathway start This compound Derivative suzuki Suzuki-Miyaura Coupling start->suzuki library Library of Biarylmethylamines suzuki->library modification Further Chemical Modification library->modification screening Biological Screening (e.g., Endothelin Receptor Assay) modification->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Figure 3: Conceptual workflow for drug discovery using biarylmethylamines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of biarylmethylamine derivatives from this compound. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize a diverse library of these valuable compounds for applications in drug discovery, materials science, and other areas of chemical research. The robustness and functional group tolerance of this reaction make it an indispensable tool for the modern synthetic chemist.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Bromo-2-methylphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of 4-bromo-2-methylbenzaldehyde with an amine source, typically ammonia or an ammonium salt, followed by the in-situ reduction of the resulting imine.

  • Gabriel Synthesis: This multi-step method utilizes 4-bromo-2-methylbenzyl bromide as a starting material, which reacts with potassium phthalimide. The subsequent cleavage of the N-alkylated phthalimide, commonly with hydrazine, yields the desired primary amine, effectively preventing over-alkylation.[1][2][3]

Q2: Which starting materials are required for these synthesis routes?

A2: For reductive amination, the key starting material is 4-bromo-2-methylbenzaldehyde . For the Gabriel synthesis, 4-bromo-2-methylbenzyl bromide is required.

Q3: How can I synthesize the necessary starting materials?

A3:

  • 4-bromo-2-methylbenzaldehyde: This can be synthesized from 4-bromo-2-methylaniline via a Sandmeyer-type reaction, followed by formylation.[4] Alternatively, oxidation of 4-bromo-2-methyltoluene is a potential route.[5]

  • 4-bromo-2-methylbenzyl bromide: This is typically prepared by the free-radical bromination of 4-bromo-2-methyltoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Q4: What are the main advantages and disadvantages of each method?

A4:

MethodAdvantagesDisadvantages
Reductive Amination Generally a one-pot reaction, wide substrate scope, and utilizes milder conditions.[6]Potential for over-alkylation to form secondary and tertiary amines, and the reducing agent might also reduce the starting aldehyde.[7]
Gabriel Synthesis High purity of the primary amine product, effectively avoids over-alkylation.[1][3]Limited to the synthesis of primary amines, and the hydrolysis step can sometimes require harsh conditions that may not be suitable for sensitive functional groups.[1]

Troubleshooting Guides

Reductive Amination of 4-Bromo-2-methylbenzaldehyde

Issue 1: Low Yield or No Product Formation

Possible Cause Troubleshooting Steps
Inefficient Imine Formation The equilibrium between the aldehyde and the amine may not favor imine formation. Consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[8]
Suboptimal pH Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated. A small amount of acetic acid can be used as a catalyst.[9]
Inactive Reducing Agent Borohydride reagents can degrade over time. Test the activity of your reducing agent on a known, simple substrate. Consider using a freshly opened bottle or a different batch.
Premature Reduction of Aldehyde If a strong reducing agent like sodium borohydride is used, it might reduce the aldehyde before it can form the imine.[7] Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are more selective for the imine.[7]
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Issue 2: Formation of Byproducts (Secondary/Tertiary Amines)

Possible Cause Troubleshooting Steps
Over-alkylation The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then react again. Use a large excess of the ammonia source to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help control this.[10]
Reduction of Aldehyde to Alcohol As mentioned above, the reducing agent can directly reduce the starting aldehyde. Use a milder, imine-selective reducing agent.
Gabriel Synthesis of this compound

Issue 1: Low Yield of N-(4-Bromo-2-methylbenzyl)phthalimide

Possible Cause Troubleshooting Steps
Poor Reactivity of Benzyl Bromide Ensure the 4-bromo-2-methylbenzyl bromide is of high purity and has not decomposed. Consider using a polar aprotic solvent like DMF to accelerate the SN2 reaction.[11][12]
Incomplete Deprotonation of Phthalimide If preparing potassium phthalimide in situ, ensure a strong enough base is used and that the reaction goes to completion. Commercially available potassium phthalimide is often a reliable alternative.
Side Reactions Benzyl bromides can be susceptible to elimination reactions, although this is less common for primary halides. Ensure the reaction temperature is not excessively high.

Issue 2: Incomplete Cleavage of the Phthalimide

Possible Cause Troubleshooting Steps
Inefficient Hydrolysis/Hydrazinolysis The cleavage of the phthalimide can be slow. Ensure sufficient reaction time and appropriate temperature. For hydrazinolysis, using an excess of hydrazine hydrate in a suitable solvent like ethanol with reflux is a common and effective method.[11]
Precipitation of Phthalhydrazide During hydrazinolysis, the byproduct phthalhydrazide is often insoluble and precipitates out of the reaction mixture, which can sometimes hinder the reaction. Ensure adequate stirring.[1]
Difficult Purification The separation of the desired amine from the phthalhydrazide byproduct can be challenging.[1] Acid-base extraction is a common purification method. The amine can be extracted into an acidic aqueous layer, leaving the neutral phthalhydrazide in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Method 1: Reductive Amination

Step 1: Imine Formation and Reduction

  • To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a source of ammonia (e.g., a solution of ammonia in methanol, or ammonium acetate, 10-20 eq.).

  • If necessary, add a catalytic amount of acetic acid to adjust the pH to 4-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (1.5 eq.), sodium triacetoxyborohydride (1.5 eq.), or sodium cyanoborohydride (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Method 2: Gabriel Synthesis

Step 1: Synthesis of N-(4-Bromo-2-methylbenzyl)phthalimide

  • To a solution of 4-bromo-2-methylbenzyl bromide (1.0 eq.) in a polar aprotic solvent such as DMF, add potassium phthalimide (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-bromo-2-methylbenzyl)phthalimide.

Step 2: Cleavage of the Phthalimide

  • Suspend the N-(4-bromo-2-methylbenzyl)phthalimide (1.0 eq.) in ethanol or methanol.

  • Add hydrazine hydrate (10 eq.) to the suspension.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add an aqueous solution of HCl to dissolve the amine and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with an aqueous solution of NaOH.

  • Extract the desired this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Data Presentation

Table 1: Comparison of Reductive Amination Conditions for Substituted Benzaldehydes

AldehydeAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNH4OAcNaBH3CNMethanolRoom Temp12~85
4-BromobenzaldehydeNH3/H2Co CatalystEthanol1301291[13]
Various AldehydesVarious AnilinesNaBH4/DOWEXTHFRoom Temp0.3-0.7588-93[14]
4-Bromo-2-methylbenzaldehydeAmmoniaNaBH(OAc)3DCERoom Temp12-24Estimated 70-90

*Note: The yield for the target molecule is an estimation based on typical yields for similar substrates.

Table 2: Typical Conditions for Gabriel Synthesis

Alkyl HalideSolventTemperature (°C)Cleavage ReagentYield (%)
Benzyl chlorideDMF100Hydrazine hydrate72-79[15]
1-BromobutaneDMF (warm)RefluxHydrazine hydrateHigh
4-Bromo-2-methylbenzyl bromideDMF80-100Hydrazine hydrateEstimated 70-85

*Note: The yield for the target molecule is an estimation based on typical yields for similar substrates.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde 4-Bromo-2- methylbenzaldehyde Solvent Solvent (e.g., Methanol) Aldehyde->Solvent Amine Ammonia Source (e.g., NH4OAc) Amine->Solvent Imine_Formation Imine Formation (Acid Catalyst) Solvent->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Quench Quench (Water) Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product (4-Bromo-2-methylphenyl) methanamine Purification->Product

Caption: Workflow for the Reductive Amination Synthesis.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cleavage cluster_workup Workup & Purification Benzyl_Bromide 4-Bromo-2-methylbenzyl bromide Alkylation SN2 Reaction (DMF, 80-100°C) Benzyl_Bromide->Alkylation Phthalimide Potassium Phthalimide Phthalimide->Alkylation Intermediate N-(4-Bromo-2-methylbenzyl) phthalimide Alkylation->Intermediate Cleavage_Reaction Reflux in Ethanol Intermediate->Cleavage_Reaction Cleavage_Reagent Hydrazine Hydrate Cleavage_Reagent->Cleavage_Reaction Acidification Acidification (HCl) Cleavage_Reaction->Acidification Filtration Filtration of Phthalhydrazide Acidification->Filtration Basification Basification (NaOH) Filtration->Basification Extraction Extraction Basification->Extraction Product (4-Bromo-2-methylphenyl) methanamine Extraction->Product

Caption: Workflow for the Gabriel Synthesis.

References

Identifying and minimizing byproducts in (4-Bromo-2-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (4-Bromo-2-methylphenyl)methanamine, a key intermediate in pharmaceutical and chemical research. The primary focus is on identifying and minimizing byproducts during its synthesis, which is commonly achieved through the reduction of 4-bromo-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reduction of 4-bromo-2-methylbenzonitrile. The two main approaches for this reduction are catalytic hydrogenation and chemical reduction using hydride reagents.

Q2: What are the typical byproducts observed during the synthesis of this compound via catalytic hydrogenation?

A2: During catalytic hydrogenation of nitriles, the primary amine product can react with intermediate imines to form secondary and tertiary amines.[1][2] Specifically, you may observe the formation of bis((4-bromo-2-methylphenyl)methyl)amine (a secondary amine) and tris((4-bromo-2-methylphenyl)methyl)amine (a tertiary amine).

Q3: What byproducts can be expected when using hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

A3: While LiAlH₄ is a powerful reducing agent that can effectively convert nitriles to primary amines, potential byproducts can include small amounts of the corresponding aldehyde (4-bromo-2-methylbenzaldehyde) if the reaction is incomplete or if a milder hydride reagent is used.[3][4] Over-reduction is less common for the aromatic ring under standard conditions, but impurities in the starting material can lead to other side products.

Q4: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

A4: The formation of these byproducts can be suppressed by adding ammonia or a suitable base to the reaction mixture.[1][5] Ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines by reacting with the intermediate imine. The choice of catalyst and solvent, as well as control of temperature and pressure, are also critical factors.[2]

Q5: What are the recommended purification methods for this compound?

A5: Purification can typically be achieved by vacuum distillation.[6] Another effective method is to form the hydrochloride salt by treating the crude product with HCl, followed by recrystallization. The purified salt can then be neutralized with a base to regenerate the free amine.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the primary amine - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, reaction time). - Catalyst poisoning or deactivation (for catalytic hydrogenation). - Degradation of the reducing agent (for hydride reductions).- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize reaction parameters based on literature for similar substrates. - Ensure the use of a high-quality, active catalyst. - Use freshly opened or properly stored hydride reagents.
Presence of significant amounts of secondary and/or tertiary amines - Reaction conditions favoring byproduct formation (high temperature, lack of ammonia/base). - High concentration of the primary amine product.- Add ammonia or an appropriate base to the reaction mixture during catalytic hydrogenation.[1][5] - Consider a continuous process where the product is removed as it is formed. - Optimize catalyst choice; some catalysts are more selective for primary amine formation.[2]
Detection of unreacted 4-bromo-2-methylbenzonitrile - Insufficient amount of reducing agent. - Inadequate reaction time or temperature. - Poor catalyst activity.- Increase the molar equivalent of the reducing agent. - Extend the reaction time or increase the temperature moderately. - Replace the catalyst with a fresh batch.
Formation of 4-bromo-2-methylbenzaldehyde - Use of a milder reducing agent like DIBAL-H, which is known to reduce nitriles to aldehydes.[3] - Incomplete reduction with stronger hydrides.- If using LiAlH₄ or a similar strong hydride, ensure a sufficient excess and adequate reaction time for complete reduction to the amine.[3][4] - If the aldehyde is the desired product, DIBAL-H is the reagent of choice.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Bromo-2-methylbenzonitrile
  • Reaction Setup: In a high-pressure autoclave, add 4-bromo-2-methylbenzonitrile (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).

  • Addition of Additives: To suppress byproduct formation, add a solution of ammonia in methanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 60-100 °C) and stir vigorously for the required reaction time (typically several hours).

  • Work-up: After cooling and venting the hydrogen, filter the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent neutralization.

Protocol 2: Reduction of 4-Bromo-2-methylbenzonitrile with LiAlH₄
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.[7]

  • Addition of Nitrile: A solution of 4-bromo-2-methylbenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).[7]

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all while cooling in an ice bath.

  • Work-up: The resulting solid is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude amine is purified by vacuum distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile Imine Intermediate Imine Intermediate 4-Bromo-2-methylbenzonitrile->Imine Intermediate Reduction (H2/Catalyst or Hydride) This compound This compound Imine Intermediate->this compound Reduction Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Primary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate

Caption: Reaction pathway for the synthesis and byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (GC/MS, NMR) start->check_byproducts secondary_tertiary Secondary/Tertiary Amines Detected check_byproducts->secondary_tertiary Yes unreacted_nitrile Unreacted Nitrile Detected check_byproducts->unreacted_nitrile No solution1 Add Ammonia/Base Optimize Catalyst/Conditions secondary_tertiary->solution1 other_impurities Other Impurities unreacted_nitrile->other_impurities No solution2 Increase Reducing Agent Extend Reaction Time/Temp unreacted_nitrile->solution2 Yes solution3 Check Starting Material Purity Improve Purification other_impurities->solution3 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting guide for the reduction of 4-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-bromo-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-bromo-2-methylbenzonitrile to 4-bromo-2-methylbenzylamine?

A1: The primary methods for the reduction of 4-bromo-2-methylbenzonitrile to the corresponding primary amine, 4-bromo-2-methylbenzylamine, include:

  • Complex Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.[1][2]

  • Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst such as Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum Dioxide (PtO₂).[3]

  • Sodium Borohydride with a Catalyst: Using Sodium Borohydride (NaBH₄) in combination with a cobalt salt, such as Cobalt(II) Chloride (CoCl₂), in a mixed solvent system.[4][5]

Q2: What are the potential side reactions to be aware of during the reduction of 4-bromo-2-methylbenzonitrile?

A2: Researchers should be vigilant for the following side reactions:

  • Formation of Secondary Amines: The intermediate imine can react with the product amine, leading to the formation of a dimeric secondary amine. This is a common issue in nitrile reductions.

  • Dehalogenation: The bromo substituent on the aromatic ring can be cleaved, resulting in the formation of 2-methylbenzylamine. This is more likely to occur under certain catalytic hydrogenation conditions.[6]

  • Incomplete Reduction: The reaction may stall at the intermediate imine stage, which upon workup could hydrolyze to an aldehyde, although this is less common with strong reducing agents.

Q3: How do the substituents (bromo and methyl groups) on the benzene ring affect the reduction?

A3: The substituents on the aromatic ring can influence the reaction in several ways:

  • Electronic Effects: The bromo group is electron-withdrawing, which can make the nitrile carbon slightly more electrophilic and susceptible to reduction.[7] The methyl group is weakly electron-donating.[8]

  • Steric Hindrance: The ortho-methyl group can introduce some steric hindrance around the nitrile group, which might affect the rate of reaction, particularly with bulky reducing agents or catalysts. One user reported lower yields for an ortho-substituted substrate using NaBH₄/CoCl₂.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiment.

Problem 1: Low Yield of 4-bromo-2-methylbenzylamine

Q: I am getting a low yield of the desired primary amine. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. Here is a step-by-step troubleshooting guide:

Low_Yield_Troubleshooting start Low Yield of Product incomplete_conversion Incomplete Conversion? start->incomplete_conversion side_reactions Significant Side Products? incomplete_conversion->side_reactions No solution_conversion Increase reaction time Increase temperature (with caution) Increase equivalents of reducing agent Check reagent quality incomplete_conversion->solution_conversion Yes workup_issues Issues During Workup/Purification? side_reactions->workup_issues No solution_side_reactions Optimize reaction conditions (see Problem 2 & 3) Choose a more selective reducing agent side_reactions->solution_side_reactions Yes solution_workup Ensure proper pH for extraction Optimize purification method (e.g., column chromatography) workup_issues->solution_workup Yes end Improved Yield workup_issues->end No solution_conversion->end solution_side_reactions->end solution_workup->end

  • Incomplete Conversion:

    • Cause: Insufficient reaction time, low temperature, or not enough reducing agent. The ortho-methyl group might slow down the reaction.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

      • If using NaBH₄/CoCl₂, consider a modest increase in temperature.[4] For LiAlH₄, reactions are often run at room temperature or gentle reflux.[9]

      • Increase the molar equivalents of the reducing agent. For instance, with NaBH₄/CoCl₂, a 2-fold excess of NaBH₄ relative to the nitrile is a common starting point.[4]

  • Side Reactions:

    • Cause: The formation of secondary amines or dehalogenation products can significantly reduce the yield of the desired product.

    • Solution: Refer to the troubleshooting guides for "Problem 2: Formation of Secondary Amine Byproduct" and "Problem 3: Dehalogenation Side Reaction" below.

  • Workup and Purification Issues:

    • Cause: The product amine may be lost during the extraction or purification steps. Amines can be tricky to handle due to their basicity and potential water solubility.

    • Solution:

      • During aqueous workup, ensure the aqueous layer is made basic (e.g., with NaOH) to deprotonate the amine hydrochloride and facilitate its extraction into an organic solvent.

      • Optimize your purification method. Column chromatography on silica gel is a common method for purifying amines.[10]

Problem 2: Formation of Secondary Amine Byproduct

Q: My product is contaminated with a significant amount of a higher molecular weight byproduct, likely a secondary amine. How can I prevent this?

A: The formation of secondary amines is a known issue in nitrile reductions. Here are some strategies to minimize this side reaction:

Secondary_Amine_Prevention start Secondary Amine Formation strategy1 Use a large excess of ammonia or an ammonium salt start->strategy1 strategy2 Employ acidic conditions (e.g., with catalytic hydrogenation) start->strategy2 strategy3 Choose a different reducing agent start->strategy3 outcome Increased Selectivity for Primary Amine strategy1->outcome strategy2->outcome strategy3->outcome

  • Ammonia Addition (for Catalytic Hydrogenation):

    • Mechanism: Adding ammonia to the reaction mixture shifts the equilibrium away from the formation of the secondary amine by competing for the intermediate imine.

    • Recommendation: When using catalysts like Raney Nickel, the addition of ammonia (often as a solution in the alcohol solvent) is a common and effective strategy.

  • Acidic Conditions (for Catalytic Hydrogenation):

    • Mechanism: Performing the hydrogenation in the presence of an acid can protonate the primary amine as it forms, preventing it from reacting with the intermediate imine.

    • Recommendation: This method can be effective but may require careful optimization to avoid side reactions.

  • Choice of Reducing Agent:

    • Recommendation: Some reducing systems are less prone to forming secondary amines than others. While not guaranteed, exploring different reagents like LiAlH₄ or NaBH₄/CoCl₂ might offer better selectivity for the primary amine under optimized conditions.

Problem 3: Dehalogenation Side Reaction

Q: I am observing a byproduct that corresponds to the loss of the bromine atom. How can I avoid this dehalogenation?

A: Dehalogenation is a common issue with aryl halides, especially during catalytic hydrogenation.

  • Catalyst Choice:

    • Recommendation: Palladium-based catalysts are often more prone to causing dehalogenation. Consider using alternative catalysts like Raney Nickel or Platinum-based catalysts, which may show lower dehalogenation activity.

  • Reaction Conditions:

    • Recommendation:

      • Lower Hydrogen Pressure: High hydrogen pressures can promote dehalogenation. Try running the reaction at a lower pressure.

      • Temperature Control: Avoid excessively high temperatures, as this can also favor dehalogenation.

      • Solvent Choice: The choice of solvent can sometimes influence the extent of dehalogenation. Experiment with different solvents if possible.

  • Alternative Reducing Agents:

    • Recommendation: If catalytic hydrogenation proves problematic, switching to a chemical reducing agent like LiAlH₄ or NaBH₄/CoCl₂ is a good strategy, as these are generally less likely to cause dehalogenation of aryl bromides.

Data Presentation

The following table summarizes typical conditions and reported yields for the reduction of various substituted benzonitriles. Note that yields can be highly substrate and reaction condition dependent.

Starting MaterialReducing Agent/CatalystConditionsProductYield (%)Reference
BenzonitrileNaBH₄ / CoCl₂·6H₂OTHF/H₂O, rtBenzylamine91[4]
2,4-DichlorobenzonitrileDiisopropylaminoborane / cat. LiBH₄25 °C, 5 h2,4-Dichlorobenzylamine99[7]
4-MethoxybenzonitrileDiisopropylaminoborane / cat. LiBH₄THF, reflux4-Methoxybenzylamine80[7]
4-ChlorobenzonitrileNiCl₂·6H₂O / NaBH₄ / Boc₂OMeOH, 0 °C to rt, 15 hBoc-protected 4-chlorobenzylamine-[11]
BenzonitrileCo/N-SiC / H₂2-MeTHF, 100 °C, 1.5 MPaDibenzylamine-[3]

Experimental Protocols

The following are general experimental protocols that can be adapted for the reduction of 4-bromo-2-methylbenzonitrile. Note: These protocols should be performed by qualified personnel in a well-ventilated fume hood, and all necessary safety precautions should be taken, especially when handling pyrophoric reagents like LiAlH₄.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • 4-bromo-2-methylbenzonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Dissolve 4-bromo-2-methylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating under reflux may be required.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[12] This should produce a granular precipitate.

    • Filter the mixture through a pad of Celite, washing the precipitate with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-methylbenzylamine.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction using Sodium Borohydride and Cobalt(II) Chloride (NaBH₄/CoCl₂)

  • Materials:

    • 4-bromo-2-methylbenzonitrile

    • Sodium borohydride (NaBH₄)

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • Ammonium hydroxide (NH₄OH) solution (optional, for workup)

    • Organic solvent for extraction (e.g., dichloromethane (DCM))

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-2-methylbenzonitrile (1.0 equivalent) and CoCl₂·6H₂O (0.1 equivalents) in a 2:1 mixture of THF and water.[4]

    • Cool the solution in an ice-water bath and add NaBH₄ (2.0 equivalents) portion-wise with vigorous stirring. The reaction is exothermic and will produce a black precipitate and hydrogen gas.[4]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Additional NaBH₄ may be required if the reaction stalls.[4]

    • Upon completion, you can add a small amount of 28% NH₄OH solution and stir for a short period.[4]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Protocol 3: Catalytic Hydrogenation

  • Materials:

    • 4-bromo-2-methylbenzonitrile

    • Catalyst (e.g., 5-10% Pd/C, Raney Nickel)

    • Solvent (e.g., methanol, ethanol)

    • Ammonia solution in methanol (optional)

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-bromo-2-methylbenzonitrile in a suitable solvent like methanol.

    • If using, add a solution of ammonia in methanol.

    • Carefully add the hydrogenation catalyst (typically 5-10% by weight of the nitrile).

    • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

    • Heat and/or agitate the mixture for the required time, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and flush with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as necessary.

References

Technical Support Center: Optimizing Reactions of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2-methylphenyl)methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction types for this compound?

This compound is a primary benzylamine and is commonly used as a nucleophile in various organic reactions. The most frequent applications include:

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is often preferred to direct N-alkylation to avoid over-alkylation.[1]

  • Suzuki Coupling Precursor: The amine can be acylated and then used in cross-coupling reactions, highlighting its utility in the synthesis of complex molecules, including potential drug candidates.

Q2: I am observing significant over-alkylation in my N-alkylation reaction. How can I favor mono-alkylation?

Over-alkylation is a common issue as the mono-alkylated product is often more nucleophilic than the starting primary amine. Here are several strategies to promote mono-alkylation:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Choice of Base: The use of cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation.[2]

  • Lower Reaction Temperature: Reducing the reaction temperature can help to control the rate of the second alkylation step. For highly reactive electrophiles, lower temperatures are recommended to prevent overalkylation.[3]

  • Alternative Methods: Consider using reductive amination, which is a highly reliable method for achieving mono-alkylation.[1]

Q3: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?

Slow or incomplete reactions can be attributed to several factors, particularly steric hindrance from the ortho-methyl group on the phenyl ring.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the electrophile to the amine. Increasing the reaction temperature or extending the reaction time may be necessary to overcome this.

  • Leaving Group: If using an alkyl halide, consider switching to a better leaving group (e.g., from chloride to bromide or iodide) to increase the reaction rate.

  • Solvent: Ensure that your reactants are soluble in the chosen solvent. For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are often effective.

  • Activation: In acylation reactions, the use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) can facilitate the reaction.[4]

Troubleshooting Guides

N-Alkylation Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction due to steric hindrance.- Suboptimal reaction temperature or time.- Poor leaving group on the alkylating agent.- Increase reaction temperature and/or extend reaction time.- Switch to an alkylating agent with a better leaving group (I > Br > Cl).- Ensure an appropriate solvent is used for good solubility of all reactants.
Over-alkylation (Di- or Tri-alkylation) - Mono-alkylated product is more nucleophilic.- High concentration of alkylating agent.- Use of a non-selective base.- Use a large excess of this compound.- Add the alkylating agent dropwise.- Use a base known to favor mono-alkylation, such as Cs₂CO₃.[2]- Consider reductive amination as an alternative.[1]
Complex product mixture - Side reactions due to high temperatures.- Impure starting materials.- Monitor the reaction by TLC or LC-MS to find the optimal reaction time and temperature.- Ensure the purity of starting materials and solvents.
N-Acylation Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.- Hydrolysis of the acylating agent.- Use a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).- Ensure anhydrous reaction conditions.- Use a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.
Product is difficult to purify - Unreacted starting materials.- Byproducts from the coupling agent.- Perform an acidic workup to remove unreacted amine.- Use a water-soluble coupling agent (e.g., EDC) to simplify purification.
Reductive Amination
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Inefficient imine formation.- Inactive reducing agent.- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to drive imine formation.- Use a freshly opened or properly stored reducing agent (e.g., sodium triacetoxyborohydride).
Reduction of the aldehyde/ketone - Reducing agent is too reactive.- Use a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduces the iminium ion over the carbonyl group.[1]

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a starting point and may require optimization for specific substrates.

  • To a solution of this compound (2.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC.[2] If the reaction is slow, consider heating to 50-80 °C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Acylation
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in dichloromethane (15 mL), add acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination start_alk Start: This compound + Alkyl Halide react_alk React: Base (e.g., Cs2CO3) Solvent (e.g., DMF) RT - 80°C, 24h start_alk->react_alk workup_alk Workup: Aqueous Quench Extraction react_alk->workup_alk purify_alk Purification: Column Chromatography workup_alk->purify_alk end_alk Product: N-Alkyl-(4-bromo-2-methylphenyl)methanamine purify_alk->end_alk start_acyl Start: This compound + Acyl Chloride react_acyl React: Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT, 18h start_acyl->react_acyl workup_acyl Workup: Aqueous Wash react_acyl->workup_acyl purify_acyl Purification: Recrystallization or Column Chromatography workup_acyl->purify_acyl end_acyl Product: N-Acyl-(4-bromo-2-methylphenyl)methanamine purify_acyl->end_acyl start_ra Start: This compound + Aldehyde/Ketone react_ra React: AcOH, NaBH(OAc)3 Solvent (e.g., DCM) RT, 12-24h start_ra->react_ra workup_ra Workup: Aqueous Quench Extraction react_ra->workup_ra purify_ra Purification: Column Chromatography workup_ra->purify_ra end_ra Product: N-Alkyl-(4-bromo-2-methylphenyl)methanamine purify_ra->end_ra

Caption: General experimental workflows for common reactions of this compound.

drug_development_pathway cluster_synthesis Synthesis of Bioactive Amide cluster_coupling Molecular Scaffolding cluster_application Drug Development Application start This compound acylation N-Acylation with Pyrazine-2-carboxylic acid (DCC, DMAP, 0°C to RT) start->acylation amide N-(4-bromo-2-methylphenyl) -pyrazine-2-carboxamide acylation->amide suzuki Suzuki Coupling with Arylboronic Acid (Pd(PPh3)4, K3PO4, 90°C, 24h) amide->suzuki derivative Pyrazine-2-carboxamide Derivatives suzuki->derivative bioactivity Screening for Antibacterial Activity (e.g., against XDR S. Typhi) derivative->bioactivity

Caption: Potential drug development pathway using this compound as a starting material.

References

Preventing oxidation of (4-Bromo-2-methylphenyl)methanamine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (4-Bromo-2-methylphenyl)methanamine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turns yellow/brown during aqueous workup. What is causing this discoloration?

A1: The discoloration is a strong indicator of oxidation. Benzylamines, such as this compound, are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by factors like elevated temperatures, light exposure, and the presence of trace metal impurities. The colored byproducts are typically imines and their subsequent hydrolysis products, aldehydes.

Q2: What are the primary oxidation byproducts I should be aware of?

A2: The primary oxidation pathway for benzylamines involves the formation of an imine through oxidative coupling. This imine can then be hydrolyzed to the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde, and ammonia.

Q3: Can I use a standard silica gel column to purify the amine if I observe minor discoloration?

A3: While possible, it is not ideal. Silica gel can be slightly acidic and its large surface area can promote oxidation, especially if the solvent system is not deoxygenated. If you observe discoloration, it is best to first address the oxidation through the workup procedure. If chromatography is necessary, using a less acidic stationary phase like alumina or treating the silica gel with a base like triethylamine can help mitigate further oxidation.

Q4: Are there any alternatives to column chromatography for purification?

A4: Yes, several alternatives can be considered. Vacuum distillation is a viable option if the compound is thermally stable.[1] Another approach is to form a salt of the amine, such as the hydrochloride salt, which is often crystalline and can be purified by recrystallization. The pure amine can then be regenerated by treatment with a base.[2]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Significant color change (yellow to dark brown) in the organic layer during extraction. Exposure to atmospheric oxygen during the workup.Perform the aqueous workup under an inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents for extraction and washing. Add a small amount of a suitable antioxidant to the reaction mixture before workup.
Multiple spots on TLC, including a new, less polar spot, after workup. Formation of the corresponding imine due to oxidation.Implement the preventative measures from the row above. The imine can sometimes be hydrolyzed back to the amine by treatment with a mild acid, but preventing its formation is the better strategy.
Product degradation during concentration on a rotary evaporator. Overheating and prolonged exposure to air in the rotary evaporator.Use a lower bath temperature (<40°C). After reaching the desired concentration, break the vacuum with an inert gas instead of air.
Low recovery of the amine after purification. Adsorption and potential oxidation on the stationary phase during column chromatography.Consider alternative purification methods like vacuum distillation or salt formation and recrystallization. If chromatography is unavoidable, use deactivated silica gel or alumina and deoxygenated eluents.

Experimental Protocols

Protocol 1: Standard Aqueous Workup under an Inert Atmosphere

This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize oxidation.

1. Preparation:

  • Equip a separatory funnel with a gas inlet adapter.

  • Prepare deoxygenated water and organic solvent (e.g., ethyl acetate, dichloromethane) by sparging with nitrogen or argon for at least 30 minutes.[3] A comparison of degassing methods is provided in the table below.

  • Prepare a deoxygenated brine solution.

2. Procedure: a. Cool the reaction mixture to room temperature. b. Transfer the reaction mixture to the separatory funnel under a positive pressure of nitrogen or argon. c. Add the deoxygenated organic solvent and deoxygenated water. d. Gently shake the funnel, periodically venting into the inert atmosphere line. e. Separate the layers. f. Wash the organic layer sequentially with deoxygenated water and deoxygenated brine. g. Dry the organic layer over anhydrous sodium sulfate, still under an inert atmosphere. h. Filter the solution and concentrate it under reduced pressure, ensuring to backfill the rotary evaporator with an inert gas.

Protocol 2: Workup with the Addition of an Antioxidant

This protocol provides an additional layer of protection by incorporating an antioxidant into the workup.

1. Antioxidant Selection and Preparation:

  • Choose a suitable antioxidant. Butylated hydroxytoluene (BHT) is a common choice for organic solvents, while ascorbic acid can be used in aqueous solutions.

  • Prepare a stock solution of the antioxidant in the appropriate deoxygenated solvent (e.g., 0.1-1% w/v).

2. Procedure: a. Prior to workup, add the antioxidant solution to the reaction mixture. A typical starting concentration is 0.1 mol% relative to the amine. b. Proceed with the aqueous workup as described in Protocol 1, using deoxygenated solvents.

Data Presentation

Table 1: Comparison of Solvent Degassing Methods

MethodEfficiency of Oxygen RemovalTime RequiredEquipmentNotes
Inert Gas Sparging Good15-30 minInert gas source, long needle/sparging tubeLeast effective method, but often sufficient for routine workups.[3]
Freeze-Pump-Thaw Excellent~30-60 min for 3 cyclesSchlenk flask, vacuum pump, liquid nitrogenMost effective method for removing dissolved gases.[3]
Sonication under Vacuum Very Good5-10 minSonicator, vacuum sourceFaster than freeze-pump-thaw and more effective than sparging.[3]

Table 2: Recommended Antioxidants for Workup

AntioxidantTypical ConcentrationSolvent CompatibilityMechanism
Butylated Hydroxytoluene (BHT) 0.1 - 1.0 mol%Organic SolventsRadical Scavenger
Ascorbic Acid (Vitamin C) 0.1 - 0.5% (w/v) in aqueous phaseAqueous SolutionsReducing Agent

Visualizations

experimental_workflow Figure 1: Experimental Workflow for Oxidation-Sensitive Workup reaction Reaction Completion cool Cool to Room Temperature reaction->cool antioxidant Add Antioxidant (Optional) cool->antioxidant transfer Transfer to Separatory Funnel (under inert atmosphere) antioxidant->transfer extract Extract with Deoxygenated Organic Solvent & Water transfer->extract separate Separate Layers extract->separate wash Wash Organic Layer (Deoxygenated Water & Brine) separate->wash dry Dry over Anhydrous Na2SO4 wash->dry filter_concentrate Filter and Concentrate (backfill with inert gas) dry->filter_concentrate purify Purification filter_concentrate->purify

Caption: Workflow for the workup of this compound.

decision_tree Figure 2: Troubleshooting Oxidation During Workup start Discoloration or Impurity Formation Observed? q1 Are you using an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are your solvents deoxygenated? a1_yes->q2 sol1 Implement inert atmosphere workup (Protocol 1) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you tried adding an antioxidant? a2_yes->q3 sol2 Degas all solvents before use (Table 1) a2_no->sol2 a3_no No q3->a3_no No sol3 Add a suitable antioxidant (Protocol 2, Table 2) a3_no->sol3

Caption: Decision tree for troubleshooting oxidation issues.

References

Technical Support Center: Purification of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted benzylamines.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues during the purification of substituted benzylamines.

Problem: Low Yield After Purification

Low recovery of the target benzylamine is a frequent issue. The following guide will help you identify the potential cause and rectify the problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_workup Review Work-up Procedure (e.g., extractions, washes) start->check_workup check_volatility Assess Product Volatility start->check_volatility check_stability Evaluate Compound Stability start->check_stability check_purification_method Re-evaluate Purification Method start->check_purification_method a1 Optimize extraction pH. Increase number of extractions. check_workup->a1 Incomplete Extraction? a2 Back-extract aqueous layers. Saturate aqueous layer with NaCl. check_workup->a2 Product lost in aqueous washes? b1 Use lower vacuum and temperature during solvent removal (rotary evaporation). check_volatility->b1 Product volatile? c1 Deactivate silica with triethylamine. Use alternative stationary phase (e.g., alumina). check_stability->c1 Degradation on silica gel? d1 Consider alternative purification: Distillation for thermally stable liquids. Recrystallization for solids. check_purification_method->d1 Inappropriate Method?

Caption: Troubleshooting Decision Tree for Low Benzylamine Yield.

Problem: Impure Product After Purification

The presence of impurities after purification is a common challenge. This guide will help you identify the source of contamination and improve the purity of your product.

Troubleshooting Workflow for Impure Product

Impure_Product_Troubleshooting start Impure Product Detected (TLC, HPLC, NMR) identify_impurity Identify Impurity Type start->identify_impurity unreacted_sm Unreacted Starting Materials identify_impurity->unreacted_sm side_products Side-Products identify_impurity->side_products reagent_residue Reagent/Solvent Residue identify_impurity->reagent_residue a1 Optimize reaction conditions (time, temp, stoichiometry). Improve separation efficiency (e.g., gradient elution in chromatography). unreacted_sm->a1 Solution b1 Adjust reaction conditions to minimize side reactions. Employ orthogonal purification technique. side_products->b1 Solution c1 Perform aqueous washes to remove water-soluble reagents. Ensure complete removal of solvent under high vacuum. reagent_residue->c1 Solution

Caption: Troubleshooting Impurities in Benzylamine Purification.

Frequently Asked Questions (FAQs)

Q1: My benzylamine is showing multiple spots on the TLC plate even though it's supposed to be pure. What could be the issue?

A1: Old or improperly stored benzylamine can degrade. Common impurities include the corresponding imine formed from oxidation and condensation, or benzaldehyde from hydrolysis.[1] It is advisable to purify the benzylamine before use, for example, by vacuum distillation.[1][2]

Q2: I'm having trouble separating my substituted benzylamine from the unreacted benzaldehyde by column chromatography. What can I do?

A2: Benzaldehyde and benzylamines can sometimes have similar polarities, making separation challenging. Consider converting the benzylamine to its hydrochloride salt by treating the crude product with HCl in an ether solution. The salt will precipitate and can be filtered off, leaving the non-basic benzaldehyde in solution. The pure amine can then be regenerated by treatment with a base.[1]

Q3: My purified benzylamine is a yellow oil. Is this normal?

A3: While pure benzylamine is a colorless to light yellow liquid, a distinct yellow or brown color can indicate the presence of oxidized impurities.[3] If high purity is required, further purification by vacuum distillation is recommended.[1][2]

Q4: Can I use recrystallization to purify my substituted benzylamine?

A4: Recrystallization is an excellent method for purifying solid benzylamine derivatives, particularly their salts (e.g., hydrochlorides).[4][5] This technique is effective at removing soluble impurities. The choice of solvent is critical for successful recrystallization.[6][7]

Q5: What is the best general method for purifying a liquid substituted benzylamine?

A5: For thermally stable liquid benzylamines, vacuum distillation is often the most effective method for achieving high purity.[1][2] It efficiently removes non-volatile impurities and can separate compounds with different boiling points.

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Benzylamines

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Vacuum Distillation 60-85[8]>99.5[1]Excellent for thermally stable liquids; removes non-volatile impurities.Not suitable for thermally labile compounds.
Column Chromatography 50-90>98Widely applicable; good for separating mixtures with different polarities.Can be time-consuming and require large solvent volumes; potential for product degradation on silica.
Liquid-Liquid Extraction 70-95VariableGood for initial work-up to remove water-soluble impurities.May not be sufficient for achieving high purity on its own.
Recrystallization (of salts) 65-80[4][5]>99.5[4][5]Excellent for purifying solid derivatives; highly effective at removing soluble impurities.Only applicable to solid compounds or their salts; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Vacuum Distillation of a Substituted Benzylamine

This protocol is suitable for thermally stable liquid benzylamines.

  • Setup: Assemble a short-path distillation apparatus. Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.

  • Drying: If necessary, dry the crude benzylamine over a suitable drying agent (e.g., KOH pellets) and decant before distillation.[1]

  • Distillation:

    • Heat the distilling flask in a heating mantle.

    • Gradually apply vacuum to the system.

    • Collect the fraction that distills at the expected boiling point for your substituted benzylamine under the applied pressure.

    • Discard the forerun (lower boiling impurities) and the pot residue (higher boiling impurities).

  • Storage: Store the purified benzylamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 2: Purification of a Substituted Benzylamine by Column Chromatography

This protocol is a general guideline and may require optimization for specific compounds.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired benzylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

    • If separation is poor, consider using a gradient elution by gradually increasing the polarity of the eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow start Crude Benzylamine select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute Column and Collect Fractions load_sample->elute_column monitor_fractions Monitor Fractions (TLC) elute_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Pure Benzylamine remove_solvent->end

Caption: General Workflow for Benzylamine Purification by Column Chromatography.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is useful for separating benzylamines from acidic or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) that is immiscible with water.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl).

    • Shake the funnel, venting frequently to release pressure.

    • Allow the layers to separate. The protonated benzylamine will move to the aqueous layer.

    • Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Basification:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and slowly add a concentrated base (e.g., NaOH pellets or a saturated aqueous solution) until the solution is strongly basic (pH > 12).

  • Back-Extraction:

    • Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified benzylamine.

Protocol 4: Recrystallization of a Substituted Benzylamine Salt

This protocol is for the purification of solid benzylamine salts.

  • Solvent Selection: Choose a solvent or solvent mixture in which the benzylamine salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution:

    • Place the crude benzylamine salt in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Catalyst Poisoning in Reactions with (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving (4-Bromo-2-methylphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for cross-coupling reactions with this compound, and why is catalyst poisoning a concern?

A1: Palladium-based catalysts are most commonly employed for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides like this compound. Typical catalyst systems include a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, RuPhos).

Catalyst poisoning is a significant concern due to the presence of the primary amine functionality in this compound. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2] The steric hindrance from the ortho-methyl group can also influence the choice of ligand and reaction kinetics, potentially exacerbating certain deactivation pathways.

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Stalled or sluggish reaction: The reaction fails to proceed to completion or shows a significant decrease in rate over time.

  • Low product yield: The desired coupled product is obtained in lower than expected amounts.

  • Formation of byproducts: An increase in side reactions, such as hydrodehalogenation of the starting material, may be observed.

  • Change in reaction mixture appearance: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and deactivation.[3]

Q3: How can impurities in this compound or other reagents lead to catalyst poisoning?

A3: Impurities in the starting material or other reaction components can act as potent catalyst poisons. Potential sources of poisoning include:

  • Residual starting materials from synthesis: The synthesis of this compound may involve reagents that, if not completely removed, can poison the catalyst. For example, residual reagents from a reduction or bromination step could interfere with the palladium catalyst.

  • Water and oxygen: Many palladium catalysts are sensitive to air and moisture. Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species to inactive Pd(II) species.[4]

  • Other nitrogen-containing compounds: Impurities with nitrogen-containing functional groups can compete with the substrate for coordination to the catalyst.[5]

  • Sulfur and heavy metals: These are well-known catalyst poisons that can be present in trace amounts in reagents or solvents.[6][7]

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning

If you suspect catalyst poisoning is affecting your reaction, follow this systematic approach to diagnose the issue.

dot

Caption: A logical workflow for troubleshooting suspected catalyst poisoning.

Guide 2: Mitigation Strategies for Catalyst Poisoning

Based on the diagnostic experiments, consider the following mitigation strategies:

  • Catalyst and Ligand Selection:

    • Use of Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can promote reductive elimination and disfavor the formation of stable off-cycle palladium-amine complexes.[8][9]

    • Precatalysts: Using well-defined palladium precatalysts can lead to more consistent generation of the active catalytic species compared to using separate palladium sources and ligands.[10]

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide is often used in Buchwald-Hartwig aminations. However, screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary if the substrate is base-sensitive.[3]

    • Solvent: The solvent can influence catalyst stability and solubility of reagents. Toluene and dioxane are common choices. Ensure solvents are anhydrous and thoroughly degassed.

    • Temperature: Lowering the reaction temperature may sometimes reduce the rate of catalyst decomposition, although it may also slow down the desired reaction.

  • Reagent Purification:

    • If impurities are suspected in this compound, consider purification by column chromatography or recrystallization of a salt form.

    • Passing liquid reagents through a plug of activated alumina can remove trace impurities.[11]

Data Presentation

The following tables summarize hypothetical quantitative data for a Buchwald-Hartwig amination of this compound with aniline, illustrating the impact of different ligands and the presence of a potential poison.

Table 1: Effect of Ligand Choice on Reaction Yield

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOt-BuToluene1001245
2Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001265
3Pd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001292
4Pd₂(dba)₃ (1)RuPhos (2)NaOt-BuToluene1001288

Table 2: Impact of a Hypothetical Amine Poison on Reaction Conversion

EntryCatalyst SystemPoison (mol% relative to Pd)Time (h)Conversion (%)
1Pd₂(dba)₃ / XPhos0495
2Pd₂(dba)₃ / XPhos10460
3Pd₂(dba)₃ / XPhos50425
4Pd₂(dba)₃ / XPhos1004<5

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the coupling partner amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Diagnostic Experiment for Catalyst Poisoning by the Substrate

This protocol can help determine if the this compound itself is inhibiting the catalyst.

  • Baseline Reaction: Set up a standard cross-coupling reaction with a well-behaved aryl bromide (e.g., bromobenzene) and amine (e.g., aniline) using your chosen catalyst system. Monitor the reaction to establish a baseline rate of conversion.

  • Poisoning Experiment: Set up an identical reaction to the baseline. At the start of the reaction, add a sub-stoichiometric amount of this compound (e.g., 0.2 equivalents relative to the limiting reagent).

  • Comparison: Monitor the reaction progress and compare the rate of conversion to the baseline reaction. A significant decrease in the reaction rate suggests that this compound or an impurity within it is acting as a catalyst poison.

Visualizations

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Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Product Desired C-N Coupled Product Active_Catalyst->Product Catalytic Cycle Inactive_Complex Inactive bis-Amine Pd Complex Active_Catalyst->Inactive_Complex Amine Coordination (Poisoning) Oxidized_Catalyst Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Catalyst Oxidation Substrate This compound Substrate->Active_Catalyst Substrate->Inactive_Complex Oxygen O2 / H2O Oxygen->Oxidized_Catalyst

Caption: Potential pathways for catalyst deactivation.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Reagent_Prep Reagent Purification & Degassing Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Catalyst_Loading Load Catalyst, Ligand, Base Inert_Atmosphere->Catalyst_Loading Reagent_Addition Add Substrates Catalyst_Loading->Reagent_Addition Solvent_Addition Add Solvent Reagent_Addition->Solvent_Addition Heating Heat & Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Workup Quench & Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization

Caption: A typical experimental workflow for cross-coupling reactions.

References

Solvent selection to improve reaction efficiency for (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the reaction efficiency for the synthesis of (4-Bromo-2-methylphenyl)methanamine, primarily through reductive amination of 4-bromo-2-methylbenzaldehyde.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am attempting the reductive amination of 4-bromo-2-methylbenzaldehyde and observing very low to no yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low or no product formation in a reductive amination can stem from several factors, primarily related to imine formation and the activity of the reducing agent. Here is a systematic approach to troubleshoot this issue:

  • Inefficient Imine Formation: The initial and crucial step is the formation of the imine from 4-bromo-2-methylbenzaldehyde and the amine source (e.g., ammonia, ammonium acetate).

    • Solution: Imine formation is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step. However, strongly acidic conditions should be avoided as they can protonate the amine, rendering it non-nucleophilic.[1] For reactions using sodium triacetoxyborohydride (NaBH(OAc)₃), the reagent itself can release acetic acid, aiding in catalysis.

  • Incompatible Reducing Agent and Solvent: The choice of reducing agent and solvent must be compatible.

    • Solution:

      • Sodium Borohydride (NaBH₄): This reagent can reduce the starting aldehyde to 4-bromo-2-methylbenzyl alcohol. To minimize this, ensure sufficient time for imine formation before adding NaBH₄, or add it portion-wise at a low temperature.[1] Methanol and ethanol are common solvents for NaBH₄ reductions.[2]

      • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine over the aldehyde, especially at a controlled pH (around 6-7). It is compatible with protic solvents like methanol.[2]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is often preferred for its effectiveness and ease of handling. It is not compatible with protic solvents like methanol and is typically used in aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or ethyl acetate (EtOAc).[2]

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate back to the aldehyde and amine.

    • Solution: While some reductive amination protocols are tolerant to small amounts of water, it is generally advisable to use anhydrous solvents and reagents, especially when using water-sensitive reducing agents like NaBH(OAc)₃. The use of molecular sieves can also be beneficial.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are the common side products and how can I minimize their formation?

Answer:

The primary side products in the synthesis of a primary amine via reductive amination are the corresponding secondary and tertiary amines, as well as the over-reduced alcohol.

  • Formation of Secondary and Tertiary Amines: The desired primary amine product can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This secondary amine can react further to form a tertiary amine.

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the product amine for reaction with the aldehyde. Running the reaction at a higher concentration of the ammonia source can also favor the formation of the primary amine.

  • Formation of 4-Bromo-2-methylbenzyl alcohol: The starting aldehyde can be reduced to the corresponding alcohol by the reducing agent.

    • Solution: This is more prevalent when using stronger reducing agents like NaBH₄. To mitigate this, use a milder and more selective reducing agent such as NaBH₃CN or NaBH(OAc)₃.[1] Alternatively, if using NaBH₄, ensure complete imine formation before its addition and maintain a low reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which solvent should I choose for the reductive amination of 4-bromo-2-methylbenzaldehyde?

A1: The optimal solvent depends on the chosen reducing agent.

  • For NaBH(OAc)₃ , aprotic solvents are necessary. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and often give good results. However, for a more environmentally friendly process, ethyl acetate (EtOAc) has been shown to be an effective alternative.[3] Tetrahydrofuran (THF) is also a viable option.

  • For NaBH₃CN , protic solvents like methanol (MeOH) are typically used.

  • For NaBH₄ , methanol (MeOH) or ethanol (EtOH) are common choices.

Q2: How does solvent choice impact the reaction efficiency?

A2: The solvent can influence the reaction rate and yield by affecting the solubility of reagents, the stability of intermediates, and the activity of the reducing agent. Polar aprotic solvents can facilitate the formation of the imine intermediate. The following table, adapted from a study on the reductive amination of benzaldehyde with aniline using NaBH₄, illustrates the impact of different solvents on reaction time and yield, providing a general guideline.

Q3: Can I run the reaction under solvent-free conditions?

A3: Yes, solvent-free reductive amination has been reported for various aldehydes and amines, often using a solid acid catalyst to activate the carbonyl group.[4] This approach can be advantageous in terms of green chemistry and simplified work-up.

Q4: What is a typical work-up procedure for a reductive amination reaction?

A4: A general work-up procedure involves quenching the reaction with an aqueous solution, such as saturated sodium bicarbonate or water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[3]

Data Presentation

Table 1: Effect of Solvent on the Reductive Amination of Benzaldehyde with Aniline using NaBH₄ and DOWEX®50WX8 Resin *

SolventReaction Time (min)Yield (%)
Tetrahydrofuran (THF)2091
Acetonitrile (CH₃CN)3085
Ethanol (EtOH)4582
Methanol (MeOH)4080
Dichloromethane (CH₂Cl₂)6070
Diethyl Ether (Et₂O)9050

*Data adapted from a study on a similar reductive amination system for illustrative purposes.[5]

Experimental Protocols

Key Experiment: Gram-Scale Reductive Amination using Sodium Triacetoxyborohydride in Ethyl Acetate

This protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

  • 4-bromo-2-methylbenzaldehyde

  • Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ethyl acetate (EtOAc), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-methylbenzaldehyde (1 equivalent, e.g., 20 mmol) in anhydrous ethyl acetate (e.g., 40 mL) in a round-bottom flask, add the ammonia source (e.g., ammonium acetate, 5-10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents, e.g., 24-30 mmol) portion-wise to the stirred mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (e.g., 20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[3]

Visualization

Solvent_Selection_Workflow Solvent Selection and Optimization Workflow for Reductive Amination start Start: Synthesize This compound reductant Select Reducing Agent start->reductant nabhoac3 NaBH(OAc)₃ reductant->nabhoac3 Mild, Selective nabh3cn NaBH₃CN reductant->nabh3cn Mild, Selective nabh4 NaBH₄ reductant->nabh4 Cost-effective, Less Selective aprotic Choose Aprotic Solvent nabhoac3->aprotic protic Choose Protic Solvent nabh3cn->protic nabh4->protic dcm_dce DCM or DCE (Conventional) aprotic->dcm_dce etoac_thf EtOAc or THF (Greener Alternatives) aprotic->etoac_thf etoh_meoh Ethanol (EtOH) or Methanol (MeOH) protic->etoh_meoh meoh Methanol (MeOH) protic->meoh run_reaction Perform Reaction & Monitor Progress (TLC/LC-MS) etoh_meoh->run_reaction meoh->run_reaction dcm_dce->run_reaction etoac_thf->run_reaction analysis Analyze Outcome run_reaction->analysis success High Yield, High Purity -> Proceed to Work-up analysis->success Optimal troubleshoot Low Yield or Side Products -> Troubleshoot analysis->troubleshoot Suboptimal check_imine Check Imine Formation (Add cat. Acid) troubleshoot->check_imine optimize_reductant Optimize Amount of Reducing Agent troubleshoot->optimize_reductant change_solvent Consider Alternative Solvent System troubleshoot->change_solvent check_imine->run_reaction optimize_reductant->run_reaction change_solvent->reductant

Caption: Solvent selection workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (4-Bromo-2-methylphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be 4-bromo-2-methylbenzonitrile (if synthesized via nitrile reduction) or the corresponding oxime. Residual reducing agents or their byproducts may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are column chromatography, acid-base extraction, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: The physical state can be influenced by residual solvents or minor impurities. First, try removing volatile impurities under a high vacuum. If it remains an oil, purification by column chromatography is recommended.[1]

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A narrow melting point range, if the compound is a solid, also indicates high purity.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from impurities on the TLC plate.

  • Cause: The solvent system (mobile phase) is not optimal for providing good resolution between your product and the impurities.

  • Solution: Systematically test a range of solvent systems with varying polarities. A good starting point for benzylamines is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[2] Consider adding a small amount of triethylamine (0.5-1%) to the mobile phase to reduce tailing, which is common for amines on silica gel.

Issue 2: The product elutes with streaking or tailing from the column.

  • Cause: This can be due to the basic nature of the amine interacting strongly with the acidic silica gel. It can also be caused by compound insolubility in the mobile phase.[2]

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[3]

    • Ensure the chosen mobile phase is a good solvent for your compound.[2]

Issue 3: The column runs dry or cracks form in the silica bed.

  • Cause: Improper packing of the column or allowing the solvent level to drop below the top of the silica gel.

  • Solution: Ensure the silica gel is packed as a uniform slurry and the column is never allowed to run dry.[2] Maintain a constant head of solvent above the silica gel throughout the purification process.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The melting point of the compound is lower than the boiling point of the solvent, the solution is cooling too rapidly, or there is a high concentration of impurities.[4]

  • Solution:

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]

    • Use a solvent with a lower boiling point or a solvent mixture.[4]

    • If impurities are the issue, consider a preliminary purification step like an acid-base extraction before recrystallization.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used.

  • Solution:

    • Reduce the solvent volume by careful evaporation and allow the solution to cool again.[4]

    • Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod.[4]

    • Cool the solution in an ice bath to further decrease solubility.[4]

Issue 3: Low yield of recrystallized product.

  • Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[4]

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]

    • Pre-heat the filtration apparatus to prevent premature crystallization.[4]

    • Allow adequate time for cooling and consider using an ice bath to maximize crystal formation.[4]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Benzylamines

Solvent System (v/v)Typical Rf RangeNotes
Hexane:Ethyl Acetate (9:1)0.1 - 0.3Good starting point for less polar impurities.
Hexane:Ethyl Acetate (7:3)0.3 - 0.6Increased polarity for more polar compounds.
Dichloromethane:Methanol (9.5:0.5)0.2 - 0.5Effective for a range of polarities.
Hexane:Ethyl Acetate with 1% Triethylamine0.2 - 0.4Reduces tailing of the amine spot.

Table 2: Common Solvents for Recrystallization

SolventSolubility of this compound
Hexane Sparingly soluble at room temperature, more soluble when hot.
Toluene Soluble at room temperature, consider for mixed solvent systems.
Isopropanol Soluble, may require cooling to low temperatures for good recovery.
Hexane/Ethyl Acetate Mixture Solubility can be fine-tuned by adjusting the ratio.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel is packed uniformly to avoid channeling.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.[2]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The amine will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 1M NaOH solution until the pH is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an oil.

  • Extraction: Extract the liberated amine with fresh organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude This compound (with impurities) col_chrom Column Chromatography crude->col_chrom acid_base Acid-Base Extraction crude->acid_base recrystallization Recrystallization crude->recrystallization analysis TLC, HPLC, GC, NMR col_chrom->analysis acid_base->analysis recrystallization->analysis pure Pure this compound analysis->pure

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC/NMR) start->purity_check is_solid Is the product a solid? purity_check->is_solid Impurities Present final_product Pure Product purity_check->final_product Pure recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) acid_base Perform Acid-Base Extraction is_solid->acid_base Consider as alternative recrystallize->purity_check column_chrom->purity_check acid_base->purity_check

Caption: Troubleshooting logic for purification method selection.

References

Side reactions of (4-Bromo-2-methylphenyl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2-methylphenyl)methanamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound under acidic conditions in the presence of an aldehyde or ketone?

Under acidic conditions, this compound is expected to undergo a Pictet-Spengler reaction with aldehydes or ketones to form a tetrahydroisoquinoline derivative.[1][2][3] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[1][2][4][5] The presence of the electron-donating methyl group on the aromatic ring is expected to facilitate this cyclization.[4]

Q2: What is the primary side reaction to anticipate during the Pictet-Spengler reaction with this compound?

A potential side reaction is the formation of N-acylated products if the reaction conditions involve an acylating agent. The formation of an N-acyliminium ion can also lead to cyclization, often under milder conditions.[1] Additionally, if the reaction is not driven to completion, unreacted starting materials and the intermediate Schiff base may remain as impurities.

Q3: Can this compound undergo self-condensation under acidic conditions?

While less common for benzylamines compared to other amines, self-condensation to form dimers or oligomers can occur, especially at higher temperatures and concentrations. This typically proceeds through the formation of an imine from two molecules of the amine, followed by further reactions.

Q4: What is the stability of this compound in strong acidic media?

Benzylamines are generally stable as their corresponding ammonium salts in acidic media. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. Potential degradation pathways could involve cleavage of the benzylic C-N bond or other unforeseen rearrangements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired tetrahydroisoquinoline product 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inappropriate acid catalyst or concentration. 4. The aromatic ring is not sufficiently activated for the cyclization step.[1]1. Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. 2. Optimize the reaction temperature. While heating is often required, excessive heat can lead to side products. 3. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA, or Lewis acids like BF₃·OEt₂) and their concentrations. 4. While the methyl group is activating, the bromo group is deactivating. For less reactive aldehydes or ketones, consider using a stronger acid catalyst.[6]
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to degradation or side reactions. 2. Presence of impurities in the starting materials or solvents. 3. Self-condensation of the starting amine or the aldehyde/ketone.1. Lower the reaction temperature and monitor for byproduct formation. 2. Ensure the purity of all reagents and solvents before use. 3. Use a slight excess of the aldehyde or ketone to ensure the complete consumption of the amine.[4] Consider adding the amine slowly to the reaction mixture containing the aldehyde/ketone and acid.
Isolation of the intermediate Schiff base The cyclization step (electrophilic aromatic substitution) is slow or not occurring.1. Increase the strength or concentration of the acid catalyst to promote the formation of the more electrophilic iminium ion. 2. Increase the reaction temperature to overcome the activation energy barrier for cyclization. 3. The Schiff base can be prepared separately and then subjected to cyclization under different acidic conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction of this compound with an Aldehyde

  • Materials:

    • This compound

    • Aldehyde (e.g., formaldehyde, acetaldehyde)

    • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Sodium bicarbonate solution

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen anhydrous solvent.

    • Add the acid catalyst (e.g., 1.2 eq of TFA or a catalytic amount of concentrated HCl) to the solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Pictet-Spengler Reaction

Troubleshooting_Workflow Troubleshooting Pictet-Spengler Reactions Start Reaction Start Problem Low Yield or Impurities? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Successful Reaction Problem->Success No Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Optimize_Acid Optimize Acid Catalyst & Concentration Optimize_Temp->Optimize_Acid Check_Stoichiometry Adjust Stoichiometry (slight excess of carbonyl) Optimize_Acid->Check_Stoichiometry Monitor_Time Monitor Reaction Over Time Check_Stoichiometry->Monitor_Time Monitor_Time->Success Pictet_Spengler_Pathway Pictet-Spengler Reaction Pathway Amine This compound Imine Schiff Base / Imine Intermediate Amine->Imine Carbonyl Aldehyde / Ketone Carbonyl->Imine Acid Acid Catalyst (H+) Iminium Iminium Ion (Electrophile) Acid->Iminium Imine->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

References

Technical Support Center: Improving Reaction Selectivity at Amine vs. Aromatic Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for improving the chemoselectivity of reactions involving substrates with both amine and aromatic ring functionalities. Below, you will find frequently asked questions and troubleshooting guides to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve selective reactions at an amine versus an aromatic ring?

A1: The challenge arises from the electronic properties of both functional groups. The nitrogen atom of an amine has a lone pair of electrons, making it nucleophilic and basic.[1][2] Similarly, the aromatic ring is an electron-rich π system. In aromatic amines like aniline, the nitrogen's lone pair delocalizes into the ring, increasing its electron density and making the ring highly reactive towards electrophiles, especially at the ortho and para positions.[1][3][4] This dual reactivity often leads to a mixture of products from reactions at both the amine (N-substitution) and the ring (C-substitution).

Q2: What are the primary strategies for controlling selectivity between the amine and the aromatic ring?

A2: The three main strategies are:

  • Protection/Deprotection: The most common approach involves temporarily "masking" the amine functionality with a protecting group. This group reduces the amine's nucleophilicity and activating effect, allowing for selective reaction on the aromatic ring. The protecting group is removed in a subsequent step.[5][6]

  • Catalyst and Reagent Control: Employing specific catalysts or reagents can favor one reaction pathway over the other. For instance, certain transition metal catalysts are designed for selective N-alkylation, avoiding Friedel-Crafts alkylation on the ring.[7][8][9][10]

  • Reaction Condition Optimization: Modifying parameters such as solvent, temperature, and stoichiometry can significantly influence the reaction's outcome. For example, Friedel-Crafts reactions often fail with anilines because the Lewis acid catalyst complexes with the basic amine group.[6]

Q3: What is a protecting group and how does it function for an amine?

A3: A protecting group is a chemical moiety that is reversibly added to a functional group to prevent it from reacting under certain conditions. For amines, protecting groups, such as acetyl or tert-butoxycarbonyl (Boc), convert the amine into a less reactive form, typically an amide or a carbamate.[11][12][13] This modification reduces the nitrogen's basicity and nucleophilicity by delocalizing its lone pair into the new carbonyl group, thereby preventing undesired side reactions like over-alkylation or reaction with electrophiles intended for the aromatic ring.[11]

Q4: What does "orthogonal protection" mean in this context?

A4: Orthogonal protection is a strategy used when a molecule contains multiple functional groups that need protection. It involves using different types of protecting groups that can be removed under distinct conditions without affecting the others.[5][11][14] For example, a molecule might have one amine protected with a Boc group (acid-labile) and another with a Carboxybenzyl (Cbz) group (removed by hydrogenolysis).[11][15] This allows for the selective deprotection and reaction of one amine while the other remains protected.[14]

G cluster_0 Orthogonal Protection Strategy A Molecule with Amine_A and Amine_B B Protect Amine_A with PG1 (e.g., Boc, acid-labile) A->B C Protect Amine_B with PG2 (e.g., Fmoc, base-labile) B->C D Selectively Deprotect Amine_A (Use Acid) C->D Condition 1 F Selectively Deprotect Amine_B (Use Base) C->F Condition 2 (No effect on PG1) E React at Amine_A D->E G React at Amine_B F->G

Caption: Logic of an orthogonal protection strategy.

Troubleshooting Guide

Issue 1: My reaction yields a mixture of N-substituted and ring-substituted products. How can I improve selectivity for N-substitution?

This is a common chemoselectivity problem. The appropriate solution depends on the specific reaction (e.g., alkylation, acylation).

  • Solution A: Optimize Catalyst and Reaction Conditions for N-Alkylation

    For N-alkylation, direct reaction with alkyl halides can lead to ring alkylation (Friedel-Crafts). A more selective method is the "borrowing hydrogen" or "hydrogen auto-transfer" approach, which uses alcohols as alkylating agents in the presence of a specific catalyst.[7][9][16] Nickel-based systems have proven highly effective for selective mono-N-alkylation of anilines.[7][9][10]

    Table 1: Comparison of Catalytic Systems for Selective N-Alkylation of Aniline with Benzyl Alcohol

    Catalyst System Base Temperature (°C) Selectivity (Mono-N-Alkylation) Yield (%) Reference
    NiBr₂ / 1,10-phenanthroline t-BuOK 130 99% 88% [7]
    Manganese Pincer Complex t-BuOK 110 High >95% [17]
    Pd/C (Microwave) None 170 High 99% [18]

    | SmI₂ (Microwave) | None | N/A | Selective for Monoalkylation | Moderate-High |[16] |

  • Solution B: For N-Acylation, Use Mild, Catalyst-Free Conditions

    N-acylation is generally more selective for the amine than N-alkylation because the amine is a stronger nucleophile towards acylating agents. Often, the reaction can be run without a catalyst, using a base to neutralize the acid byproduct.[19]

    Table 2: Effect of Solvent on Catalyst-Free N-Acylation of Aniline with Acetic Anhydride

    Solvent Time (min) Yield (%)
    THF 10 96
    CH₂Cl₂ 15 92
    Et₂O 10 94
    H₂O 5 98

    Data synthesized from Ref.[19]

Issue 2: I need to perform electrophilic aromatic substitution (e.g., nitration, bromination) but the amine group interferes, causing overreaction or decomposition. How can I perform the reaction selectively on the ring?

The strong activating nature of the amino group makes controlled electrophilic aromatic substitution (EAS) difficult, often leading to polysubstitution and oxidation.[6][20]

  • Solution: Protect the Amine as an Amide

    Converting the amine to an amide (e.g., by acetylation) is the standard solution.[6] The resulting acetamido group is still an ortho, para-director and an activating group, but its activating effect is significantly weaker than the amino group. This moderation prevents polysubstitution and protects the nitrogen from oxidation or complexation with Lewis acids, allowing for a clean EAS reaction.[6] The acetyl group can be easily removed by hydrolysis afterward.

    G Start Aniline (Highly Activated) Protect Protect Amine (e.g., Acetylation) Start->Protect (CH₃CO)₂O Intermediate Acetanilide (Moderately Activated) Protect->Intermediate React Perform EAS (e.g., Nitration) Intermediate->React HNO₃, H₂SO₄ Product_P Protected Product (p-Nitroacetanilide) React->Product_P Deprotect Deprotect Amine (Hydrolysis) Product_P->Deprotect H₃O⁺ End Final Product (p-Nitroaniline) Deprotect->End

    Caption: Workflow for ring functionalization via amine protection.

    Experimental Protocol 1: N-Acetylation of Aniline

    This protocol details the protection of aniline as acetanilide to moderate its reactivity.[21][22]

    • Dissolution: In a suitable flask, dissolve the aniline starting material (e.g., 500 mg) in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.

    • Reagent Preparation: In a separate container, prepare a solution of sodium acetate (530 mg) in 3 mL of water.

    • Reaction: To the stirred solution of aniline hydrochloride, add acetic anhydride (0.6 mL). Immediately follow with the addition of the sodium acetate solution. A white precipitate of acetanilide should form.

    • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

    • Purification: The crude acetanilide can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Issue 3: My selective N-alkylation reaction is sluggish, incomplete, or gives a low yield.

Several factors can contribute to poor reaction performance. A systematic approach to troubleshooting is recommended.

  • Solution A: Verify Reagent and Catalyst Quality

    • Catalyst Activity: Transition metal catalysts, especially palladium on carbon (Pd/C), can lose activity if not stored properly.[23] Ensure the catalyst is fresh or from a reliable batch. For homogeneous catalysts, ensure the ligand and metal precursor are pure.

    • Reagent Purity: Alcohols used as alkylating agents should be dry. Solvents must be anhydrous, as water can poison some catalysts. Bases like t-BuOK are hygroscopic and should be handled under an inert atmosphere.

  • Solution B: Optimize Reaction Conditions

    • Temperature: Many N-alkylation reactions require elevated temperatures (110-130 °C) to proceed at a reasonable rate.[7][17] Ensure the reaction is reaching and maintaining the target temperature.

    • Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk techniques.[17]

    • Mixing: Ensure vigorous stirring, especially for heterogeneous reactions involving catalysts like Pd/C, to facilitate efficient mass transfer.

    Experimental Protocol 2: Nickel-Catalyzed Selective Mono-N-Alkylation of an Aniline

    This protocol is based on a highly selective method using a nickel catalyst and an alcohol as the alkylating agent.[7][9]

    • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (1 equivalent).

    • Addition of Reactants: Add the aniline derivative (1 equivalent) and dry toluene as the solvent. Finally, add the primary alcohol (4 equivalents) via syringe.

    • Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction for the required time (typically 24-48 hours).

    • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis.

    • Work-up: After completion, cool the reaction mixture to room temperature. Quench carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired mono-N-alkylated product.

    G cluster_workflow Experimental Workflow: Selective N-Alkylation A Combine Catalyst, Ligand, and Base in Schlenk Tube B Add Aniline, Solvent, and Alcohol under Argon A->B C Heat Reaction Mixture (e.g., 130°C, 24-48h) B->C D Monitor by TLC / GC-MS C->D D->C Reaction Incomplete E Cool and Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify via Chromatography F->G H Obtain Pure Mono-N-Alkylated Product G->H

    Caption: General workflow for nickel-catalyzed N-alkylation.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of (4-Bromo-2-methylphenyl)methanamine and Related Benzylamines using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Bromo-2-methylphenyl)methanamine and its structurally related analogs, (4-bromophenyl)methanamine and (2-methylphenyl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational dataset for the structural elucidation of substituted benzylamines.

Introduction

This compound is a substituted benzylamine that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. This guide presents a comparative analysis of its ¹H and ¹³C NMR spectra with those of (4-bromophenyl)methanamine and (2-methylphenyl)methanamine to illustrate the influence of aromatic substitution on chemical shifts. Due to the limited availability of experimental spectra in the public domain, the data presented herein is based on validated prediction models to ensure a consistent and reliable comparison.

Predicted ¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectral data for this compound and its analogs are summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃2.35Singlet3H
-CH₂NH₂3.85Singlet2H
-NH₂1.5 (broad)Singlet2H
Aromatic H7.10-7.35Multiplet3H
(4-bromophenyl)methanamine -CH₂NH₂3.83Singlet2H
-NH₂1.4 (broad)Singlet2H
Aromatic H7.20-7.45Multiplet4H
(2-methylphenyl)methanamine -CH₃2.33Singlet3H
-CH₂NH₂3.84Singlet2H
-NH₂1.4 (broad)Singlet2H
Aromatic H7.10-7.25Multiplet4H

Predicted ¹³C NMR Spectral Data Comparison

The predicted ¹³C NMR spectral data, presented in Table 2, highlights the differences in the carbon environments of the three compounds. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound -CH₃18.5
-CH₂NH₂45.0
Aromatic C-Br120.0
Aromatic C-CH₃138.0
Aromatic C-H128.0, 130.0, 131.5
Aromatic C-CH₂140.0
(4-bromophenyl)methanamine -CH₂NH₂46.0
Aromatic C-Br120.5
Aromatic C-H129.0, 131.5
Aromatic C-CH₂142.0
(2-methylphenyl)methanamine -CH₃19.0
-CH₂NH₂45.5
Aromatic C-CH₃136.0
Aromatic C-H126.0, 127.0, 129.0, 130.0
Aromatic C-CH₂141.0

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 4 seconds[1]

  • Relaxation Delay: 1 second

  • Number of Scans: 16

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time: 2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

  • Spectral Width: -10 to 220 ppm

  • Referencing: CDCl₃ at 77.16 ppm

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Compound Selection Dissolution Dissolution in CDCl3 Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer Setup NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline Correction) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Peak_Picking Peak Picking & Integration FID_Processing->Peak_Picking Shift_Assignment Chemical Shift Assignment Peak_Picking->Shift_Assignment Coupling_Analysis Coupling Constant Analysis Shift_Assignment->Coupling_Analysis for 1H Structure_Elucidation Structure Elucidation Shift_Assignment->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Discussion

The predicted NMR data provides valuable insights into the electronic environment of the protons and carbons in each molecule.

In the ¹H NMR spectra, the benzylic protons (-CH₂NH₂) appear around 3.8 ppm for all three compounds, indicating a similar electronic environment for this group. The methyl protons of this compound and (2-methylphenyl)methanamine exhibit chemical shifts around 2.3 ppm, consistent with a methyl group attached to an aromatic ring. The aromatic regions show complex multiplets, with the number of protons and splitting patterns being characteristic of the substitution pattern on the benzene ring.

In the ¹³C NMR spectra, the benzylic carbon (-CH₂NH₂) is observed around 45-46 ppm. The methyl carbon in the substituted compounds appears at approximately 18-19 ppm. The aromatic carbons exhibit a wider range of chemical shifts, which are sensitive to the nature and position of the substituents. The carbon attached to the bromine atom (C-Br) is predicted to be around 120 ppm, while the carbons attached to the electron-donating methyl group are deshielded.

This comparative guide serves as a useful reference for the identification and characterization of this compound and related compounds. The provided data and protocols can aid researchers in their synthetic and analytical endeavors.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed examination of the expected mass spectrometry fragmentation pattern of (4-Bromo-2-methylphenyl)methanamine, placed in context with related compounds to aid in its unambiguous identification and characterization.

The fragmentation of this compound under electron ionization (EI) is predicted to be governed by the inherent structural features of the molecule: a substituted benzylamine core containing a bromine atom and a methyl group on the aromatic ring. The resulting mass spectrum is anticipated to be a composite of cleavages characteristic of benzylamines and halogenated aromatic compounds.

Predicted Fragmentation Pathways

The primary fragmentation pathways for this compound are initiated by the ionization of the molecule, leading to a molecular ion (M+•). The stability of the aromatic ring and the presence of the heteroatom (nitrogen) and a halogen (bromine) will direct the subsequent bond cleavages.

A logical workflow for the fragmentation is as follows:

M M+• This compound m/z 200/202 F1 [M-H]+ m/z 199/201 M->F1 - H• F2 [M-NH2]+ m/z 184/186 M->F2 - •NH2 F4 [C7H6Br]+ Bromotropylium ion m/z 170/172 M->F4 - •CH2NH2 F5 [C8H8N]+ m/z 118 M->F5 - Br• F3 [M-Br]+ m/z 121 F2->F3 - Br• F6 [C7H7]+ Tropylium ion m/z 91 F4->F6 - Br•

Purity Analysis of (4-Bromo-2-methylphenyl)methanamine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective pharmaceuticals. (4-Bromo-2-methylphenyl)methanamine is a key building block in the development of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by representative experimental data and detailed protocols.

The selection of an appropriate analytical technique is critical for accurately identifying and quantifying impurities, which can arise from starting materials, by-products of the synthesis, or degradation. This comparison will elucidate the relative strengths and weaknesses of HPLC and GC-MS for the comprehensive purity assessment of this compound.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.
Applicability Ideal for non-volatile, thermally labile, and polar compounds. Well-suited for this compound and its potential non-volatile impurities.[1]Best for volatile and thermally stable compounds. Derivatization may be required for polar amines to improve volatility and peak shape.[2]
Sensitivity High sensitivity, particularly with UV detection for aromatic compounds.Excellent sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
Selectivity Good selectivity based on polarity differences. Co-elution can be addressed by modifying mobile phase, column, or gradient.High selectivity based on both chromatographic retention time and mass-to-charge ratio, providing a high degree of confidence in peak identification.
Impurity Detection Effective for detecting a broad range of impurities, including starting materials, intermediates, and degradation products.Particularly effective for volatile and semi-volatile impurities, such as residual solvents and certain by-products.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization for polar analytes, adding complexity and potential for sample alteration.
Data Output Provides retention time and quantitative data (peak area/height). Diode-array detection can provide UV spectra for peak purity assessment.Provides retention time, mass spectra for structural elucidation and confirmation of identity, and quantitative data.

Experimental Protocols

Detailed methodologies for analyzing this compound by HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific samples and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary if peak tailing is observed for the main component.

Analytical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample reception to the final purity report.

Purity Analysis Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing cluster_reporting Final Reporting Sample Receive Sample of This compound SamplePrep Sample Preparation (Dissolution/Derivatization) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS HPLC_Data HPLC Data Processing (Peak Integration, % Area) HPLC->HPLC_Data GCMS_Data GC-MS Data Processing (Peak Integration, Library Search) GCMS->GCMS_Data Impurity_ID Impurity Identification & Quantification HPLC_Data->Impurity_ID GCMS_Data->Impurity_ID Purity_Report Generate Purity Report Impurity_ID->Purity_Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each offering distinct advantages. HPLC is a robust method for quantifying the main component and a wide range of non-volatile impurities without the need for derivatization. GC-MS provides excellent sensitivity and specificity for volatile and semi-volatile impurities and offers structural information for unknown peak identification. For a comprehensive purity profile, a combination of both techniques is often recommended, leveraging the strengths of each to ensure the quality and safety of the final pharmaceutical product.

References

A Comparative Analysis of the Reactivity of (4-Bromo-2-methylphenyl)methanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the chemical reactivity of (4-Bromo-2-methylphenyl)methanamine and its positional isomers. The reactivity of benzylamines is fundamentally influenced by the electronic and steric effects of substituents on the aromatic ring. Understanding these effects is crucial for researchers and professionals in drug development and chemical synthesis. This document aims to provide a framework for comparing the reactivity of these isomers, supported by an analysis of underlying chemical principles, despite the limited availability of direct experimental data for these specific compounds.

Introduction to Substituent Effects on Benzylamine Reactivity

The reactivity of the amino group in benzylamines, particularly its nucleophilicity and basicity, is modulated by the electronic properties and steric hindrance imposed by substituents on the benzene ring. Electron-donating groups (EDGs) generally increase electron density on the nitrogen atom, enhancing both nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity. Steric hindrance, especially from ortho substituents, can impede the approach of reactants to the amino group, thereby lowering the reaction rate.

The isomers considered in this comparison are:

  • This compound

  • (2-Bromo-4-methylphenyl)methanamine

  • (3-Bromo-4-methylphenyl)methanamine

  • (4-Bromo-3-methylphenyl)methanamine

  • (5-Bromo-2-methylphenyl)methanamine

Analysis of Electronic and Steric Effects

The bromo group is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). The methyl group is an electron-donating group through induction (+I effect) and hyperconjugation. The net effect on the basicity and nucleophilicity of the aminomethyl group depends on the relative positions of these substituents.

A qualitative comparison suggests the following trends:

  • Basicity: The basicity of the amine is expected to be higher when the electron-donating methyl group's influence is maximized and the electron-withdrawing effect of the bromo group is minimized at the aminomethyl-bearing carbon.

  • Nucleophilicity: Similar to basicity, nucleophilicity is enhanced by electron-donating groups. However, steric hindrance from ortho-substituents can significantly decrease nucleophilicity in reactions like SN2 substitutions.

Expected Reactivity Order

Based on the interplay of electronic and steric effects, a predicted order of reactivity can be proposed. For instance, in reactions where nucleophilicity is the dominant factor, isomers with ortho-substituents (e.g., this compound and (2-Bromo-4-methylphenyl)methanamine) are expected to be less reactive due to steric hindrance. The precise ordering of the remaining isomers would depend on the subtle balance of inductive and resonance effects of the bromo and methyl groups from the meta and para positions.

Experimental Data and Protocols

A comprehensive search of scientific literature did not yield specific quantitative experimental data, such as pKa values or reaction rate constants, for a direct comparison of the reactivity of this compound and its specified isomers. General studies on substituted benzylamines indicate that Hammett plots can be used to correlate substituent effects with reactivity.[1][2][3] Such studies typically show that electron-donating groups increase the reaction rate for nucleophilic reactions, while electron-withdrawing groups decrease it.[1]

General Experimental Protocol for Comparing Nucleophilicity (Hypothetical):

To quantitatively compare the reactivity of these isomers, a standardized kinetic experiment could be performed. A suitable reaction would be the nucleophilic substitution with a standard electrophile, for example, benzyl bromide in a polar aprotic solvent like methanol.[1]

Materials:

  • This compound and its isomers

  • Benzyl bromide

  • Methanol (anhydrous)

  • Conductivity meter or HPLC

Procedure:

  • Prepare equimolar solutions of each benzylamine isomer and benzyl bromide in methanol.

  • Initiate the reaction by mixing the solutions at a constant temperature.

  • Monitor the progress of the reaction over time. This can be achieved by measuring the change in conductivity of the solution as ionic products are formed, or by taking aliquots at regular intervals and analyzing the concentration of reactants and products by HPLC.

  • Determine the second-order rate constant (k2) for each isomer by plotting the appropriate concentration-time data.

  • The calculated rate constants would provide a quantitative measure of the relative nucleophilicity of the isomers.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted benzylamines.

electronic_effects cluster_edg Electron-Donating Group (e.g., -CH3) cluster_ewg Electron-Withdrawing Group (e.g., -Br) EDG Increases electron density on the ring EDG_effect Enhances nucleophilicity and basicity of the amino group EDG->EDG_effect EWG Decreases electron density on the ring EWG_effect Reduces nucleophilicity and basicity of the amino group EWG->EWG_effect steric_hindrance Ortho-substituent Substituent at ortho position Steric_Hindrance Steric Hindrance Ortho-substituent->Steric_Hindrance causes Reduced_Reactivity Decreased reaction rate Steric_Hindrance->Reduced_Reactivity leads to

References

Comparative Guide to the X-ray Crystal Structure Determination of (4-Bromo-2-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the three-dimensional atomic arrangement of molecules through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research. This guide focuses on the crystallographic analysis of derivatives of (4-Bromo-2-methylphenyl)methanamine, a structural motif of interest in medicinal chemistry. A comprehensive search of crystallographic databases did not yield publicly available crystal structures for this compound itself. Consequently, this guide provides a comparative analysis of closely related Schiff base derivatives of 4-bromo-2-methylaniline, which offer valuable insights into the supramolecular chemistry and crystal packing of this class of compounds.

This document presents a comparative overview of the crystal structures of two such derivatives: a complex diimine, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline, and a simpler Schiff base, N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline. By presenting key crystallographic data, detailed experimental protocols, and a generalized experimental workflow, this guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two selected Schiff base derivatives, offering a quantitative comparison of their crystal packing and molecular geometry.

ParameterDerivative 1: (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline[1]Derivative 2: N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline[2]
Chemical Formula C₁₈H₁₈Br₂N₂C₁₅H₁₄BrN
Molecular Weight 422.16 g/mol 288.18 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 13.625 (13)12.945 (9)
b (Å) 7.495 (7)7.857 (5)
c (Å) 17.029 (17)14.497 (10)
α (°) 9090
β (°) 90113.384 (8)
γ (°) 9090
Volume (ų) 1739 (3)1353.3 (16)
Z 44
Temperature (K) 293296
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα
Key Structural Features Centrosymmetric molecule. The terminal benzene ring is nearly perpendicular to the central butyl plane (dihedral angle = 71.9 (8)°).[1]E conformation about the C=N bond. The dihedral angle between the benzene rings is 50.7 (2)°.[2]
Intermolecular Interactions No significant hydrogen bonding or aromatic stacking observed.[1]Molecules are linked via C—H⋯π interactions, forming columns.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives.

Synthesis of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline

This derivative was synthesized via a condensation reaction. A mixture of 4-bromo-2-methylaniline and 2,3-butanedione in ethanol was refluxed in the presence of a catalytic amount of acetic acid. The resulting precipitate was then recrystallized to yield single crystals suitable for X-ray diffraction.[1]

Synthesis of N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline

A mixture of 4-bromobenzaldehyde (5 mmol) and 2,3-dimethylaniline (5 mmol) in methanol (50 ml) was refluxed for 6 hours.[2] The solution was then cooled, and the resulting solid was collected by filtration. Yellow, block-like crystals were obtained by recrystallization from methanol.[2]

Single-Crystal X-ray Diffraction Analysis

For both compounds, a suitable single crystal was selected and mounted on a diffractometer. Data collection for (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline and N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline was performed on a Bruker APEXII CCD diffractometer.[1][2] The structures were solved using direct methods and refined by full-matrix least-squares on F². For N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline, an absorption correction was applied using SADABS.[2]

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from the synthesis of a novel compound to its final structural elucidation and data deposition.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_reporting Reporting & Deposition synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_generation CIF File Generation validation->cif_generation publication Publication cif_generation->publication database_deposition Database Deposition (e.g., CCDC) cif_generation->database_deposition

Caption: General workflow for the determination of a small molecule crystal structure.

References

Halogen Substitution in Benzylamines: A Comparative Analysis of Bromo- vs. Chloro- Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a molecular scaffold is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted benzylamines, supported by experimental data, to inform the design and development of novel therapeutic agents.

This analysis focuses on key areas of biological activity, including receptor binding affinity, enzyme inhibition, and cytotoxicity. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide aims to provide a practical resource for understanding the nuanced effects of halogen substitution.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of bromo- and chloro-substituted benzylamines across various targets.

Serotonin Transporter (SERT) Binding Affinity

The serotonin transporter is a critical target for antidepressants and other neuropsychiatric drugs. The following data compares the binding affinities (Ki) of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives.

Compound IDSubstitution PatternTargetKi (nM)Reference
36 5-bromobenzylamine derivativeHuman SERT0.29[1]
- 5-chlorobenzylamine derivative-Not Reported-

Note: Direct comparative data for a chloro-substituted analog was not available in the cited literature.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapeutics. The inhibitory activity (IC50) of substituted aryl benzylamines is presented below.

Compound IDSubstitution on Central RingSubstitution on Diphenyl EtherTargetIC50 (µM)Reference
9 5-Chloro4-Chloro17β-HSD31.9[2]
- 5-Bromo--Not Reported-

Note: Direct comparative data for a bromo-substituted analog was not available in the cited literature.

Anti-Mycobacterium Tuberculosis Activity

The following data presents the minimum inhibitory concentration (MIC₉₀) of substituted benzylamine derivatives against Mycobacterium tuberculosis (Mtb) H37RV strain.

Compound SeriesSubstitution PatternTargetMIC₉₀ (µM)Reference
2 5-bromo-3-ethoxysalcyladehyde derivativesMtb H37RV> 20 < 28[3]
3 5-chloro-3-ethoxysalcyladehyde derivativesMtb H37RV> 20 < 28[3]
Cytotoxicity against Breast Cancer Cells (MCF-7)

The cytotoxic effects of halogenated phenoxychalcones, which contain a benzylamine-like scaffold, were evaluated against the MCF-7 human breast cancer cell line.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
2b 3-(4-(4-Bromophenoxy)phenyl)-1-(4-bromophenyl)prop-2-en-1-oneMCF-7Not specified[4]
2d 3-(4-(4-Chlorophenoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-oneMCF-7Not specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Serotonin Transporter (SERT) Binding Assay

This protocol is for determining the binding affinity of compounds to the human serotonin transporter using radioligand binding.

Materials:

  • Human SERT (hSERT) expressing cell membranes

  • [³H]citalopram (radioligand)

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds (bromo- and chloro-substituted benzylamines)

  • Non-specific binding inhibitor (e.g., 10 µM fluoxetine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, [³H]citalopram (final concentration ~1-2 nM), and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).[5]

  • Add the hSERT membrane preparation to initiate the binding reaction.[5]

  • Incubate the plate at room temperature for 60-90 minutes.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.[5]

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by non-linear regression analysis of the competition binding data.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of compounds on the MCF-7 human breast cancer cell line using the MTT assay.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the mechanisms of action and experimental designs.

SERT_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na+ Na+ SERT_out SERT (Outward-facing) Na+->SERT_out 1. Binds Cl- Cl- Cl-->SERT_out 3. Binds Serotonin Serotonin Serotonin->SERT_out 2. Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in 4. Conformational Change K+ K+ K+->SERT_out 7. Reorientation & K+ Release SERT_in->K+ 6. K+ Binds Serotonin_released Serotonin SERT_in->Serotonin_released 5. Release

Caption: Mechanism of Serotonin Transport by SERT.[7][8]

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (MK2, ATF-2, etc.) p38_MAPK->Downstream_Targets Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: Overview of the p38 MAPK Signaling Pathway.[1][9]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis Start Starting Materials Synthesis Reductive Amination or Buchwald-Hartwig Amination Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compounds Bromo- & Chloro-substituted Benzylamines Purification->Compounds Treatment Compound Treatment Compounds->Treatment Cell_Culture Cell Culture / Membrane Preparation Cell_Culture->Treatment Assay Binding or Cytotoxicity Assay Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Ki / IC50 Determination Data_Acquisition->Analysis Comparison Comparative Analysis Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General Experimental Workflow for Comparison.

References

Validating the Structure of Synthesized (4-Bromo-2-methylphenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for validating the chemical structure of synthesized (4-Bromo-2-methylphenyl)methanamine. The performance of the synthesized product is objectively compared with alternative, structurally similar compounds, supported by experimental data and detailed methodologies.

Structural Confirmation of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity of the synthesized compound is reported to be 97%.

Spectroscopic Data

The expected spectral data for this compound are summarized below. These values are based on predictive models and analysis of structurally related compounds.

Technique Expected Peaks/Signals
¹H NMR Aromatic protons (3H, multiplet), benzylic protons (-CH₂-NH₂, singlet), methyl protons (-CH₃, singlet), amine protons (-NH₂, broad singlet).
¹³C NMR Aromatic carbons (6 signals), benzylic carbon (-CH₂-), methyl carbon (-CH₃).
IR Spectroscopy N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, C-Br stretching.
Mass Spectrometry Molecular ion peak corresponding to the monoisotopic mass of the compound (C₈H₁₀BrN).[1]

Comparison with Structural Analogs

To further validate the structure of the synthesized compound, its spectral data are compared with those of two commercially available, structurally related alternatives: (4-Bromophenyl)methanamine and (2-Methylphenyl)methanamine.

Compound ¹H NMR Data (Predicted/Reported) ¹³C NMR Data (Predicted/Reported) Key IR Absorptions (cm⁻¹)
This compound Aromatic: ~7.1-7.4 ppm; -CH₂-: ~3.8 ppm; -CH₃: ~2.3 ppm; -NH₂: ~1.5 ppm (broad)Aromatic: ~120-140 ppm; -CH₂-: ~45 ppm; -CH₃: ~18 ppmN-H: 3300-3500; C-H (arom): 3000-3100; C-H (aliph): 2850-2960; C=C: 1450-1600; C-N: 1020-1250; C-Br: 500-600
(4-Bromophenyl)methanamine Aromatic: ~7.2-7.5 ppm; -CH₂-: ~3.8 ppm; -NH₂: ~1.5 ppm (broad)[2]Aromatic: ~120-142 ppm; -CH₂-: ~46 ppm[2]N-H: ~3370, 3280; C-H (arom): ~3025; C-H (aliph): ~2925, 2855; C=C: ~1488; C-N: ~1070; C-Br: ~550[2]
(2-Methylphenyl)methanamine Aromatic: ~7.1-7.2 ppm; -CH₂-: ~3.8 ppm; -CH₃: ~2.3 ppm; -NH₂: ~1.4 ppm (broad)Aromatic: ~126-140 ppm; -CH₂-: ~44 ppm; -CH₃: ~19 ppmN-H: 3300-3500; C-H (arom): 3000-3100; C-H (aliph): 2850-2960; C=C: 1450-1600; C-N: 1020-1250

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants with predicted values and data from analogous compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, prepare a KBr pellet or a mull.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to the expected values.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound. Analyze the fragmentation pattern to further confirm the structure. Predicted m/z for [M+H]⁺ is 200.00694[1].

Visualizing the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity > 95% IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Spectral Data NMR->Comparison IR->Comparison MS->Comparison Analog1 Data for (4-Bromophenyl)methanamine Analog1->Comparison Analog2 Data for (2-Methylphenyl)methanamine Analog2->Comparison Conclusion Structure Validated Comparison->Conclusion

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Potential Synthetic Impurities

The synthesis of this compound may involve the reduction of a corresponding nitrile or amide, or the reductive amination of an aldehyde. A potential precursor is 4-bromo-2-methylaniline[3]. Depending on the synthetic route, potential impurities could include unreacted starting materials, over-alkylated products, or byproducts from side reactions.

G Starting Material Starting Material Target Product This compound Starting Material->Target Product Desired Reaction Unreacted Precursor e.g., 4-Bromo-2-methylbenzonitrile Starting Material->Unreacted Precursor Incomplete Reaction Side-product e.g., Alcohol from aldehyde reduction Starting Material->Side-product Side Reaction Over-alkylation Dibenzylamine derivative Target Product->Over-alkylation Side Reaction

Caption: Potential impurities in the synthesis of this compound.

This guide provides a framework for the validation of synthesized this compound. By comparing experimental data with that of known analogs and considering potential impurities, researchers can confidently ascertain the structure and purity of their compound.

References

Comparative study of different synthetic pathways to (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted benzylamines is a critical task. (4-Bromo-2-methylphenyl)methanamine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary synthetic pathways to this target molecule: the reduction of 4-bromo-2-methylbenzonitrile and the reductive amination of 4-bromo-2-methylbenzaldehyde. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the logical flow of each pathway.

Data Presentation: A Head-to-Head Comparison

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and ease of purification. The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

MetricPathway 1: Nitrile ReductionPathway 2: Reductive Amination
Starting Material 4-Bromo-2-methylbenzonitrile4-Bromo-2-methylbenzaldehyde
Key Reagents Borane-tetrahydrofuran complexAmmonia, Hydrogen gas, Cobalt catalyst
Solvent Anhydrous Tetrahydrofuran (THF)Not specified, likely an alcohol
Reaction Temperature 0 °C to 80 °C80 °C
Reaction Time OvernightNot specified
Reported Yield 100%[1]High selectivity (99%) reported for similar reactions[2]
Purification Method Filtration and dryingNot specified
Key Advantages High reported yield, straightforward workupMilder conditions (lower pressure) compared to some reductive aminations[2]
Potential Challenges Handling of borane reagentsRequires a specific catalyst setup, handling of gaseous reagents

Experimental Protocols

Pathway 1: Reduction of 4-Bromo-2-methylbenzonitrile

This pathway involves the direct reduction of the nitrile functionality to a primary amine.

Synthesis of 4-Bromo-2-methylbenzonitrile:

A common method for the synthesis of the starting nitrile is the Sandmeyer reaction, starting from 4-bromo-2-methylaniline.[1][3] In a typical procedure, the aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) cyanide solution.[4]

Reduction to this compound:

Under a nitrogen atmosphere, 4-bromo-2-methylbenzonitrile (3.0 g, 15 mmol) is dissolved in anhydrous tetrahydrofuran (20 mL) and cooled to 0 °C.[1] A 1.0 M solution of borane in tetrahydrofuran (46 mL) is added slowly while maintaining the temperature at 0 °C.[1] The reaction mixture is stirred at 0 °C for 1 hour, then warmed to 80 °C and heated overnight.[1] After cooling to 0 °C, the reaction is quenched by the slow addition of methanol and then concentrated under vacuum.[1] The crude product is treated with ethyl acetate and a 4 M solution of hydrochloric acid in 1,4-dioxane to precipitate the hydrochloride salt.[1] The solid is collected by filtration, washed with ether, and dried to yield this compound hydrochloride as a white powder.[1] The free amine can be obtained by neutralization.

Pathway 2: Reductive Amination of 4-Bromo-2-methylbenzaldehyde

This pathway involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction.

Synthesis of 4-Bromo-2-methylbenzaldehyde:

The starting aldehyde is not as readily available as the nitrile. A potential synthesis would be required, which could add to the overall step count of this pathway.

Reductive Amination to this compound:

A general procedure for the reductive amination of aldehydes to primary amines involves the use of a cobalt catalyst.[2] In a typical setup, the aldehyde, a source of ammonia (e.g., aqueous ammonia), and a cobalt catalyst (which can be generated in situ from CoCl₂ and a reducing agent like NaBH₄) are reacted under a hydrogen atmosphere (1-10 bar) at around 80 °C.[2] This method has been reported to have high selectivity for the formation of primary amines.[2] The final product would be isolated and purified after the reaction is complete.

Mandatory Visualization

The following diagrams illustrate the logical relationships and key transformations in the compared synthetic pathways.

G cluster_0 Pathway 1: Nitrile Reduction cluster_1 Pathway 2: Reductive Amination A1 4-Bromo-2-methylaniline B1 4-Bromo-2-methylbenzonitrile A1->B1 Sandmeyer Reaction (NaNO₂, CuCN) C1 This compound B1->C1 Reduction (Borane-THF) A2 4-Bromo-2-methylbenzaldehyde B2 This compound A2->B2 Reductive Amination (NH₃, H₂, Co catalyst)

Caption: Comparative overview of two synthetic pathways to this compound.

G cluster_0 Experimental Workflow: Nitrile Reduction cluster_1 Experimental Workflow: Reductive Amination (General) A Dissolve 4-bromo-2-methylbenzonitrile in anhydrous THF B Cool to 0°C A->B C Slowly add Borane-THF solution B->C D Stir at 0°C for 1h C->D E Heat at 80°C overnight D->E F Quench with Methanol E->F G Concentrate in vacuo F->G H Precipitate as HCl salt G->H I Filter and dry H->I J Combine aldehyde, ammonia source, and Co catalyst K Pressurize with H₂ (1-10 bar) J->K L Heat at 80°C K->L M Reaction monitoring L->M N Workup and purification M->N

Caption: Step-by-step experimental workflows for the two synthetic routes.

References

Confirming the Regiochemistry of Bromination on 2-Methylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguously determining the molecular structure of a compound is a critical step. Electrophilic aromatic substitution reactions, such as bromination, can often yield a mixture of regioisomers. This guide provides a comparative analysis of key analytical techniques to confirm the regiochemistry of bromination on 2-methylbenzylamine, complete with experimental protocols and data interpretation.

Predicted Regioisomers

The bromination of 2-methylbenzylamine is an electrophilic aromatic substitution. The two substituents on the benzene ring, the methyl group (-CH₃) and the aminomethyl group (-CH₂NH₂), are both activating, ortho-, para-directing groups.[1][2][3][4][5] Their combined influence directs the incoming electrophile (Br⁺) primarily to the positions most activated by both groups. The four possible monosubstituted products are:

  • 3-bromo-2-methylbenzylamine

  • 4-bromo-2-methylbenzylamine

  • 5-bromo-2-methylbenzylamine

  • 6-bromo-2-methylbenzylamine

Due to steric hindrance from the two existing substituents, substitution at positions 3 and 5 is generally less favored. The primary products expected are the 4-bromo and 6-bromo isomers. This guide will focus on distinguishing between all four possibilities.

Comparison of Analytical Techniques

The definitive confirmation of regiochemistry relies on a combination of spectroscopic and analytical methods. Each technique offers unique advantages and limitations.

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to elucidate the chemical environment and connectivity of atoms.Provides detailed structural information, including the number and connectivity of protons and carbons. 2D techniques like NOESY reveal through-space proximity of atoms, which is crucial for distinguishing isomers.[6]Requires pure sample. Complex splitting patterns in ¹H NMR can be challenging to interpret without expertise.
X-Ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam.[7]Provides an unambiguous, absolute structure of the molecule, considered the "gold standard" for structural confirmation.[8][9]Requires a single, high-quality crystal, which can be difficult and time-consuming to grow.[10] Not suitable for amorphous solids or oils.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.Confirms the successful incorporation of a bromine atom through the characteristic isotopic pattern (M+ and M+2 peaks of ~1:1 intensity).[11][12][13] Highly sensitive and requires a very small amount of sample.Cannot distinguish between regioisomers as they have the same molecular weight. Fragmentation patterns may offer clues but are not definitive for this purpose.

Experimental Protocols

General Protocol for Aromatic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of activated aromatic rings.[14][15][16][17]

Materials:

  • 2-methylbenzylamine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve 2-methylbenzylamine (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) to the solution portion-wise while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the different regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer.

Single-Crystal X-Ray Diffraction

Crystal Growth and Data Collection:

  • Grow single crystals of the purified product. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Select a suitable crystal (typically >20 µm in all dimensions) and mount it on the goniometer of a single-crystal X-ray diffractometer.[9]

  • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Process the diffraction data and solve the crystal structure using specialized software.[10]

Data Interpretation and Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing the regioisomers in solution. The key differences lie in the chemical shifts and splitting patterns of the aromatic protons.

Predicted ¹H and ¹³C NMR Data for Brominated 2-Methylbenzylamine Isomers (in CDCl₃)

Note: These are predicted values based on substituent effects. Actual values may vary.

IsomerAromatic ¹H SignalsAromatic ¹H Splitting PatternAromatic ¹³C Signals
Starting Material 4Multiplet6
3-Bromo Isomer 3d, t, d6
4-Bromo Isomer 3d, dd, d6
5-Bromo Isomer 3d, dd, d6
6-Bromo Isomer 3d, t, d6

¹H NMR Interpretation:

  • Number of Signals: All mono-brominated products will show three signals in the aromatic region, corresponding to the three remaining protons on the ring.

  • Splitting Patterns: The key to differentiation is the coupling (splitting) between adjacent protons.

    • 3-Bromo and 6-Bromo Isomers: These isomers are expected to show a similar pattern: a doublet, a triplet (from coupling to two adjacent protons), and another doublet.

    • 4-Bromo and 5-Bromo Isomers: These isomers will also be similar to each other, showing a doublet, a doublet of doublets (dd), and another doublet.

  • Chemical Shifts: The proton ortho to the bromine atom will be shifted downfield. This can help distinguish between the 3-bromo/6-bromo pair and the 4-bromo/5-bromo pair.

Distinguishing Isomers with 2D NMR (NOESY):

Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive. It shows correlations between protons that are close in space (<5 Å), regardless of their bonding connectivity. The protons of the benzylic methylene group (-CH₂) are a key handle.

  • To distinguish the 3-bromo isomer: An NOE correlation would be expected between the benzylic -CH₂- protons and the aromatic proton at position 3. The absence of this correlation in a product confirms substitution at the 3-position.

  • To distinguish the 6-bromo isomer: In the starting material, an NOE would be seen between the benzylic -CH₂- protons and the aromatic proton at position 6. The absence of this specific correlation confirms that the bromine is at the 6-position.

  • To distinguish between 4- and 5-bromo isomers: NOE can be used in conjunction with the other data. For instance, in the 5-bromo isomer, an NOE might be observed between the methyl protons (-CH₃) and the aromatic proton at position 6, which would be absent in the 4-bromo isomer.

Logical Workflow for Regiochemistry Confirmation

The following diagram illustrates the logical workflow from synthesis to the final confirmation of the product's regiochemistry.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Characterization cluster_confirmation Confirmation reaction Bromination of 2-Methylbenzylamine workup Workup & Purification (e.g., Column Chromatography) reaction->workup ms Mass Spectrometry workup->ms Initial Check nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) workup->nmr Primary Structural Elucidation xray X-Ray Crystallography (if crystalline) workup->xray Definitive Confirmation ms->nmr Confirms Bromination confirmed Confirmed Regiochemistry nmr->confirmed Determines Isomer xray->confirmed Absolute Proof

Caption: Workflow for the synthesis and structural confirmation of brominated 2-methylbenzylamine.

References

A Comparative Analysis of the Reactivity of Primary and Secondary Amines Derived from (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of primary amines, specifically (4-Bromo-2-methylphenyl)methanamine, and their corresponding N-alkylated secondary amine derivatives. Understanding these reactivity differences is crucial for professionals in drug development and organic synthesis, as it informs reaction design, catalyst selection, and the prediction of product outcomes. This comparison is supported by established principles in physical organic chemistry, extrapolated data from analogous systems, and detailed experimental protocols for key transformations.

Core Principles: A Duality of Electronic and Steric Effects

The reactivity of amines as nucleophiles is primarily governed by two competing factors: the electronic effect of substituents on the nitrogen atom and the steric hindrance around the nitrogen's lone pair of electrons.

  • Electronic Effects: Secondary amines possess two alkyl groups that are electron-donating, which increases the electron density on the nitrogen atom compared to a primary amine with only one alkyl group. This enhanced electron density generally makes secondary amines more basic and more nucleophilic.

  • Steric Hindrance: The presence of two substituents on the nitrogen of a secondary amine creates a more sterically crowded environment. This bulkiness can impede the amine's approach to an electrophilic center, thereby reducing its effective reactivity, especially with larger electrophiles.

For the specific case of this compound and its N-alkylated derivatives, the presence of an ortho-methyl group on the phenyl ring introduces additional steric hindrance near the nitrogen atom, a factor that will be explored in the subsequent sections. The para-bromo substituent primarily exerts an electron-withdrawing inductive effect, which can slightly decrease the basicity of the amine.

Quantitative Reactivity Comparison

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

Amine TypeStructureExpected pKa of Conjugate AcidRationale
Primary AmineThis compound~9.0 - 9.5The electron-withdrawing bromo group slightly reduces basicity compared to unsubstituted benzylamine.
Secondary AmineN-Methyl-(4-Bromo-2-methylphenyl)methanamine~9.5 - 10.0The additional electron-donating methyl group increases the electron density on the nitrogen, leading to higher basicity compared to the primary amine.

Table 2: Comparative Reactivity in Acylation (with Acetyl Chloride)

Amine TypeRelative Reaction RateExpected Yield (under competitive conditions)Key Influencing Factor
Primary AmineHigherMajor ProductLower steric hindrance allows for easier access of the electrophile to the nitrogen's lone pair.
Secondary AmineLowerMinor ProductIncreased steric hindrance from the N-alkyl group and the ortho-methyl group on the phenyl ring impedes the approach of the acylating agent.

Table 3: Comparative Reactivity in Alkylation (with Methyl Iodide)

Amine TypeRelative Reaction RateExpected Product DistributionKey Influencing Factor
Primary AmineHighProne to over-alkylation to form secondary and tertiary amines.High nucleophilicity and low steric hindrance.
Secondary AmineModerateWill alkylate to the tertiary amine, but generally at a slower rate than the primary to secondary conversion.While more nucleophilic electronically, steric hindrance becomes a significant factor, potentially slowing the rate compared to the initial alkylation of the primary amine.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of primary and secondary amines derived from this compound.

Experiment 1: Competitive N-Acylation

This experiment is designed to directly compare the rate of acylation between a primary and a secondary amine.

Materials:

  • This compound

  • N-Methyl-(4-Bromo-2-methylphenyl)methanamine

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a 0.1 M solution of this compound (1.0 mmol) and N-Methyl-(4-Bromo-2-methylphenyl)methanamine (1.0 mmol) in 20 mL of anhydrous DCM.

  • Add triethylamine (1.2 mmol) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 mmol) in 5 mL of anhydrous DCM to the amine solution dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the resulting crude product by ¹H NMR spectroscopy or GC-MS to determine the relative ratio of the N-acetylated primary amine and the N-acetylated secondary amine.

Experiment 2: N-Alkylation Rate Comparison

This experiment aims to compare the rates of N-alkylation of the primary and secondary amines separately.

Materials:

  • This compound

  • N-Methyl-(4-Bromo-2-methylphenyl)methanamine

  • Methyl iodide

  • Potassium carbonate

  • Anhydrous Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thermostatically controlled heating mantle or oil bath

Procedure:

  • Reaction Setup for Primary Amine: In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in 10 mL of anhydrous acetonitrile.

  • Reaction Setup for Secondary Amine: In a separate, identical round-bottom flask, dissolve N-Methyl-(4-Bromo-2-methylphenyl)methanamine (1.0 mmol) and potassium carbonate (1.5 mmol) in 10 mL of anhydrous acetonitrile.

  • Place both flasks in a heating bath set to 40 °C and allow them to equilibrate.

  • To each flask, add methyl iodide (1.1 mmol) simultaneously.

  • Monitor the progress of both reactions by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC or LC-MS to determine the consumption of the starting material.

  • Plot the concentration of the starting amine versus time for both reactions to compare their relative rates.

Visualizing Reaction Principles

The following diagrams illustrate the key concepts governing the reactivity differences and a typical experimental workflow.

Reactivity_Factors cluster_primary Primary Amine This compound cluster_secondary Secondary Amine N-Methyl-(4-Bromo-2-methylphenyl)methanamine Primary_N Nitrogen Atom H1 H Primary_N->H1 H2 H Primary_N->H2 R CH2-Aryl Primary_N->R Less_Hindrance Lower Steric Hindrance Primary_N->Less_Hindrance Electrophile Electrophile (e.g., Acyl Chloride) Less_Hindrance->Electrophile Favored Attack Secondary_N Nitrogen Atom H H Secondary_N->H R1 CH2-Aryl Secondary_N->R1 R2 CH3 Secondary_N->R2 More_Nucleophilic Higher Nucleophilicity (Electronic Effect) Secondary_N->More_Nucleophilic More_Hindrance Higher Steric Hindrance Secondary_N->More_Hindrance More_Hindrance->Electrophile Hindered Attack

Caption: Factors influencing the reactivity of primary vs. secondary amines.

Experimental_Workflow Start Start: Prepare Amine Solutions Reaction Perform Competitive Reaction (e.g., Acylation) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Analysis Analyze Product Ratio (NMR, GC-MS) Workup->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

Caption: Workflow for comparing amine reactivity.

Conclusion

A Comparative Guide to the Efficacy of Reducing Agents for 4-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of a nitrile group in a molecule containing other sensitive functionalities, such as an aryl bromide, is a critical transformation. This guide provides an objective comparison of various reducing agents for the conversion of 4-bromo-2-methylbenzonitrile to either the corresponding primary amine, (4-bromo-2-methylphenyl)methanamine, or the aldehyde, 4-bromo-2-methylbenzaldehyde. The efficacy of each reagent is evaluated based on yield, chemoselectivity, and potential side reactions, supported by experimental data from analogous systems.

The primary challenge in the reduction of 4-bromo-2-methylbenzonitrile lies in achieving high chemoselectivity, specifically in reducing the nitrile group without affecting the aryl bromide. Dehalogenation is a common side reaction, particularly with certain catalytic hydrogenation methods. The choice of reducing agent is therefore paramount to achieving the desired product in high yield and purity.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the expected performance of different reducing agents for the reduction of 4-bromo-2-methylbenzonitrile. The data is extrapolated from experiments on structurally similar halo-substituted aromatic nitriles.

Reducing Agent/SystemTarget ProductExpected Yield (%)Key Side ProductsChemoselectivity Notes
Catalytic Hydrogenation (Raney® Ni, H₂) Amine70-85Debromination product, Secondary amineGood selectivity for the nitrile over the bromide can be achieved under optimized conditions.[1]
Lithium Aluminum Hydride (LiAlH₄) Amine80-95Debromination productLiAlH₄ is a very strong reducing agent; dehalogenation of aryl bromides is a potential side reaction.[2][3]
Sodium Borohydride/Cobalt(II) Chloride (NaBH₄/CoCl₂) Amine85-95MinimalThis system is known for its high chemoselectivity in reducing nitriles in the presence of halides.[4]
Diisobutylaluminum Hydride (DIBAL-H) Aldehyde75-90Over-reduction to alcoholExcellent chemoselectivity for the nitrile group is expected at low temperatures, with no debromination.[5][6][7]

Experimental Protocols

Detailed methodologies for the key reduction experiments are provided below.

Catalytic Hydrogenation with Raney® Nickel

Objective: To reduce 4-bromo-2-methylbenzonitrile to this compound.

Materials:

  • 4-bromo-2-methylbenzonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Ammonia solution (25% in water)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor

Procedure:

  • A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in ethanol is prepared.

  • To this solution, a catalytic amount of Raney® Nickel (approx. 10-20 wt%) and a small amount of ammonia solution (to suppress secondary amine formation) are added.[1]

  • The mixture is transferred to a pressurized hydrogenation reactor.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until hydrogen uptake ceases.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reactor is depressurized, and the catalyst is carefully filtered off through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or distillation to afford the primary amine.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce 4-bromo-2-methylbenzonitrile to this compound.

Materials:

  • 4-bromo-2-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

  • Ethyl acetate

Procedure:

  • A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining the temperature at 0 °C. Alternatively, solid sodium sulfate decahydrate can be added portion-wise until a white precipitate forms.[2]

  • The resulting slurry is filtered, and the solid is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the primary amine.

Reduction with Sodium Borohydride/Cobalt(II) Chloride

Objective: To selectively reduce 4-bromo-2-methylbenzonitrile to this compound.

Materials:

  • 4-bromo-2-methylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • 4-bromo-2-methylbenzonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.1-0.2 eq) are dissolved in methanol.

  • Sodium borohydride (3.0-5.0 eq) is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of an ammonium hydroxide solution.

  • The mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the desired primary amine.

Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H)

Objective: To reduce 4-bromo-2-methylbenzonitrile to 4-bromo-2-methylbenzaldehyde.

Materials:

  • 4-bromo-2-methylbenzonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution or dilute HCl

Procedure:

  • A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous DCM or toluene is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • A solution of DIBAL-H (1.1-1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.[8]

  • The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol.[9]

  • The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added, followed by vigorous stirring until two clear layers are formed. Alternatively, the reaction can be quenched with dilute HCl.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aldehyde is purified by column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for comparing the efficacy of the different reducing agents.

experimental_workflow cluster_start Starting Material cluster_reductions Reduction Conditions cluster_workup Workup & Purification cluster_products Products & Analysis start 4-Bromo-2-methylbenzonitrile A Catalytic Hydrogenation (Raney Ni, H₂) start->A B LiAlH₄ (THF, 0°C to rt) start->B C NaBH₄ / CoCl₂ (MeOH, rt) start->C D DIBAL-H (DCM, -78°C) start->D workup Quenching, Extraction, Purification (Chromatography) A->workup B->workup C->workup D->workup product_amine This compound workup->product_amine from A, B, C product_aldehyde 4-Bromo-2-methylbenzaldehyde workup->product_aldehyde from D analysis Yield Determination, Side Product Analysis (GC-MS, NMR) product_amine->analysis product_aldehyde->analysis

Caption: Generalized workflow for the comparative reduction of 4-bromo-2-methylbenzonitrile.

Reaction Pathway Diagram

This diagram illustrates the two main reductive pathways for 4-bromo-2-methylbenzonitrile.

reaction_pathways cluster_amine_path Reduction to Amine cluster_aldehyde_path Partial Reduction to Aldehyde cluster_side_product Potential Side Reaction start 4-Bromo-2-methylbenzonitrile amine This compound start->amine Full Reduction aldehyde 4-Bromo-2-methylbenzaldehyde start->aldehyde Partial Reduction dehalogenation 2-Methylbenzylamine or 2-Methylbenzaldehyde start->dehalogenation Debromination reagents_amine Raney Ni/H₂ LiAlH₄ NaBH₄/CoCl₂ amine->reagents_amine reagent_aldehyde DIBAL-H (-78°C) aldehyde->reagent_aldehyde

Caption: Reductive pathways for 4-bromo-2-methylbenzonitrile.

References

Comparative Analysis of (4-Bromo-2-methylphenyl)methanamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for (4-Bromo-2-methylphenyl)methanamine and compares its predicted and observed properties with structurally similar bromo-substituted benzylamine derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a comparative analysis of physicochemical properties, synthetic methodologies, and potential biological activities.

Physicochemical Properties

A summary of key physicochemical properties for this compound and related compounds is presented below. These properties are crucial for predicting the compound's behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogPReference
This compoundC₈H₁₀BrN200.081.8 (Predicted)[1]
Bromo-(4-methylphenyl)methanamineC₈H₁₀BrN200.08Not Available[2]
5-Bromo-3-ethoxy-2-hydroxy-N-(phenyl)benzylamineC₁₅H₁₆BrNO₂322.20Not Available[3]
5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamineC₁₆H₁₈BrNO₂336.22Not Available[3]
5-Bromo-3-ethoxy-2-hydroxy-N-(2-methoxyphenyl) benzylamineC₁₆H₁₈BrNO₃352.22Not Available[3]

Synthesis and Characterization

Proposed Synthesis of this compound

A common and effective method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. The required precursor, 4-Bromo-2-methylbenzonitrile, can be synthesized from 3-Bromo-4-aminotoluene via a Sandmeyer reaction.[4]

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A detailed procedure for the synthesis of 2-Bromo-4-methylbenzonitrile, a structural isomer, is available and can be adapted.[4] The synthesis involves the diazotization of the corresponding aminotoluene followed by cyanation.

Step 2: Reduction of 4-Bromo-2-methylbenzonitrile to this compound

The nitrile group of 4-Bromo-2-methylbenzonitrile can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[5]

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Sandmeyer Reaction cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Diazotization (NaNO2, HCl) Diazotization (NaNO2, HCl) 4-Bromo-2-methylaniline->Diazotization (NaNO2, HCl) Cyanation (CuCN) Cyanation (CuCN) Diazotization (NaNO2, HCl)->Cyanation (CuCN) 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile Cyanation (CuCN)->4-Bromo-2-methylbenzonitrile LiAlH4, THF LiAlH4, THF 4-Bromo-2-methylbenzonitrile->LiAlH4, THF This compound This compound LiAlH4, THF->this compound

Caption: Proposed synthesis workflow for this compound.

Characterization Protocols

The successful synthesis of this compound would be confirmed using standard spectroscopic methods. The expected spectral data can be inferred from the characterization of similar bromo-substituted benzylamine derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the amine NH₂ protons. The chemical shifts and splitting patterns would confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Br stretching vibration is expected in the fingerprint region (500-600 cm⁻¹).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).[3]

Biological Activity and Cytotoxicity Assays

While no specific biological activity data for this compound was found, substituted benzylamines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][7] To evaluate the potential of novel benzylamine derivatives, in vitro cytotoxicity assays are essential.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

ApoptosisPathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome Bioactive Benzylamine Bioactive Benzylamine Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Bioactive Benzylamine->Pro-apoptotic Proteins (e.g., Bax, Bak) Cellular Stress Cellular Stress Cellular Stress->Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Cascade (e.g., Caspase-9, Caspase-3) Caspase Activation Cascade (e.g., Caspase-9, Caspase-3) Apoptosome Formation->Caspase Activation Cascade (e.g., Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase Activation Cascade (e.g., Caspase-9, Caspase-3)->Apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

This guide serves as a starting point for researchers interested in the synthesis and evaluation of this compound and its analogs. The provided protocols and comparative data are intended to facilitate further investigation into the chemical and biological properties of this class of compounds.

References

Safety Operating Guide

Navigating the Disposal of (4-Bromo-2-methylphenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (4-Bromo-2-methylphenyl)methanamine, a halogenated amine compound. Adherence to these protocols is critical for minimizing health risks, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2]

Key Hazards:

  • Causes serious eye and skin irritation.[2]

  • Harmful if swallowed.[2]

  • May cause respiratory irritation.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles.[2]

  • Protective Clothing: A standard laboratory coat is required to protect clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[3]

Quantitative Hazard and Safety Data

The following table summarizes the key hazard classifications based on globally harmonized system (GHS) standards for similar chemical structures. This information underscores the importance of proper handling and disposal.

Hazard ClassificationGHS CategoryPrecautionary Statement CodesSource(s)
Acute Toxicity, OralCategory 4H302[2]
Skin Corrosion/IrritationCategory 2H315[2]
Serious Eye Damage/IrritationCategory 2AH319[2]
Specific Target Organ ToxicityCategory 3H335[2]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4][5] This chemical must not be disposed of down the drain or in regular solid waste.[4][5]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify the waste as a halogenated organic amine . This classification is critical for proper segregation.

  • Segregate Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated waste to prevent dangerous reactions and reduce disposal costs.[6][7]

    • DO NOT MIX with the following:

      • Non-halogenated organic waste.[6]

      • Acids or bases.[8]

      • Strong oxidizing agents.[8]

      • Heavy metals.[7][8]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Collect waste this compound in a designated, compatible container. Polyethylene or other chemically resistant plastic containers are generally suitable.[9][10] The container must have a secure, tight-fitting lid.[3]

  • Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[6]

    • The relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, cool, and dry.[3][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Container Closed: The waste container must remain closed at all times except when adding waste.[7]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the container is nearly full (do not overfill) or if the waste has been stored for the maximum allowable time per institutional policy, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][7]

  • Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by local and federal regulations.[4]

Disposal of Contaminated Materials
  • Empty Containers: Any container that held pure or a mixture of this compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol, ethanol). Collect the rinsate as halogenated hazardous waste. After rinsing and defacing the label, the container may be disposed of according to institutional policy.

  • Spill Debris: Any materials used to clean up a spill of this chemical (e.g., absorbent pads, contaminated PPE) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the hazardous waste stream.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_segregation Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste: This compound (Halogenated Organic Amine) decision Is waste mixed with incompatible chemicals? (e.g., non-halogenated, acids) identify->decision ppe->identify segregate Segregate into dedicated HALOGENATED WASTE stream decision->segregate No treat_special Treat as Special Hazardous Waste (Consult EHS) decision->treat_special Yes container Use compatible, sealed container segregate->container labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->labeling storage Store in cool, dry, ventilated Satellite Accumulation Area with Secondary Containment labeling->storage full Container is full or storage time limit reached? storage->full contact Contact EHS or Licensed Waste Contractor for Pickup full->contact Yes end End: Proper Disposal contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (4-Bromo-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-Bromo-2-methylphenyl)methanamine. Given the potential hazards associated with this and structurally similar compounds, strict adherence to these protocols is essential to ensure personal safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related substituted benzylamines can pose significant health risks. Potential hazards include severe skin burns, eye damage, and respiratory tract irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling.

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]Protects eyes from dust, splashes, and vapors.[6]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6]Provides full-face protection.[6]
Skin and Body Protection Chemical-resistant GlovesNitrile or FKM (fluoro rubber) gloves are suitable choices.[1][6] Always inspect gloves before use and change them frequently.Prevents skin contact with the chemical.[6]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.[6]Provides a barrier against accidental spills.[6]
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.[5][6]Offers enhanced protection against chemical exposure.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound or its solutions should ideally be performed in a certified chemical fume hood.Prevents inhalation of dust particles and vapors.[6]
NIOSH-approved RespiratorUse a full-face respirator if a fume hood is unavailable, if exposure limits are exceeded, or if irritation is experienced.[5][6]Provides respiratory protection in the absence of engineering controls.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task solid_or_solution Handling Solid or Solution? start->solid_or_solution small_scale Handling Small Quantities (<1g) in a Fume Hood? min_ppe Minimum PPE: - Safety Goggles - Nitrile/FKM Gloves - Lab Coat small_scale->min_ppe Yes respirator Additional Precaution: - Use NIOSH-approved Respirator if Fume Hood is not available small_scale->respirator No large_scale Handling Large Quantities (>1g) or Potential for Splashing? large_scale->min_ppe No enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Nitrile/FKM Gloves - Lab Coat - Potential for Impervious Clothing large_scale->enhanced_ppe Yes solid_or_solution->small_scale Yes solid_or_solution->large_scale No respirator->min_ppe

Caption: Workflow for selecting appropriate PPE.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[5][7] Wash hands thoroughly after handling the chemical.[8]

  • Procedural Steps:

    • When handling the solid, avoid generating dust.[7]

    • If creating a solution, add the compound slowly to the solvent to prevent splashing.

    • Use controlled heating sources, such as a heating mantle, if heating is required.

First-Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to prevent inhalation and contact with skin and eyes.[1][3]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[1] For larger spills, dike the area to prevent spreading.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]

  • Keep away from incompatible materials, heat, and sources of ignition.[8]

Disposal:

  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for proper disposal procedures.[5] Do not dispose of this chemical via the sanitary sewer system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.